2,2-Difluorocyclohexane-1-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,2-difluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)4-2-1-3-5(7)6(10)11/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKMJGYFCYLGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-25-9 | |
| Record name | 2,2-difluorocyclohexane-1-carboxylic acid | |
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Foundational & Exploratory
Technical Deep Dive: 2,2-Difluorocyclohexane-1-carboxylic Acid
Executive Summary
2,2-Difluorocyclohexane-1-carboxylic acid (DFCHC) represents a critical scaffold in modern medicinal chemistry, serving as a metabolically stable, lipophilic bioisostere for aliphatic carboxylic acids and proline analogues. Its value lies in the gem-difluoro substitution at the C2 position, which exerts profound electronic effects on the neighboring carboxyl group (C1) without significantly altering steric bulk. This modification blocks metabolic oxidation at the typically labile
Structural & Conformational Dynamics[1]
The introduction of two fluorine atoms at the C2 position creates a unique conformational landscape compared to the parent cyclohexanecarboxylic acid.
The Fluorine Conformation Effect
While the carboxyl group in unsubstituted cyclohexane strongly prefers the equatorial position (A-value
-
Steric Dominance: The steric bulk of the -COOH group generally maintains the equatorial preference.
-
Dipole Repulsion: The C-F bonds are highly polarized. If the carboxyl group is equatorial, the carbonyl oxygen (also electron-rich) may experience repulsion from the equatorial fluorine lone pairs. However, this is often mitigated by rotation of the C1-COOH bond.
-
Ring Flattening: The C-C-F bond angles are slightly compressed, and the C-F bonds are shorter (1.35 Å) than C-H bonds, leading to a slight flattening of the chair pucker at the C2 position.
Conformational Equilibrium Diagram
The following diagram illustrates the equilibrium between the two chair conformers. In the preferred conformer, the bulky carboxylic acid occupies the equatorial position, minimizing steric strain, although electrostatic factors from the adjacent fluorines modulate the energy barrier.
Figure 1: Conformational equilibrium of this compound. The equatorial conformer is thermodynamically favored.
Physicochemical Profile
The gem-difluoro moiety acts as an electron-withdrawing group (EWG) through the
| Property | Value / Trend | Mechanistic Explanation |
| pKa | ~3.5 – 3.8 (Est.) | The parent cyclohexanecarboxylic acid has a pKa of ~4.90. The electronegative fluorines at C2 pull electron density from C1, stabilizing the carboxylate anion ( |
| Lipophilicity (LogP) | Increased (+0.3 to +0.5 units) | Fluorine is more lipophilic than hydrogen. Replacing C-H with C-F typically increases LogP, improving membrane permeability compared to the non-fluorinated parent. |
| H-Bond Potential | Altered | The fluorine atoms are weak H-bond acceptors but can engage in orthogonal multipolar interactions with protein backbones. |
| Metabolic Stability | High | The C2 position is blocked from CYP450-mediated hydroxylation. The C-F bond energy (~116 kcal/mol) renders it inert to metabolic cleavage. |
Synthetic Methodologies
The synthesis of this compound requires careful handling of fluorinating agents. The most robust route involves the deoxofluorination of the corresponding
Strategic Route: Deoxofluorination
Direct fluorination of aliphatic rings is difficult. The standard approach utilizes Ethyl 2-oxocyclohexanecarboxylate as the starting material. The ketone at C2 is converted to a gem-difluoro group using Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), which is thermally more stable and safer than DAST (Diethylaminosulfur trifluoride).[1]
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis from commercially available beta-keto ester precursors.
Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere.
Step 1: Synthesis of Ethyl 2,2-difluorocyclohexanecarboxylate
-
Setup: Charge a dry round-bottom flask with Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g). Cool the solution to 0°C under
. -
Addition: Dropwise add Deoxo-Fluor® (2.0–2.5 equiv) via syringe. Caution: Deoxo-Fluor reacts violently with water. Ensure all glassware is flame-dried.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor by TLC (stain with KMnO4) or GC-MS.
-
Quench: Cool back to 0°C. Carefully quench by dropwise addition of saturated aqueous NaHCO3 . Warning: Vigorous
evolution will occur. -
Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the difluoro ester.
Step 2: Hydrolysis to the Acid
-
Dissolution: Dissolve the difluoro ester (1.0 equiv) in a THF:Water (3:1) mixture.
-
Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv). Stir at room temperature for 4–6 hours.
-
Workup: Acidify the reaction mixture to pH ~2 using 1N HCl.
-
Isolation: Extract with Ethyl Acetate (3x). Dry over
, filter, and concentrate to yield the target This compound as a white to off-white solid.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Blocking
In drug discovery, the DFCHC scaffold is often used to replace:
-
Proline/Pipecolic Acid: When an amine is present on the ring, the 2,2-difluoro motif mimics the ring constraints of proline but with altered electronics.
-
Aliphatic Acids: It serves as a robust bioisostere for cyclohexanecarboxylic acid. The C2-fluorines prevent oxidative metabolism (hydroxylation) at the position most susceptible to CYP450 attack, significantly extending the half-life (
) of the drug candidate.
Modulation of Acidity
The increased acidity (lower pKa) relative to the parent acid means that at physiological pH (7.4), the DFCHC moiety is more fully ionized. This can strengthen ionic interactions (salt bridges) with positively charged residues (Arginine, Lysine) in a target protein's binding pocket.
Case Study Context: Enzyme Inhibition
Fluorinated cycloalkanes are frequently employed in the design of Protease Inhibitors (e.g., Cathepsin K or
References
-
Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides."[1] Journal of Organic Chemistry. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
An In-Depth Technical Guide to the Structural Elucidation of 2,2-Difluorocyclohexane-1-carboxylic acid
Introduction: The Significance of Fluorinated Alicyclic Scaffolds in Modern Chemistry
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the realm of drug discovery and materials science, the strategic placement of fluorine can enhance metabolic stability, modulate acidity and basicity, and influence conformational preferences, thereby fine-tuning the efficacy and pharmacokinetic profiles of bioactive compounds. The 2,2-difluorocyclohexane-1-carboxylic acid scaffold represents a compelling structural motif, combining the conformational rigidity of a cyclohexane ring with the potent electronic effects of a gem-difluoro group adjacent to a carboxylic acid. This unique arrangement presents both synthetic challenges and significant opportunities for creating novel chemical entities.
This technical guide provides a comprehensive, in-depth framework for the structural elucidation of this compound. As a Senior Application Scientist, the following narrative is structured not as a rigid protocol, but as a logical, causality-driven workflow. We will explore the "why" behind each analytical choice, ensuring that each step is a self-validating component of the overall structural proof. This guide is designed to empower researchers to confidently tackle the characterization of this and similar complex fluorinated molecules.
Part 1: Synthesis Strategy and Reaction Monitoring
A robust structural elucidation begins with a well-defined synthetic pathway. While multiple routes to α,α-difluoro carboxylic acids exist, a plausible and scalable approach involves the fluorination of a suitable keto-ester precursor followed by hydrolysis. A key intermediate for our target molecule is 2-oxocyclohexanecarboxylate, which can be fluorinated, and the resulting product can then be hydrolyzed to the desired carboxylic acid.
A potential synthetic route is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Synthesis of Ethyl 2-oxocyclohexanecarboxylate: To a suspension of sodium hydride (60% in mineral oil) in anhydrous diethyl carbonate, add cyclohexanone dropwise at 0 °C under an inert atmosphere. The reaction mixture is then heated to reflux for several hours. After cooling, the reaction is quenched with acetic acid and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
-
Synthesis of Ethyl 2,2-difluoro-1-oxocyclohexane-carboxylate: Dissolve ethyl 2-oxocyclohexanecarboxylate in acetonitrile. Add Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) portion-wise at room temperature. The reaction is stirred for 24-48 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
-
Synthesis of this compound: Dissolve the ethyl 2,2-difluoro-1-oxocyclohexane-carboxylate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide monohydrate and stir the mixture at room temperature overnight. The reaction is then acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the final product.
Part 2: Spectroscopic and Spectrometric Analysis
The core of the structural elucidation lies in the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy serves as the initial confirmation of the key functional groups. The presence of the carboxylic acid and the C-F bonds will give rise to characteristic absorption bands.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding between carboxylic acid dimers.[1] |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) | Typical for a saturated carboxylic acid dimer. |
| 1300-1200 | Medium | C-O stretch (Carboxylic Acid) | Coupled with O-H in-plane bending. |
| 1200-1000 | Strong | C-F stretches | The gem-difluoro group will exhibit strong, characteristic absorptions in this region.[2] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For this compound (C₇H₁₀F₂O₂), the expected molecular weight is approximately 164.15 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 164. While the molecular ion peak for carboxylic acids can be weak, it should be observable.
-
[M-OH]⁺: A peak at m/z = 147, corresponding to the loss of a hydroxyl radical.
-
[M-COOH]⁺: A prominent peak at m/z = 119, resulting from the loss of the entire carboxyl group. This fragment, the 2,2-difluorocyclohexyl cation, is expected to be relatively stable.
-
Loss of HF: Peaks corresponding to the loss of one or two molecules of hydrogen fluoride (HF) from fragment ions may also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, will allow for the complete assignment of all atoms and their connectivity.
2.3.1 ¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum will reveal the number of unique proton environments and their connectivities through spin-spin coupling.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| COOH | 10-12 | Broad singlet | - | The acidic proton of a carboxylic acid is typically deshielded and often appears as a broad signal.[3][4] |
| H1 | 2.5-2.8 | Multiplet | J(H,H), J(H,F) | This proton is alpha to the electron-withdrawing carboxyl group, leading to a downfield shift. It will be coupled to the adjacent CH₂ protons and the geminal fluorine atoms. |
| H3, H6 (axial & equatorial) | 1.8-2.2 | Multiplets | J(H,H), J(H,F) | These protons are adjacent to the CF₂ group and will show complex splitting due to geminal and vicinal H-H coupling, as well as vicinal and long-range H-F coupling. |
| H4, H5 (axial & equatorial) | 1.4-1.8 | Multiplets | J(H,H) | These protons are further from the electron-withdrawing groups and will appear more upfield, with complex splitting due to H-H couplings. |
2.3.2 ¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. The presence of fluorine atoms will cause splitting of the carbon signals due to C-F coupling.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Rationale |
| COOH | 175-180 | ²J(C,F) ≈ 20-30 | The carboxyl carbon is significantly deshielded. It will exhibit a triplet due to coupling with the two fluorine atoms.[5][6] |
| C2 | 115-125 | ¹J(C,F) ≈ 240-260 | This carbon is directly bonded to two fluorine atoms, causing a large downfield shift and a very large one-bond C-F coupling, appearing as a triplet. |
| C1 | 45-55 | ²J(C,F) ≈ 20-25 | This carbon is alpha to both the carboxyl and the difluoro groups and will be deshielded. It will appear as a triplet due to coupling with the two fluorine atoms. |
| C3, C6 | 30-40 | ²J(C,F) ≈ 20-25 | These carbons are beta to the carboxyl group and alpha to the difluoro group. They will appear as triplets due to two-bond C-F coupling. |
| C4, C5 | 20-30 | ³J(C,F) ≈ 5-10 | These carbons are further from the electronegative groups and will appear more upfield. They may show smaller, long-range C-F coupling. |
2.3.3 ¹⁹F NMR Spectroscopy: The Fluorine Perspective
¹⁹F NMR is highly sensitive to the local electronic environment and will provide crucial information about the fluorine atoms.[7]
Predicted ¹⁹F NMR Data:
In a chiral environment, the two fluorine atoms at the C2 position are diastereotopic and are expected to be chemically non-equivalent. They will appear as two separate signals, each coupled to the other (geminal F-F coupling) and to the neighboring protons. The spectrum would likely be an AB quartet, with further splitting from couplings to protons. The chemical shifts will be influenced by the conformation of the cyclohexane ring.
2.3.4 2D NMR Spectroscopy: Unambiguous Connectivity and Spatial Relationships
2D NMR experiments are essential for connecting the information from the 1D spectra and confirming the overall structure.
Caption: Workflow for structural elucidation using 2D NMR techniques.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton signal with the signal of the carbon to which it is directly attached. This is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. Key expected correlations include:
-
The proton at C1 (H1) to the carboxyl carbon (COOH), C2, C3, and C6.
-
The protons at C3 to C1, C2, C4, and C5.
-
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, confirming the connectivity of the proton spin systems within the cyclohexane ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, which is critical for determining the stereochemistry and conformational preferences of the molecule. For example, correlations between axial protons on the same face of the ring (e.g., H1-axial, H3-axial, H5-axial) would be expected.
Part 3: Stereochemical and Conformational Analysis
The presence of a chiral center at C1 means that this compound exists as a pair of enantiomers. Furthermore, the cyclohexane ring can adopt different chair conformations, which will influence the observed spectroscopic properties.
The C1 carbon is a stereocenter, and therefore the molecule is chiral. The two enantiomers, (R)- and (S)-2,2-difluorocyclohexane-1-carboxylic acid, will have identical spectroscopic properties in an achiral solvent. Chiral chromatography or the use of a chiral solvating agent in NMR would be required to distinguish them.
The conformational equilibrium of the cyclohexane ring will be influenced by the bulky carboxyl group and the polar C-F bonds. The carboxyl group will have a strong preference for the equatorial position to minimize steric interactions. This will likely lock the conformation of the ring, leading to distinct axial and equatorial signals for the ring protons in the ¹H NMR spectrum at room temperature. The NOESY experiment will be crucial in confirming the relative stereochemistry of the ring substituents in the dominant chair conformation.
Conclusion: A Validated Structural Assignment
By systematically applying the multifaceted analytical approach detailed in this guide, a researcher can confidently elucidate the structure of this compound. The convergence of data from IR, MS, and a suite of 1D and 2D NMR experiments provides a self-validating system for structural proof. The initial identification of functional groups by IR is confirmed and expanded upon by the molecular weight and fragmentation patterns from MS. The detailed connectivity and stereochemistry are then unambiguously established through the comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, with 2D correlation experiments serving to connect all the pieces of the puzzle. This rigorous, logic-driven process ensures the scientific integrity of the structural assignment, a critical foundation for any subsequent research or development involving this promising fluorinated scaffold.
References
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
PubMed. (2011, October 1). Perfluorinated carboxylic acids in directly fluorinated high-density polyethylene material. Retrieved from [Link]
-
Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. Retrieved from [Link]
-
RSC Publishing. (n.d.). Coupling Constants in Fluorinated Cyclic Compounds. Retrieved from [Link]
-
MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]
- Vaida, V., & Rontu, N. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B, 112(2), 276–282.
Sources
- 1. echemi.com [echemi.com]
- 2. Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Conformational Analysis of 2,2-Difluorocyclohexane-1-carboxylic acid: A Stereoelectronic Guide
Topic: Conformational Analysis of 2,2-Difluorocyclohexane-1-carboxylic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The introduction of a gem-difluoro motif (
This guide provides a rigorous, self-validating framework for analyzing this specific molecular scaffold, moving beyond simple steric arguments to incorporate the "Fluorine Effect" championed by authorities like David O'Hagan.
Theoretical Framework: The Battle of Forces
The conformational landscape of this compound is defined by the equilibrium between two primary chair conformers.
The Conformers[1][2]
-
Conformer A (Equatorial -COOH): The carboxyl group occupies the equatorial position. The C1 proton (
) is axial. -
Conformer B (Axial -COOH): The carboxyl group occupies the axial position. The C1 proton (
) is equatorial.
Steric vs. Electronic Drivers
In non-fluorinated cyclohexane-carboxylic acid, the equatorial conformer is favored by an A-value of ~1.7 kcal/mol. However, the 2,2-difluoro substitution introduces competing forces:
| Force | Description | Impact on Equilibrium |
| Steric Bulk (A-Value) | Space-filling demand of -COOH. | Strongly favors Equatorial .[1] |
| Dipole-Dipole Repulsion | Interaction between C-F and C=O dipoles. | Depends on rotation of COOH. Generally destabilizes Equatorial if dipoles align. |
| Gauche Effect | Preference for | Stabilizes conformations where C-F is gauche to electron donors. |
| Electrostatic Attraction | Interaction between | Can stabilize Axial if geometry permits (5-membered ring interaction). |
Critical Insight: Unlike simple alkyl cyclohexanes, the "Equatorial Preference" is not guaranteed in polar solvents or ionized states. The
Computational Protocol (DFT)[4][5]
Do not rely on molecular mechanics (MM2/MMFF) for fluorinated systems; they poorly parameterize the gauche effect. Use Density Functional Theory (DFT) with dispersion corrections.
Step-by-Step Workflow
-
Initial Sampling: Generate 10-20 starting geometries rotating the
bond and ring inversion. -
Level of Theory:
-
Optimization:M06-2X or
B97X-D / 6-311+G(d,p). These functionals capture mid-range dispersion interactions critical for F...H interactions. -
Solvation:SMD Model . Run calculations in both Chloroform (low dielectric, mimics protein pocket) and Water (high dielectric, mimics plasma).
-
-
Frequency Calculation: Ensure no imaginary frequencies.
-
NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify
or delocalization energies.
Visualization of Logic Flow
Caption: Workflow for integrating computational prediction with experimental validation.
Experimental Validation Protocol (The "Self-Validating" System)
The most robust method to determine the conformation in solution is NMR spectroscopy, specifically analyzing the Vicinal Proton-Fluorine Coupling Constants (
The Diagnostic Rule
The magnitude of the coupling between the proton at C1 (
-
Anti-periplanar (
): (Large) -
Gauche (
): (Small)
Analyzing the Scenarios
Scenario A: Equatorial -COOH (Dominant Sterics)
-
Geometry:
is Axial .[3][4] -
Relationship to
: and are Anti-periplanar (180°). -
Relationship to
: and are Gauche (60°). -
Predicted Spectrum:
will appear as a multiplet with ONE LARGE coupling (~30 Hz) and one small coupling.
Scenario B: Axial -COOH (Stereoelectronic Control)
-
Geometry:
is Equatorial .[5] -
Relationship to
: and are Gauche (60°). -
Relationship to
: and are Gauche (60°). -
Predicted Spectrum:
will appear as a multiplet with TWO SMALL couplings (<10 Hz).
Experimental Workflow
-
Synthesize/Procure Material: Ensure purity >95%.
-
Solvent Selection: Dissolve 5mg in
(non-polar) and separate sample in or (polar). The conformation may shift between these solvents. -
Acquire
NMR: Focus on the multiplet for (typically 2.5 - 3.5 ppm). -
Acquire
NMR: Run proton-coupled to confirm the splitting patterns from the fluorine perspective. -
HOESY (Optional): If couplings are ambiguous (e.g., rapid ring flipping averaging the signals), run a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment.
-
Signal: Strong NOE between
and indicates spatial proximity (gauche), suggesting the Axial-COOH conformer (where H1 is equatorial). Wait—check logic: -
Correction: In Eq-COOH (H1 ax), H1 is anti to Fax. Distance is large. NOE is weak.
-
In Ax-COOH (H1 eq), H1 is gauche to Fax. Distance is short. NOE is strong.
-
Therefore: Strong HOESY = Axial COOH.
-
Visualizing the Stereochemistry
The following diagram illustrates the specific geometric relationships that dictate the NMR signals.
Caption: The "Large Coupling" diagnostic. Only the Equatorial-COOH conformer places H1 anti to a Fluorine.
Data Interpretation & Synthesis
When analyzing your data, construct a table similar to the one below to report your findings.
| Parameter | Equatorial COOH (Predicted) | Axial COOH (Predicted) | Observed (Example) | Conclusion |
| H1 Multiplicity | ddd (Large J, Small J, Small J) | ddd (Small J, Small J, Small J) | dt ( | Equatorial |
| ~30 Hz | ~5-8 Hz | 28.5 Hz | Anti-periplanar | |
| ~5-8 Hz | ~5-8 Hz | 4.2 Hz | Gauche | |
| Solvent Effect | Stable in | Population increases in | Shifts observed | Dipole Stabilization |
Implication for Drug Design
If your molecule exists primarily in the Equatorial-COOH form:
-
The vector of the acid is extending away from the ring plane.
-
The lipophilicity (LogP) will be higher due to dipole cancellation.
If significant Axial-COOH population exists (common in water):
-
The molecule is more compact.
-
The acid vector is perpendicular to the ring plane.
-
This conformer may bind to receptors requiring a "bent" geometry.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
-
Cormanich, R. A., & O'Hagan, D. (2024).[6] Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions.[6] Chemistry - A European Journal. [Link]
-
PubChem. (2025).[7] this compound | C7H10F2O2.[7] National Library of Medicine. [Link]
-
Abraham, R. J., & Edgar, M. (1998). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. [Link]
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An In-Depth Technical Guide to the Infrared Spectroscopy of 2,2-Difluorocyclohexane-1-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2,2-Difluorocyclohexane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a foundational understanding of how the unique structural features of this molecule—namely the carboxylic acid, the cyclohexane ring, and the geminal difluoro group—influence its vibrational spectrum. We will explore the theoretical underpinnings of the expected absorptions, the causal effects of electronic and steric factors, and provide robust, field-proven protocols for sample analysis. This guide is structured to serve as a practical and authoritative resource for the characterization of complex organofluorine compounds.
Introduction: The Structural Significance of this compound
This compound (C₇H₁₀F₂O₂) is a molecule of significant interest in medicinal chemistry and materials science.[1] The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a key strategy in drug design. The gem-difluoro motif on a cyclohexane ring, adjacent to a carboxylic acid, presents a unique combination of a rigid aliphatic scaffold with a highly polar, electron-withdrawing group and a hydrogen-bonding functional group.
Infrared (IR) spectroscopy is a powerful, non-destructive technique for elucidating the functional groups and structural features of such molecules.[2] By probing the vibrational modes of the covalent bonds, an IR spectrum provides a molecular "fingerprint." For this compound, IR spectroscopy is indispensable for confirming the presence of the critical carboxylic acid function, verifying the integrity of the cyclohexane backbone, and providing insights into the often-complex C-F bond vibrations. This guide will deconstruct the anticipated IR spectrum of this molecule, offering a predictive analysis grounded in established spectroscopic principles.
Theoretical Framework: Understanding the Vibrational Landscape
The IR spectrum of this compound is a superposition of the vibrational modes of its three primary components: the carboxylic acid group, the cyclohexane ring, and the C-F bonds. The energy of these vibrations is determined by the mass of the bonded atoms and the force constant of the bond, which is influenced by the electronic environment.
The Carboxylic Acid Moiety: A Tale of Two Bonds and a Proton
The carboxylic acid functional group gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum.[3][4]
-
O-H Stretching: In the solid state or as a liquid, carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular interaction dramatically broadens the O-H stretching vibration, resulting in a very broad, strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[2][3] This broad envelope often obscures the C-H stretching peaks of the aliphatic ring.[3]
-
C=O Stretching: The carbonyl (C=O) stretch of a saturated, dimeric carboxylic acid produces a strong, sharp absorption in the range of 1720-1700 cm⁻¹.[5] However, the presence of the highly electronegative fluorine atoms on the adjacent carbon is expected to exert a significant positive inductive effect (-I effect). This effect withdraws electron density from the carbonyl carbon, strengthening the C=O double bond and shifting its stretching frequency to a higher wavenumber. Therefore, for this compound, the C=O stretch is anticipated to be shifted towards the upper end of or even slightly above the typical range, likely appearing closer to 1730-1750 cm⁻¹ .
-
C-O Stretching and O-H Bending: The spectrum will also feature contributions from the C-O single bond stretching and the in-plane O-H bending, which are coupled. These typically appear as medium-intensity peaks in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. A broad out-of-plane O-H bending vibration is also characteristic of carboxylic acid dimers, appearing near 920 cm⁻¹.
The Cyclohexane Backbone: Conformational Considerations
The cyclohexane ring provides the aliphatic framework of the molecule. Its vibrational modes are primarily due to C-H and C-C bond movements.
-
C-H Stretching: The stretching vibrations of the C-H bonds in the CH₂ groups of the cyclohexane ring will appear as a series of sharp peaks just below 3000 cm⁻¹. Typically, these are found in the 2950-2850 cm⁻¹ region. These sharp absorptions will be superimposed on the broad O-H stretching band from the carboxylic acid.[3]
-
C-H Bending: The scissoring and rocking vibrations of the CH₂ groups will produce absorptions in the fingerprint region, with a characteristic CH₂ scissoring band expected around 1465-1445 cm⁻¹ .
Caption: Predominant chair conformation places the bulky COOH group equatorially.
The Gem-Difluoro Group: A Spectroscopic Challenge
The C-F bond vibrations are often challenging to assign definitively due to their tendency to couple with other vibrations and fall within the complex fingerprint region of the spectrum.
-
C-F Stretching: The C-F stretching modes are known to be strong and typically appear in the 1400-1000 cm⁻¹ region. For a gem-difluoro (CF₂) group, two distinct stretching vibrations are expected: an asymmetric stretch and a symmetric stretch. These bands are often intense and can be found in the 1350-1100 cm⁻¹ range. The exact positions are sensitive to the molecular environment and coupling with C-C stretching modes. Based on studies of similar fluorinated compounds, strong absorptions in this region would be a key indicator of the gem-difluoro group's presence.
Predicted IR Spectrum: A Band-by-Band Analysis
While an experimental spectrum for this compound is not available in the public domain, we can construct a highly predictive spectrum based on the principles discussed.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Causality and Key Insights |
| 3300 - 2500 | O-H stretch (in H-bonded dimer) | Strong, Very Broad | The defining feature of a carboxylic acid dimer. Its extreme broadness is a direct result of strong intermolecular hydrogen bonding.[2][3] |
| 2950 - 2850 | C-H stretch (cyclohexane CH₂) | Medium, Sharp | Aliphatic C-H stretches. These peaks will appear sharp but will be superimposed on the broad O-H absorption.[3] |
| ~1730 - 1750 | C=O stretch (carbonyl) | Strong, Sharp | Expected at a higher frequency than a typical saturated carboxylic acid (~1710 cm⁻¹) due to the strong electron-withdrawing inductive effect of the two α-fluorine atoms.[8] |
| ~1450 | C-H bend (CH₂ scissoring) | Medium | A characteristic bending mode for the methylene groups within the cyclohexane ring. |
| ~1420 | O-H bend (in-plane, coupled) | Medium | Arises from the in-plane bending of the O-H group, often coupled with C-O stretching. |
| 1350 - 1100 | C-F stretches (asymmetric & symmetric) | Strong | This region will likely contain multiple strong bands corresponding to the CF₂ group. These are diagnostically crucial but can be complex due to vibrational coupling. |
| ~1250 | C-O stretch (coupled) | Medium-Strong | The C-O single bond stretch, coupled with O-H bending. Its position and intensity confirm the carboxylic acid structure. |
| ~920 | O-H bend (out-of-plane) | Medium, Broad | Another characteristic feature of a hydrogen-bonded carboxylic acid dimer. |
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality, reproducible IR spectrum requires meticulous sample preparation and a systematic approach to data acquisition. The following protocol is designed for a solid sample like this compound using the KBr pellet transmission method.
Mandatory Safety Precautions
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
KBr Pellet Preparation Protocol
The goal is to create a transparent or translucent pellet where the analyte is finely dispersed in an IR-transparent matrix (KBr).
-
Drying: Gently heat spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which would otherwise show a broad O-H absorption around 3400 cm⁻¹ and interfere with the spectrum. Store the dried KBr in a desiccator.
-
Grinding: Weigh out approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr. Grind the sample first into a fine powder using an agate mortar and pestle. Then, add the KBr and grind the two together gently but thoroughly to ensure a homogenous mixture.
-
Pellet Pressing:
-
Assemble the die set of a hydraulic press.
-
Transfer the KBr/sample mixture into the die.
-
Place the die into the hydraulic press and apply pressure, typically 8-10 metric tons, for 1-2 minutes. Applying a vacuum to the die during pressing can help remove trapped air and improve pellet transparency.
-
-
Inspection & Analysis: Carefully remove the die and extract the pellet. A good pellet should be transparent or translucent. Place the pellet in the spectrometer's sample holder for analysis.
Spectrometer Setup and Data Acquisition
-
Background Scan: Ensure the sample compartment is empty. Run a background scan to measure the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). The instrument software will automatically subtract this from the sample spectrum.
-
Sample Scan: Place the KBr pellet in the sample holder.
-
Acquisition Parameters:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (sufficient for most qualitative analyses)
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: Process the resulting spectrum using the instrument software. This may include baseline correction and peak labeling.
Caption: A systematic workflow ensures reproducible and high-quality FTIR data.
Conclusion
The infrared spectrum of this compound is a rich source of structural information. Its interpretation requires a cohesive understanding of the characteristic vibrations of carboxylic acids, the influence of conformational rigidity in cyclohexane rings, and the electronic effects imparted by organofluorine substituents. The hallmark features of its spectrum are predicted to be the exceptionally broad O-H stretch of the hydrogen-bonded dimer, a C=O stretch shifted to a higher frequency (>1720 cm⁻¹) due to the inductive effect of the gem-difluoro group, and strong, complex C-F stretching absorptions in the fingerprint region. By following the rigorous experimental protocol outlined, researchers can confidently obtain high-fidelity spectra for the characterization and quality control of this and similar complex molecules, ensuring the integrity of their scientific and developmental endeavors.
References
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Carboxylic Acids [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B, 112(2), 276–282. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Babkov, L. M., Puchkovskaya, G. A., & Vedyaeva, E. S. (2003). Conformational analysis of alkyl- and fluoroalkylcyclohexanecarboxylic acids by infrared spectroscopy methods. SPIE Proceedings, 5067. [Link]
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Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. [Link]
-
Wikipedia. (2023, November 11). A value. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 2,2-Difluorocyclohexane-1-carboxylic acid
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,2-Difluorocyclohexane-1-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization, fragmentation pathways, and the practical application of mass spectrometry for the characterization of this fluorinated cycloalkane carboxylic acid.
Introduction: The Significance of Fluorinated Molecules
Organic fluorine compounds are of immense interest in pharmaceutical and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The analysis of these molecules is therefore critical. This compound presents an interesting case study, combining a cyclic aliphatic structure with geminal fluorine atoms adjacent to a carboxylic acid functional group. Understanding its behavior under mass spectrometric conditions is essential for its identification and quantification in complex matrices.
Ionization Techniques: A Deliberate Choice
The choice of ionization technique is paramount for the successful analysis of this compound. The two most relevant techniques for this molecule are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI)
EI is a hard ionization technique that provides extensive fragmentation, yielding a detailed mass spectrum that is valuable for structural elucidation. Carboxylic acids, however, often exhibit weak or absent molecular ion peaks under EI conditions.[1][2][3]
Experimental Protocol: GC-EI-MS Analysis
-
Sample Preparation: Dissolve the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.
-
Gas Chromatography (GC) Separation:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is suitable.
-
-
Mass Spectrometry (MS) Detection:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 30-300
-
Electrospray Ionization (ESI)
ESI is a soft ionization technique that typically results in minimal fragmentation and a prominent pseudomolecular ion, either [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. For carboxylic acids, negative ion mode ESI is particularly effective due to the acidic nature of the carboxyl group.[4]
Experimental Protocol: LC-ESI-MS Analysis
-
Sample Preparation: Dissolve the analyte in a mixture of water and methanol (50:50 v/v) to a concentration of 100 µg/mL.
-
Liquid Chromatography (LC) Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 10 minutes.
-
Column: A C18 reversed-phase column is appropriate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS) Detection:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Capillary Voltage: -3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 50-400
-
Fragmentation Pathways: Decoding the Mass Spectrum
The fragmentation of this compound is influenced by the interplay between the carboxylic acid group, the cyclohexane ring, and the electron-withdrawing geminal fluorine atoms.
EI Fragmentation
Under electron ionization, the molecular ion (M⁺˙) will be of low abundance. The primary fragmentation pathways are expected to be:
-
α-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage.[1][5]
-
Loss of the hydroxyl radical (•OH) to form an acylium ion.
-
Loss of the carboxyl group (•COOH).
-
-
Loss of HF: The presence of fluorine atoms makes the loss of hydrogen fluoride (HF) a likely fragmentation pathway.
-
Ring Opening and Subsequent Fragmentations: The cyclohexane ring can undergo ring-opening followed by a series of fragmentations, including the loss of small neutral molecules like ethene.
-
McLafferty Rearrangement: While common for straight-chain carboxylic acids, the McLafferty rearrangement is less likely for this cyclic structure in its intact form but may occur after ring opening.[3][6]
Predicted EI Fragmentation of this compound
Caption: Predicted EI fragmentation pathways.
ESI Fragmentation (in-source CID)
In negative ion mode ESI, the primary ion observed will be the deprotonated molecule [M-H]⁻. By inducing in-source collision-induced dissociation (CID), some structural information can be obtained.
-
Decarboxylation: The most common fragmentation for carboxylates is the loss of CO₂.
-
Loss of HF: Similar to EI, the loss of HF is a probable fragmentation pathway.
Predicted ESI Fragmentation of this compound
Caption: Predicted ESI fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS)
For unambiguous elemental composition determination, high-resolution mass spectrometry is indispensable. By measuring the accurate mass of the molecular ion and its fragments, the elemental formula can be confirmed, which is crucial for the identification of unknown compounds or for confirming the structure of a synthesized molecule.
| Ion | Calculated Exact Mass |
| [C₇H₁₀F₂O₂]⁺˙ | 164.0649 |
| [C₇H₉F₂O]⁺ | 147.0621 |
| [C₆H₉F₂]⁺ | 119.0672 |
| [C₇H₉FO₂]⁺˙ | 144.0587 |
| [C₇H₈F₂]⁺˙ | 146.0594 |
| [C₇H₉F₂O₂]⁻ | 163.0576 |
| [C₆H₉F₂]⁻ | 119.0672 |
| [C₇H₈FO₂]⁻ | 143.0518 |
Conclusion
The mass spectrometric analysis of this compound requires a considered approach to both ionization and interpretation of the resulting spectra. Electron ionization provides rich fragmentation data for structural elucidation, with key fragments arising from α-cleavage, loss of HF, and ring fragmentation. Electrospray ionization in negative ion mode is the preferred method for sensitive detection and quantification, yielding a prominent [M-H]⁻ ion. High-resolution mass spectrometry is essential for confirming the elemental composition. This guide provides the foundational knowledge and practical protocols for researchers to confidently analyze this and structurally related fluorinated compounds.
References
- A New Perspective on the McLafferty Rearrangement in the Spectra of n-Carboxylic Acids and the - Fluorine notes. (2020).
- Fragmentation patterns of Carboxylic acids, Esters & Amides - YouTube. (2020).
- Mass fragmentation pattern of 21. | Download Scientific Diagram - ResearchGate. (n.d.).
- Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021).
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE - YouTube. (2020).
- Mass Spec 3e Carboxylic Acids - YouTube. (2020).
- GCMS Section 6.12 - Whitman People. (n.d.).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023).
- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. (2023).
- Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023).
- Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry | Environmental Science & Technology - ACS Publications. (2024).
- Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025).
- Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS ... - PubMed. (n.d.).
- A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - ResearchGate. (2025).
- Halogenated Organic Compounds | Spectroscopy Online. (2023).
- mass spectra - the M+2 peak - Chemguide. (n.d.).
- Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. (2019).
Sources
The Janus Face of Chemistry: A Technical Guide to Fluorinated Cyclohexanes
Executive Summary The introduction of fluorine into alicyclic systems has evolved from random halogenation to a precise science of stereoelectronic engineering. Among these, fluorinated cyclohexanes represent a pinnacle of conformational control, culminating in the synthesis of all-cis-1,2,3,4,5,6-hexafluorocyclohexane —the most polar non-ionic aliphatic molecule known. This guide dissects the theoretical underpinnings, synthetic evolution, and practical applications of these "Janus face" molecules, providing researchers with the protocols necessary to integrate these motifs into drug discovery and advanced materials.
Theoretical Foundations: The Stereoelectronic Landscape
To understand fluorinated cyclohexanes, one must first master the counter-intuitive forces that govern their shape. Unlike hydrogen or bulky alkyl groups, fluorine introduces strong electrostatic and hyperconjugative effects that often override steric repulsion.
The Gauche Effect
In 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer, contradicting standard steric prediction. This is the gauche effect .
-
Mechanism: It arises from the hyperconjugative donation of the C–H
bonding orbital into the C–F antibonding orbital ( ).[1] -
Relevance to Cyclohexanes: This effect dictates that vicinal fluorine atoms on a ring often prefer a synclinal (gauche) relationship rather than an antiperiplanar one.
The Dipole Maximization (Janus Face)
The ultimate expression of this effect is the all-cis-1,2,3,4,5,6-hexafluorocyclohexane .
-
Conformation: The molecule adopts a chair conformation where three fluorines are axial and three are equatorial. However, due to the rapid ring flip, the time-averaged structure presents a unique electrostatic profile.
-
Triaxial Alignment: In any given chair state, the three axial C–F bonds align perfectly parallel to the
axis.[2] This creates a massive molecular dipole ( D).[3][4] -
Janus Character: One face of the ring is electron-rich (fluorines), while the other is electron-poor (hydrogens), creating a "Janus face" capable of unique supramolecular stacking.
Historical Evolution of Synthesis
The journey to the "all-cis" isomer illustrates the shift from brute-force chemistry to catalytic precision.
| Era | Methodology | Key Limitation |
| Early 20th Century | Direct Fluorination ( | Uncontrollable exothermicity; "tar" formation; no stereocontrol. |
| Mid-20th Century | Halogen Exchange (Swarts) | Limited to thermodynamically stable isomers; frequent elimination to alkenes. |
| 2015 (Discovery) | O'Hagan's De Novo Synthesis | 12 steps from myo-inositol. Elegant but low yielding and labor-intensive. |
| 2017 (Modern) | Glorius's Hydrogenation | One-step catalytic hydrogenation of hexafluorobenzene. High yield, scalable. |
The O'Hagan Breakthrough (2015)
David O'Hagan's team at the University of St Andrews achieved the first synthesis of the all-cis isomer.[3] They utilized a nucleophilic fluorination strategy starting from myo-inositol, carefully inverting stereocenters to force the "impossible" all-up arrangement. This proved the molecule existed and possessed the predicted extreme polarity.
The Glorius Solution (2017)
The group of Frank Glorius (Münster) revolutionized access to these motifs by developing a Rhodium-Cyclic (Alkyl)(Amino)Carbene (Rh-CAAC) catalyst capable of hydrogenating fluoroarenes without defluorination—a historically difficult transformation due to the strength of the C-F bond and the lability of the C-F bond under reductive conditions.
Visualization of Pathways & Dynamics
Synthesis & Conformational Dynamics
Figure 1: The modern "one-step" synthetic route via Rh-CAAC catalysis and the subsequent degenerate ring-flip equilibrium of the all-cis isomer.
Technical Protocol: Catalytic Hydrogenation
Objective: Synthesis of all-cis-1,2,3,4,5,6-hexafluorocyclohexane from hexafluorobenzene. Source: Adapted from Glorius et al., Science 2017.
Safety Warning: Hydrogenation at 50 bar requires rated high-pressure steel autoclaves. HF may be generated in trace amounts; use acid scavengers.
Reagents & Equipment
-
Substrate: Hexafluorobenzene (
). -
Catalyst: 5 wt% Rh/Al
O or Rh-CAAC (specifically Rh(CAAC)(cod)Cl precursor reduced in situ). -
Solvent: n-Hexane (HPLC grade, dried).
-
Scavenger: Lithium Carbonate (
) or molecular sieves (to trap HF). -
Apparatus: High-pressure stainless steel autoclave (e.g., Parr reactor).
Step-by-Step Methodology
-
Catalyst Preparation:
-
In a glovebox (Argon atmosphere), weigh the Rh-CAAC precursor (0.5 mol%) and the solid support (silica) if using a heterogeneous variant.
-
Alternatively, use commercially available Rh on silica/alumina if high stereoselectivity is less critical, though for all-cis, the specific CAAC ligand environment is crucial for preventing defluorination.
-
-
Loading:
-
Load the autoclave with
(1.0 equiv), solvent (0.1 M concentration), and (1.1 equiv). -
Add the catalyst.
-
-
Pressurization:
-
Seal the autoclave and purge three times with
(10 bar) to remove inert gas. -
Pressurize to 50 bar
.
-
-
Reaction:
-
Heat to 50°C with vigorous magnetic stirring (1000 rpm).
-
Run for 12–24 hours.
-
-
Workup:
-
Cool to room temperature and carefully vent
. -
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
-
Purification:
-
The all-cis isomer is often a solid (mp ~200°C) and can be recrystallized from hexane/chloroform or sublimed due to its high volatility despite its polarity.
-
Data Validation (QC):
-
19F NMR: Look for a single singlet at -200 to -230 ppm (broadened due to ring flip) if temperature is ambient. At -80°C, this splits into two signals (axial and equatorial F).
-
Dipole Check: The material should be soluble in polar organic solvents (acetone) but also surprisingly soluble in some non-polar solvents due to its fluorocarbon exterior.
Applications in Drug Discovery & Materials
Bioisosterism & Pharmacokinetics
Fluorinated cyclohexanes serve as robust bioisosteres for phenyl rings and standard cyclohexanes.
-
Metabolic Blocking: The C-F bond is resistant to Cytochrome P450 oxidation. Replacing C-H bonds at metabolic "soft spots" with C-F extends half-life (
). -
Lipophilicity Tuning: While generally lipophilic, the all-cis motif is "polar hydrophobic." It can cross lipid membranes (hydrophobic exterior) but interact strongly with polar residues in protein binding pockets (dipole).
Anion Recognition
The electropositive face (the "hydrogen face") of the all-cis isomer creates a nested positive potential.
-
Mechanism: The three axial C-H bonds create a cavity that binds anions (Cl⁻, Br⁻) via multiple C-H···X⁻ hydrogen bonds.
-
Utility: This motif is being explored for transmembrane anion transporters (channelopathies like Cystic Fibrosis).
Liquid Crystals
The high dipole moment allows these molecules to align with electric fields at lower voltages than standard mesogens, making them candidates for next-generation LCDs with faster refresh rates.
References
-
Discovery of All-Cis Isomer: Keddie, N. S., Slawin, A. M., Lebl, T., Philp, D., & O’Hagan, D. (2015). All-cis 1,2,3,4,5,6-hexafluorocyclohexane is a facially polarized cyclohexane.[4][5] Nature Chemistry, 7(6), 483–488. Link
-
Catalytic Hydrogenation Protocol: Wiesenfeldt, M. P., Nairoukh, Z., Dalton, T., & Glorius, F. (2017). Selective hydrogenation of fluorinated arenes using a rhodium–cyclic (alkyl)(amino)carbene catalyst.[6] Science, 357(6354), 908-912. Link
-
Review of Fluorine in Drug Design: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Janus Face Properties: Facchetti, G., et al. (2022). Janus faced fluorocyclohexanes for supramolecular assembly.[6][7] Chemical Science, 13, 8000-8008. Link
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- 4. researchgate.net [researchgate.net]
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- 7. pubs.rsc.org [pubs.rsc.org]
Strategic Implementation of gem-Difluorinated Carbocycles in Drug Discovery
Executive Summary: The Fluorine Effect in Cyclic Systems
The incorporation of a gem-difluoromethylene (
Unlike acyclic chains where
This guide details the strategic deployment of gem-difluorinated carbocycles, focusing on validated synthetic pathways and their physicochemical implications.
Physicochemical Architecture & Bioisosterism
The utility of the
Comparative Metrics: vs. Bioisosteres
The following table contrasts the
| Property | Carbonyl ( | gem-Difluoro ( | Ether ( | Methylene ( |
| Bond Angle | ~120° ( | ~109° ( | ~110° ( | ~109° ( |
| Van der Waals Radius | O: 1.52 Å | F: 1.47 Å | O: 1.52 Å | H: 1.20 Å |
| H-Bond Acceptor | Strong | Weak/Null | Moderate | None |
| Dipole Moment | High | Moderate-High | Moderate | Low |
| Metabolic Stability | Variable | High (Blocks oxid.) | Variable | Low (Lipophilic) |
| Electronic Effect | Electron Withdrawing | Strong Inductive ( | Inductive (-I) | Neutral |
Key Insight: While the
Synthetic Methodologies
The construction of gem-difluorinated carbocycles generally follows two distinct logical branches: Transformation of an existing cyclic ketone, or Construction via cycloaddition.
Decision Tree: Selecting the Synthetic Route
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and target ring size.
Pathway A: Nucleophilic Deoxofluorination
This is the standard method for converting cyclic ketones (C5–C7 rings) to gem-difluorides. Historically, DAST (Diethylaminosulfur trifluoride) was the reagent of choice, but it is thermally unstable. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is the modern standard due to higher thermal stability and broader solvent compatibility.
-
Mechanism: The carbonyl oxygen attacks the sulfur center, displacing fluoride. A second fluoride ion then attacks the carbocationic intermediate (or oxonium species), releasing the sulfur by-product.
-
Critical Limitation: Elimination is a competing side reaction, leading to vinyl fluorides. Non-polar solvents and lower temperatures mitigate this.
Pathway B: Difluorocarbene [2+1] Cycloaddition
For synthesizing gem-difluorocyclopropanes (which can be ring-expanded or used as-is), the addition of singlet difluorocarbene (
-
Reagent System: The Ruppert-Prakash reagent (
) with a sodium iodide (NaI) initiator is superior to the older chlorodifluoroacetate pyrolysis methods. -
Mechanism: Iodide triggers the release of
from . The carbene adds to the alkene in a concerted (but asynchronous) manner, preserving stereochemistry.
Validated Experimental Protocols
Protocol 1: Deoxofluorination of a Cycloalkanone using Deoxo-Fluor
Target: Conversion of 4-phenylcyclohexanone to 1,1-difluoro-4-phenylcyclohexane.
Safety Warning: Deoxo-Fluor releases Hydrogen Fluoride (HF) upon contact with moisture. All glassware must be oven-dried. Perform exclusively in a fume hood. Calcium gluconate gel must be available for skin exposure.
-
Preparation:
-
Charge an oven-dried round-bottom flask (RBF) with 4-phenylcyclohexanone (1.0 equiv).
-
Evacuate and backfill with Argon (
) three times. -
Dissolve the ketone in anhydrous Dichloromethane (DCM) to a concentration of 0.5 M.
-
-
Reagent Addition:
-
Cool the solution to 0 °C using an ice bath.
-
Add Deoxo-Fluor (1.5 – 2.0 equiv) dropwise via a glass syringe. (Note: Plastic syringes may swell; glass is preferred for fluorinating agents).
-
Catalysis (Optional): For sterically hindered ketones, add catalytic Ethanol (0.2 equiv) to generate HF in situ, which activates the reagent.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Monitoring: Check reaction progress via TLC or 19F-NMR (disappearance of reagent signal).
-
-
Quenching (Critical Step):
-
Cool the mixture back to 0 °C.
-
Slowly quench by adding saturated aqueous Sodium Bicarbonate (
). Caution: Vigorous effervescence ( ) and heat generation. -
Stir until gas evolution ceases.
-
-
Workup:
-
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with 1M HCl (to remove amine byproducts) followed by Brine.
-
Dry over
and concentrate in vacuo. -
Purify via flash column chromatography (Silica gel).
-
Protocol 2: Difluorocyclopropanation using TMSCF3 (Flow/Batch Hybrid)
Target: Synthesis of a gem-difluorocyclopropane from a terminal alkene.
-
Preparation:
-
Dissolve the alkene (1.0 equiv) and NaI (0.2 equiv) in anhydrous THF (0.5 M).
-
Heat the solution to 65 °C (reflux condenser required for batch).
-
-
Carbene Generation:
-
Add
(Trimethyl(trifluoromethyl)silane) (2.0 equiv) slowly over 30–60 minutes. -
Why Slow Addition? To maintain a low steady-state concentration of
, preventing carbene dimerization (formation of ).
-
-
Workup:
-
Cool to RT.
-
Concentrate the solvent.
-
Pass the residue through a short plug of silica to remove inorganic salts.
-
Evaporate solvent to yield the crude difluorocyclopropane.
-
Applications in Drug Design: The "Conformational Lock"
In macrocycles and medium-sized rings, the gem-difluoro group is not just a metabolic blocker; it is a structural engineering tool.
Mechanism of Action:
The repulsion between the fluorine lone pairs and adjacent bonds (electronic) combined with the widening of the F-C-F angle (steric) forces the ring into specific puckered conformations. In macrocyclic amides, replacing a
Caption: The multi-faceted impact of gem-difluorination on pharmacological parameters.
References
-
Hu, J., et al. (2022). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Royal Society of Chemistry. Link
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): A New Fluorinating Agent. Journal of Organic Chemistry. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Dilman, A. D., & Ioffe, S. L. (2006). Difluorocarbene in organic synthesis. Chemical Reviews. Link
-
Garg, G., et al. (2021). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters. Link
An In-Depth Technical Guide to the pKa and Acidity of 2,2-Difluorocyclohexane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the acidity and pKa of 2,2-difluorocyclohexane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its acidity, which in turn affects its pharmacokinetic and pharmacodynamic profile. This document will delve into the theoretical underpinnings of this molecule's acidity, present methodologies for its determination, and provide a comparative analysis with related compounds.
The Physicochemical Landscape of Acidity: The Inductive Effect of Fluorine
The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (pKa = -logKa). A lower pKa value signifies a stronger acid. The introduction of fluorine atoms onto a carbon framework, particularly in proximity to a carboxylic acid group, dramatically increases acidity. This phenomenon is primarily attributed to the inductive effect .
Fluorine is the most electronegative element, and as such, it strongly withdraws electron density from the surrounding atoms. In this compound, the two fluorine atoms at the C2 position pull electron density away from the rest of the cyclohexane ring and, crucially, from the carboxyl group. This electron withdrawal has a profound stabilizing effect on the carboxylate anion (the conjugate base) that is formed upon deprotonation. By delocalizing the negative charge, the stability of the conjugate base is increased, which shifts the equilibrium towards dissociation, resulting in a stronger acid and a lower pKa.[1]
The magnitude of this inductive effect is dependent on the number of fluorine atoms and their distance from the carboxylic acid group. For instance, the acidity of acetic acid increases significantly with successive fluorination of the alpha-carbon.[1]
Theoretical and Structural Context
The structure of this compound, with its gem-difluoro substitution adjacent to the carboxyl group, is designed to maximize this inductive effect within a cyclic system. This structural feature is often exploited in drug design to fine-tune the acidity of a lead compound, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Factors influencing the acidity of this compound.
Comparative Acidity: A Data-Driven Perspective
The following table provides a comparative summary of the pKa values of relevant carboxylic acids, illustrating the potent effect of fluorination.
| Compound | Structure | pKa | Reference(s) |
| Acetic Acid | CH₃COOH | ~4.76 | [3][4] |
| Cyclohexane-1-carboxylic Acid | C₆H₁₁COOH | ~4.9 | [5] |
| This compound | C₇H₁₀F₂O₂ | ~4.4 - 4.6 (Estimated) | [2] |
| Monofluoroacetic Acid | FCH₂COOH | ~2.6 | [1] |
| Difluoroacetic Acid | F₂CHCOOH | ~1.33 | [6][7] |
| Trifluoroacetic Acid | F₃CCOOH | ~0.23 - 0.52 | [5][8][9] |
Methodologies for pKa Determination
The determination of a precise pKa value is critical for quantitative structure-activity relationship (QSAR) studies and for the development of accurate computational models. Two primary methodologies are employed for this purpose: experimental titration and computational prediction.
Experimental Determination: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa values. The protocol involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acidic compound while monitoring the pH.
Step-by-Step Protocol for Potentiometric Titration:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The concentration should be in the millimolar range.
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at, for example, pH 4.0, 7.0, and 10.0 to ensure accurate readings.
-
Titration Setup: Place the analyte solution in a thermostated vessel to maintain a constant temperature, as pKa is temperature-dependent. Use a magnetic stirrer for continuous mixing.
-
Titration Process: Add small, precise volumes of a standardized strong base solution (e.g., 0.1 M NaOH) to the analyte solution. After each addition, allow the pH to stabilize and record the value.
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The equivalence point, where the moles of added base equal the initial moles of the acid, is identified as the point of maximum slope on the titration curve. The pKa is determined as the pH at the half-equivalence point. First and second derivative plots of the titration curve can be used to accurately locate the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Computational Prediction: Density Functional Theory (DFT)
In silico methods provide a powerful tool for predicting pKa values, especially for novel compounds or when experimental determination is not feasible. Density Functional Theory (DFT) is a robust quantum mechanical method for these calculations.
Conceptual Workflow for DFT-based pKa Prediction:
-
Molecular Modeling: Generate 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of this compound.
-
Geometry Optimization: Perform geometry optimization for both species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM).
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures correspond to energy minima and to obtain the Gibbs free energies.
-
Gibbs Free Energy Calculation: Determine the Gibbs free energy of the acid (G_acid) and the conjugate base (G_base) in the solvated state.
-
pKa Calculation: The pKa is calculated using the following thermodynamic cycle and equation:
pKa = (G_base + G_H+ - G_acid) / (2.303 * RT)
Where G_H+ is the Gibbs free energy of the proton in solution (a literature value), R is the gas constant, and T is the temperature.
Caption: Conceptual workflow for computational pKa prediction using DFT.
Implications for Drug Development
The acidity of a molecule is a critical determinant of its behavior in a biological system. For this compound, its estimated pKa of ~4.4-4.6 means that at physiological pH (7.4), it will exist almost entirely in its deprotonated, anionic form. This has several important consequences for its potential as a drug candidate:
-
Solubility: The anionic form is generally more water-soluble than the neutral acid, which can be advantageous for formulation.
-
Membrane Permeability: The charged nature of the carboxylate will hinder passive diffusion across biological membranes.
-
Target Binding: The ability to form ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein binding pocket can be a key determinant of drug potency.
-
Off-Target Effects: The acidity can influence interactions with other biological molecules, potentially leading to off-target effects.
By understanding and accurately determining the pKa of molecules like this compound, medicinal chemists can make more informed decisions in the design and optimization of new therapeutic agents.
Conclusion
The introduction of a gem-difluoro group at the C2 position of cyclohexane-1-carboxylic acid significantly increases its acidity, with an estimated pKa in the range of 4.4 to 4.6. This is a direct consequence of the powerful electron-withdrawing inductive effect of the fluorine atoms, which stabilizes the resulting carboxylate anion. The precise determination of this pKa value, through experimental methods like potentiometric titration or computational approaches such as DFT, is essential for a thorough understanding of its chemical behavior and for its rational application in drug design and development.
References
-
Holovach, S., Melnykov, K. P., Skreminskiy, A., & Grygorenko, O. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(24), e202200331. [Link]
-
PubChem. (n.d.). Acetic Acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2023, December 29). Difluoroacetic acid. In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Trifluoroacetic Acid (TFA). Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2024, January 26). Trifluoroacetic acid. In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Aure Chemical. (n.d.). An Overview of Trifluoroacetic Acid (CAS 76-05-1). Retrieved February 7, 2026, from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 845-851. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. The ACS Division of Organic Chemistry. [Link]
-
HCPG College. (n.d.). Acidity of Carboxylic Acids. [Link]
-
About pKa's. (n.d.). Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2023, November 29). Acetic acid. In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Pezzola, S., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167. [Link]
-
ResearchGate. (n.d.). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. [Link]
Sources
- 1. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyclohexanecarboxylic acid | 98-89-5 [chemicalbook.com]
- 6. optibrium.com [optibrium.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mrupp.info [mrupp.info]
- 9. 2,2-difluorohexanoic Acid | C6H10F2O2 | CID 10725529 - PubChem [pubchem.ncbi.nlm.nih.gov]
electronic effects of gem-difluoro group on cyclohexane ring
An In-Depth Technical Guide to the Electronic Effects of the gem-Difluoro Group on the Cyclohexane Ring
Abstract
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The gem-difluoro group (CF₂), in particular, offers a unique combination of steric and electronic properties that can profoundly influence the conformation, acidity, basicity, and reactivity of parent structures. When incorporated into a cyclohexane ring, a common scaffold in pharmaceuticals, the CF₂ group acts as a powerful modulator of molecular properties. This guide provides an in-depth analysis of these effects, synthesizing theoretical principles with experimental data to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the intricate interplay of inductive effects, hyperconjugation, and gauche interactions, and their tangible consequences on conformational equilibria and chemical reactivity. Furthermore, this guide furnishes detailed experimental and computational protocols for the synthesis and analysis of gem-difluorocyclohexane derivatives, empowering researchers to harness the unique properties of this functional group in their own work.
Introduction: The Strategic Role of the gem-Difluoro Group in Cyclohexane Scaffolds
The substitution of a methylene (CH₂) unit with a gem-difluoro (CF₂) group is a bioisosteric replacement that maintains the tetrahedral geometry of the carbon atom while introducing significant electronic perturbations. The high electronegativity of fluorine atoms creates a strong dipole moment at the C-F bonds, leading to a potent electron-withdrawing inductive effect. This seemingly simple substitution has a cascade of consequences for the entire cyclohexane ring, making it a valuable tool for fine-tuning the physicochemical properties of a molecule.
In drug development, the strategic placement of a CF₂ group can:
-
Modulate pKa: Altering the acidity or basicity of nearby functional groups to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Influence Conformation: The stereoelectronic effects of the C-F bonds can bias the conformational equilibrium of the cyclohexane ring, locking it into a preferred chair conformation or influencing the orientation of other substituents.[2]
-
Enhance Metabolic Stability: The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can block a potential site of metabolic attack and increase a drug's half-life.
-
Improve Binding Affinity: The unique electronic and conformational changes can lead to more favorable interactions with biological targets.[3]
This guide will deconstruct these effects, providing a detailed examination of the underlying principles and their practical implications.
Inductive Effects on Acidity and Basicity (pKa)
The most direct electronic consequence of introducing a CF₂ group is the powerful electron-withdrawing effect exerted through the sigma framework of the cyclohexane ring. This inductive effect significantly influences the acidity and basicity of functional groups appended to the ring by stabilizing or destabilizing charged species.
Impact on Carboxylic Acids
The introduction of a gem-difluoro group at the 4-position of cyclohexanecarboxylic acid leads to a notable increase in acidity (a decrease in pKa). The two fluorine atoms inductively pull electron density away from the carboxylate anion, dispersing the negative charge and stabilizing the conjugate base. This stabilization facilitates the dissociation of the proton, resulting in a stronger acid.
Impact on Amines
Conversely, the same inductive effect decreases the basicity (lowers the pKa of the conjugate acid) of a cyclohexylamine. The electron-withdrawing CF₂ group pulls electron density away from the nitrogen atom, reducing the availability of its lone pair to accept a proton. Furthermore, the resulting positive charge on the ammonium conjugate acid is destabilized by the proximity of the electron-deficient CF₂ group.
Quantitative Comparison of pKa Values
The following table summarizes the experimentally determined pKa values for cyclohexylamine, cyclohexanecarboxylic acid, and their mono- and difluorinated analogs, illustrating the quantitative impact of the inductive effect.
| Compound | Functional Group | pKa | Change from Parent (ΔpKa) |
| Cyclohexylamine | Amine (Conjugate Acid) | 10.64[4] | - |
| trans-4-Fluorocyclohexylamine | Amine (Conjugate Acid) | 10.24 | -0.40 |
| 4,4-Difluorocyclohexylamine | Amine (Conjugate Acid) | 9.80 | -0.84 |
| Cyclohexanecarboxylic Acid | Carboxylic Acid | 4.90[5] | - |
| trans-4-Fluorocyclohexanecarboxylic Acid | Carboxylic Acid | 4.65 | -0.25 |
| 4,4-Difluorocyclohexanecarboxylic Acid | Carboxylic Acid | 4.49 | -0.41 |
Table 1: Comparison of pKa values for functionalized cyclohexanes. The data clearly demonstrates the incremental effect of fluorine substitution on the acidity and basicity of functional groups on the cyclohexane ring.
The logical flow of this inductive effect can be visualized as follows:
Conformational Analysis and Stereoelectronic Effects
Beyond simple inductive effects, the gem-difluoro group exerts profound control over the conformational preferences of the cyclohexane ring through a series of subtle but powerful stereoelectronic interactions. These effects arise from the specific spatial arrangement of orbitals and can override traditional steric considerations.
Conformational Preference (A-Value)
The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which represents the free energy difference (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.
While a precise, experimentally determined A-value for the gem-difluoro group itself is not well-documented, we can infer its behavior. The individual fluorine atom has a small A-value (approx. 0.25 kcal/mol), suggesting minimal steric bulk. However, the electronic properties of the CF₂ group are the dominant factor. Computational studies on 1,1-difluorocyclohexane have shown that its stability is significantly influenced by an anomeric-like interaction, where the lone pairs of one fluorine atom donate into the antibonding orbital (σ) of the adjacent C-F bond (nF → σCF).[6][7] This stabilizing hyperconjugative interaction is a key feature of the gem-difluoro group. Given the small size of fluorine atoms, the A-value for the entire CF₂ group is expected to be relatively small, with electronic effects playing a more significant role than sterics in determining its influence on the ring's conformation.
The Gauche Effect
In substituted alkanes, bulky groups typically prefer an anti-periplanar arrangement (180° dihedral angle) to minimize steric strain. However, in 1,2-difluoroethane, the gauche conformation (60° dihedral angle) is more stable.[8] This phenomenon, known as the fluorine gauche effect, is a direct consequence of stereoelectronics. The primary stabilizing interaction is hyperconjugation between the C-H bonding orbital (σC-H) and the adjacent anti-periplanar C-F antibonding orbital (σC-F).[9] This σ → σ donation of electron density stabilizes the gauche conformer.
Within a gem-difluorocyclohexane ring, these gauche interactions between the C-F bonds and adjacent C-H or C-C bonds influence the torsional angles and can subtly distort the chair conformation.
Influence on Chemical Reactivity
The powerful inductive and stereoelectronic effects of the gem-difluoro group can significantly alter the reactivity of adjacent functional groups. This is particularly relevant in nucleophilic substitution (SN1, SN2) and elimination (E2) reactions.
SN2 Reactions
For an SN2 reaction at a carbon adjacent to the CF₂ group, the inductive effect is expected to have a rate-retarding effect. The electron-withdrawing fluorines decrease the electron density at the reaction center, making it a less favorable target for a nucleophile. Furthermore, the transition state, which involves the formation of a five-coordinate carbon, would be destabilized by the electron-withdrawing nature of the adjacent CF₂ group.
SN1 Reactions
In contrast, the CF₂ group would strongly disfavor an SN1 reaction at an adjacent carbon. The formation of a carbocation intermediate would be highly destabilized by the powerful inductive electron withdrawal of the two fluorine atoms. This destabilization of the key intermediate would lead to a significantly higher activation energy and a much slower reaction rate compared to a non-fluorinated analog.
E2 Elimination Reactions
The E2 reaction has a strict stereochemical requirement: the beta-hydrogen and the leaving group must be in an anti-periplanar (180°) arrangement.[10] In a cyclohexane ring, this translates to a requirement for both groups to be in axial positions. The presence of a gem-difluoro group can influence the conformational equilibrium, thereby affecting the population of the reactive conformer and, consequently, the rate of the E2 reaction.
Consider the E2 elimination of a leaving group at C2 of a 1,1-difluorocyclohexane. The CF₂ group itself does not sterically hinder the axial positions to a large degree. However, its electronic effects can influence the acidity of the beta-hydrogens. The inductive withdrawal of the fluorines will slightly increase the acidity of the C-H bonds on the adjacent carbons (C2 and C6), potentially facilitating their removal by a base. The overall rate and regioselectivity of the elimination will be a complex interplay between the conformational population of the required diaxial arrangement and the acidity of the available anti-periplanar protons.
Experimental & Analytical Protocols
A key aspect of harnessing the properties of the gem-difluoro group is the ability to synthesize and analyze these compounds effectively.
Protocol 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid
This protocol describes a common method for the synthesis of a gem-difluorocyclohexane derivative from a ketone precursor using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).
Objective: To synthesize 4,4-difluorocyclohexanecarboxylic acid from ethyl 4-oxocyclohexanecarboxylate.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
1 M Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Fluorination:
-
Under an argon or nitrogen atmosphere, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DCM in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 4,4-difluorocyclohexanecarboxylate.
-
-
Saponification:
-
Dissolve the crude ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide (2.5 eq) and stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield 4,4-difluorocyclohexanecarboxylic acid, which can be further purified by recrystallization.
-
Protocol 2: Conformational Analysis by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and the large chemical shift dispersion.
Objective: To determine the conformational equilibrium of a gem-difluorocyclohexane derivative.
Methodology:
-
Sample Preparation: Prepare a solution of the purified gem-difluorocyclohexane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) at a concentration of approximately 5-10 mg/mL.
-
Room Temperature Spectrum: Acquire a standard ¹⁹F NMR spectrum at room temperature. For a 1,1-difluorocyclohexane, rapid chair-flipping will typically result in a single, time-averaged signal.
-
Low-Temperature (Variable Temperature) NMR:
-
Cool the sample in the NMR spectrometer to a low temperature (e.g., -80 °C). The exact temperature will depend on the energy barrier to chair-flipping.
-
As the temperature is lowered, the rate of chair-flipping will decrease. Below the coalescence temperature, the single peak will broaden and then resolve into two distinct signals, corresponding to the axial and equatorial fluorine atoms in the "frozen" chair conformation.
-
The chemical shift difference (Δν) between the axial and equatorial fluorines can provide structural information. Typically, the axial fluorine is shielded relative to the equatorial fluorine.
-
-
Data Analysis:
-
Integrate the signals for the axial and equatorial fluorines at a temperature where the equilibrium is slow on the NMR timescale.
-
The equilibrium constant (K) can be calculated from the ratio of the integrals: K = [Equatorial] / [Axial].
-
The free energy difference (A-value, or ΔG°) can then be calculated using the equation: ΔG° = -RT ln(K) , where R is the gas constant and T is the temperature in Kelvin.
-
Protocol 3: Computational Determination of Conformational Energies using DFT
Density Functional Theory (DFT) is a powerful computational method for accurately calculating the relative energies of different conformers.
Objective: To calculate the energy difference between two chair conformers of a substituted 1,1-difluorocyclohexane.
Software: Gaussian, Spartan, or other quantum chemistry software package.
Workflow:
-
Structure Building:
-
Build the 3D structure of the substituted 1,1-difluorocyclohexane in the software's molecular editor.
-
Create two versions: one with the substituent in the equatorial position and one with it in the axial position.
-
-
Geometry Optimization:
-
Set up a geometry optimization calculation for each conformer.
-
A common and reliable level of theory for this purpose is B3LYP with a 6-31G(d) basis set. For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.
-
Run the optimization. The software will find the lowest energy geometry for each starting conformer.
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized structure using the same level of theory.
-
This step is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Energy Analysis:
-
Extract the Gibbs free energy (or electronic energy + ZPVE) for both the axial and equatorial conformers from the output files.
-
Calculate the energy difference: ΔG = Gaxial - Gequatorial . This value is the computationally determined A-value for the substituent in the presence of the gem-difluoro group.
-
Conclusion
The gem-difluoro group is far more than a simple steric placeholder on a cyclohexane ring. It is a powerful electronic modulator that operates through a combination of strong inductive withdrawal and subtle, yet significant, stereoelectronic effects like hyperconjugation and the gauche effect. These electronic perturbations have predictable and quantifiable consequences on the acidity and basicity of appended functional groups, and they play a crucial role in governing the conformational landscape and reactivity of the entire molecule. For medicinal chemists and materials scientists, a thorough understanding of these principles is essential for the rational design of molecules with tailored properties. By leveraging the unique electronic signature of the gem-difluoro group, researchers can fine-tune pKa, enforce desired conformations, block metabolic pathways, and ultimately create more effective and sophisticated molecular entities. The experimental and computational protocols provided herein offer a practical starting point for the synthesis and detailed characterization of these valuable fluorinated scaffolds.
References
-
Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. (2025). ResearchGate. [Link]
-
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). PMC. [Link]
-
Stereochemistry of the E2 Reaction. (2019). Chemistry LibreTexts. [Link]
-
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed. [Link]
-
Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. (2018). ACS Publications. [Link]
-
Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring. (2016). NIH. [Link]
-
Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. (n.d.). PMC. [Link]
-
Cyclohexylamine. (n.d.). Wikipedia. [Link]
-
Functionalized gem‐difluorocycloalkanes, their non‐fluorinated and acylic counterparts – target molecules of this study. (n.d.). ResearchGate. [Link]
-
Gauche effect. (n.d.). Wikipedia. [Link]
-
4,4-Difluorocyclohexanamine. (n.d.). LookChem. [Link]
-
Factors That Affect SN2 Reactions. (2014). Chemistry LibreTexts. [Link]
-
pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]
-
CYCLOHEXYLAMINE. (n.d.). Ataman Kimya. [Link]
-
What is the reasoning behind the increasing pKa for organic compounds? (2015). Chemistry Stack Exchange. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Pre-proof. [Link]
-
Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. (n.d.). ResearchGate. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Stereochemical & Conformational Matrix: 2,2-Difluorocyclohexane-1-carboxylic Acid
Content Type: Technical Guide Audience: Medicinal Chemists, Structural Biologists, Process Chemists
Executive Summary: The Fluorine Bioisostere Advantage
2,2-Difluorocyclohexane-1-carboxylic acid represents a critical scaffold in modern drug design, serving as a metabolically stable, lipophilic bioisostere of cyclohexanecarboxylic acid. The introduction of the gem-difluoro motif at the C2 position exerts profound stereoelectronic effects, altering the ring's conformational landscape, lowering the pKa of the adjacent carboxylic acid via inductive effects, and blocking metabolic oxidation at the typically labile C2 site.
This guide dissects the molecule's stereochemical behavior, providing a validated synthesis workflow and a structural analysis framework for researchers utilizing this moiety in fragment-based drug discovery (FBDD).
Structural & Stereochemical Analysis[1]
The Stereogenic Center and Chirality
The molecule possesses a single stereogenic center at C1 . Consequently, it exists as a pair of enantiomers:
-
(1R)-2,2-difluorocyclohexane-1-carboxylic acid
-
(1S)-2,2-difluorocyclohexane-1-carboxylic acid [1]
While C2 bears two fluorine atoms, it is not a chiral center; however, the rigid ring structure renders the two fluorine atoms diastereotopic . They are magnetically non-equivalent (
Conformational Dynamics: The "Fluorine Effect"
Unlike unsubstituted cyclohexane, where the chair flip is degenerate, the 2,2-difluoro substitution imposes a specific energy penalty on the ring inversion.
-
Carboxyl Preference: The bulky carboxylic acid group (
) has a strong thermodynamic preference for the equatorial position ( -value kcal/mol) to avoid 1,3-diaxial steric clashes with protons at C3 and C5. -
Dipole Minimization: The C-F bonds are highly polarized. In the preferred conformer (COOH equatorial), one fluorine occupies the axial position (
) and the other the equatorial position ( ).-
The
bond is anti-periplanar to the bond. -
Hyperconjugation: A stabilizing
interaction (hyperconjugation) stabilizes this conformer, often referred to as the "fluorine gauche effect" in acyclic systems, but here manifesting as a preference for the chair form that maximizes these orbital overlaps.
-
Diagram 1: Conformational Equilibrium & Stereoelectronics
Caption: The equilibrium strongly favors the equatorial-COOH conformer due to steric A-values and favorable hyperconjugative interactions.
Physicochemical Profiling
Acidity Modulation (pKa)
The gem-difluoro group is a strong electron-withdrawing motif (EWG). Through the inductive effect (
-
Cyclohexanecarboxylic acid pKa: ~4.90
-
This compound pKa: ~3.50 – 3.80 (Estimated)
-
Implication: This molecule is a stronger acid than its non-fluorinated parent. In physiological pH (7.4), it will be fully ionized.
Lipophilicity (LogP)
Fluorination typically increases lipophilicity by lowering the polarizability of the molecule, despite the polarity of the C-F bond. The 2,2-difluoro motif generally increases LogP by 0.2–0.4 units compared to the parent alkane, improving membrane permeability in drug candidates.
Synthesis Protocol: A Self-Validating Workflow
Objective: Synthesize this compound from commercially available precursors.
Retrosynthetic Logic
The most robust route utilizes the nucleophilic fluorination of a
Step-by-Step Methodology
Step 1: Precursor Preparation
-
Reagents: Cyclohexanone, Diethyl carbonate, NaH (60% dispersion).[2]
-
Protocol: Reflux cyclohexanone with diethyl carbonate and NaH in THF to yield Ethyl 2-oxocyclohexanecarboxylate .
-
Validation:
NMR should show the enol/keto tautomers and the ethyl ester quartet/triplet.
Step 2: Deoxyfluorination (The Critical Step)
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).
-
Solvent: Anhydrous DCM (Dichloromethane).
-
Protocol:
-
Cool solution of Ethyl 2-oxocyclohexanecarboxylate in DCM to 0°C.
-
Add DAST (2.5 equiv) dropwise (Exothermic!).
-
Allow to warm to RT and stir for 16h.
-
Quench: Pour carefully into saturated
(gas evolution).
-
-
Mechanism: The carbonyl oxygen attacks sulfur, activating the ketone. Fluoride displaces the oxygen in two steps to form the gem-difluoro moiety.
-
Safety Note: DAST can be explosive on heating; Deoxo-Fluor is thermally more stable.
Step 3: Hydrolysis
-
Reagents: LiOH (2.0 equiv), THF/Water (3:1).
-
Protocol: Stir the fluorinated ester with LiOH at RT for 4h. Acidify with 1M HCl to pH 2. Extract with EtOAc.
-
Purification: Recrystallization from Hexane/EtOAc.
Diagram 2: Synthesis Workflow
Caption: Three-step synthesis route emphasizing the critical deoxyfluorination of the beta-keto ester.
Analytical Signature: NMR Characterization
The
NMR Parameters
-
Chemical Shift:
to ppm. -
Pattern: AB System (or ABX). Because the ring is chiral (due to C1), the two fluorines at C2 are diastereotopic . They will not appear as a singlet.
-
Coupling Constants:
-
Geminal Coupling (
): Large, typically 230 – 280 Hz . -
Vicinal Coupling (
): Coupling to the proton at C1 and protons at C3.- (C1): Large coupling (~20-30 Hz).
- (C1): Smaller coupling (~5-10 Hz).
-
NMR Key Signals
-
H1 (alpha-proton): Will appear as a complex multiplet (ddd or similar) shifted downfield (~2.8 - 3.2 ppm) due to the deshielding effect of both the COOH and the adjacent Fluorines.
Diagram 3: NMR Logic Tree
Caption: Analytical confirmation relies on the observation of the large geminal F-F coupling characteristic of the rigid ring system.
References
-
Conformational Analysis of Difluorocyclohexanes
- Title: Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane
- Source: ResearchG
-
URL:
-
Synthesis via Deoxyfluorination
- Title: Ethyl 2-oxocyclohexanecarboxyl
-
Source: ChemicalBook / Patent WO2013/64083[2]
-
URL:
-
Acidity of Fluorinated Cycloalkanes
- Title: Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry
- Source: ResearchG
-
URL:
-
19F NMR Spectroscopy Guide
-
Title: 19F NMR Chemical Shift Table and Splitting Patterns[3]
- Source: Alfa Chemistry / University of Manchester
-
URL:
-
Sources
Technical Guide: Strategic Utilization of 2,2-Difluorocyclohexane-1-carboxylic Acid in Drug Design
Executive Summary
2,2-Difluorocyclohexane-1-carboxylic acid (CAS 1461714-25-9) represents a high-value fluorinated scaffold for modern drug discovery.[1][2] Unlike simple cyclohexanecarboxylic acid, the introduction of the gem-difluoro motif at the
Physicochemical & Structural Profiling
The strategic value of this compound lies in the "Fluorine Effect"—the ability of fluorine to modulate properties via electronegativity and hyperconjugation.[1][2]
Comparative Properties Table
| Property | Cyclohexanecarboxylic Acid | This compound | Impact on Drug Design |
| pKa (COOH) | ~4.9 | ~4.4 - 4.6 | Increased acidity improves solubility at physiological pH; alters salt bridge strength.[1][2] |
| LogP | ~1.8 | ~1.3 | Reduced lipophilicity lowers non-specific binding and improves metabolic stability.[1][2] |
| C-F Bond Length | N/A | 1.35 Å | Mimics C-O or C=O bond length; useful for bioisosteric replacement of ethers/carbonyls.[1][2] |
| Conformation | Chair (Equatorial COOH preferred) | Distorted Chair | Gem-difluoro group favors specific gauche interactions, potentially locking bioactive conformations.[1][2] |
Conformational Locking Mechanism
The gem-difluoro group is not merely a "polar hydrogen."[1][2] It introduces the gauche effect , where adjacent electron-rich bonds (like C-C or C-O) prefer a gauche orientation to the C-F bonds to maximize
-
Result: The cyclohexane ring in the 2,2-difluoro analog is often more rigid than its non-fluorinated counterpart.[1][2] This pre-organization can reduce the entropic penalty of binding to a protein target.[1][2]
Synthetic Pathways & Stereocontrol
Synthesizing this scaffold requires overcoming the propensity for elimination (HF loss) to form 1-fluorocyclohexene.[1][2] Below are the two primary validated routes.
Route A: Deoxofluorination (Chemical)
The standard route involves electrophilic fluorination of ethyl 2-oxocyclohexanecarboxylate using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[2]
-
Challenge: High risk of elimination to the vinyl fluoride.[1][2]
-
Solution: Low temperature (-78°C) and anhydrous conditions are non-negotiable.[1][2]
Route B: Chemoenzymatic Resolution (Chiral)
For asymmetric applications, chemical fluorination often yields racemates.[1] Enzymatic kinetic resolution (EKR) using Lipase CAL-B (Candida antarctica Lipase B) is the superior method for obtaining enantiopure material.[1][2]
Synthesis Workflow Diagram
Figure 1: Dual-pathway strategy for synthesizing racemic and enantiopure this compound.
Detailed Experimental Protocols
Protocol A: Deoxofluorination of Ethyl 2-oxocyclohexanecarboxylate
Note: DAST is thermally unstable and can be explosive.[1][2] Perform all steps behind a blast shield.
-
Preparation: Charge a flame-dried 3-neck flask with Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) and anhydrous DCM (0.5 M concentration) under Nitrogen.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Add DAST (2.5 eq) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to room temperature overnight.
-
Quench: Pour the reaction mixture slowly into a stirred mixture of ice and saturated NaHCO3. Caution: Vigorous CO2 evolution.[2]
-
Workup: Extract with DCM (3x), dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 95:5). The product (ethyl ester) is a colorless oil.[1]
-
Hydrolysis: Dissolve ester in THF/Water (1:1), add LiOH (2.0 eq), stir at RT for 4h. Acidify to pH 2 with 1M HCl and extract to yield the free acid.
Protocol B: Enzymatic Resolution (Chiral Separation)
-
Setup: Suspend rac-Ethyl 2,2-difluorocyclohexanecarboxylate (10 mmol) in phosphate buffer (pH 7.0, 50 mL).
-
Enzyme: Add Immobilized CAL-B (Novozym 435, 100 mg) .
-
Incubation: Shake at 30°C, 200 rpm. Monitor conversion by GC or chiral HPLC.
-
Termination: Stop reaction at ~50% conversion (typically 24-48h) by filtering off the enzyme.
-
Separation: Extract the unreacted (R)-ester with hexane (organic phase).[1][2] Acidify the aqueous phase to pH 2 and extract the (S)-acid with EtOAc.[1]
Strategic Applications in Medicinal Chemistry
Bioisosteric Replacement
This scaffold is an ideal bioisostere for:
-
Cyclohexanecarboxylic acid: To lower LogP and block metabolic hydroxylation at the C2 position.[1][2]
-
Tetrahydropyran-2-carboxylic acid: The C-F bonds mimic the C-O dipole but lack the H-bond acceptor capability, useful for probing solvation effects in the binding pocket.[1][2]
Fragment-Based Drug Discovery (FBDD)
The acid functionality serves as a "warhead" for anchoring to positively charged residues (Arg, Lys) in target proteins, while the difluoro-cyclohexyl ring probes hydrophobic pockets.[2]
-
Linker Strategy: Convert the COOH to an amine (Curtius rearrangement) or an amide to create novel linkers for PROTACs or bifunctional ligands.[1]
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional impact of the difluoro-substitution.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1][2] [Link]
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1][2][3] [Link]
-
O'Hagan, D. (2008).[1][2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1][2][3] [Link]
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1][2] Catalysis for Fluorination and Trifluoromethylation.[1][2] Nature.[1][2] [Link]
-
Gotor-Fernández, V., et al. (2006).[1][2] Preparation of Enantiopure Fluorinated Compounds through Lipase-Catalyzed Resolutions.[1][2][4] Journal of Organic Chemistry.[1][2] [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of 2,2-Difluorocyclohexane-1-carboxylic Acid
Executive Summary
This application note details a robust, two-step experimental protocol for the synthesis of 2,2-difluorocyclohexane-1-carboxylic acid , a critical fluorinated building block in medicinal chemistry.[1] The gem-difluoro motif at the
The protocol utilizes Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) for the deoxofluorination of a
Core Workflow
-
Deoxofluorination: Conversion of ethyl 2-oxocyclohexanecarboxylate to ethyl 2,2-difluorocyclohexanecarboxylate.[1]
-
Hydrolysis: Saponification of the ester to the target acid.[1]
Retrosynthetic Analysis & Pathway
The synthesis targets the transformation of the C2 carbonyl into a gem-difluoro moiety.[1] The starting material, ethyl 2-oxocyclohexanecarboxylate, is commercially available and cost-effective.[1]
Figure 1: Retrosynthetic strategy focusing on the C2 functionalization of the cyclohexane ring.
Safety & Pre-requisites (Critical)
Hazard Warning: This protocol involves Deoxo-Fluor , which hydrolyzes to release Hydrogen Fluoride (HF) upon contact with moisture. HF is a severe contact poison.[1]
-
Engineering Controls: All operations must be performed in a well-ventilated fume hood.
-
PPE: Neoprene gloves (double-gloved), face shield, and lab coat are mandatory.
-
Quench Safety: Never add water directly to neat Deoxo-Fluor.[1] Always quench reaction mixtures into saturated bicarbonate solution.[1]
-
Glassware: Deoxo-Fluor can etch glass over prolonged exposure; however, for this short duration, standard borosilicate glassware is acceptable.[1] Ensure all glassware is oven-dried (120°C) and cooled under argon.
Experimental Protocol
Step 1: Deoxofluorination of Ethyl 2-oxocyclohexanecarboxylate
This step is the most critical.[1]
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv)
-
Deoxo-Fluor® (50% in toluene or neat) (1.5 - 2.0 equiv)
-
Ethanol (0.2 equiv) - Catalyst/Initiator
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Charge an oven-dried round-bottom flask with Ethyl 2-oxocyclohexanecarboxylate (10.0 mmol, 1.70 g) and anhydrous DCM (20 mL) under an argon atmosphere.
-
Catalyst Addition: Add absolute ethanol (2.0 mmol, 115 µL). Note: Trace alcohol helps initiate the reaction by forming the reactive alkoxy-aminosulfur species.[1]
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add Deoxo-Fluor (15.0 mmol) dropwise via a plastic syringe over 15 minutes.[1]
-
Caution: The reaction is exothermic.[1]
-
-
Reaction: Allow the mixture to warm slowly to room temperature (25°C) and stir for 16–24 hours. Monitor by TLC (10% EtOAc/Hexane).[1]
-
Checkpoint: Look for the disappearance of the starting material (UV active/stain).
-
-
Quench: Cool the mixture back to 0°C. Carefully pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ (50 mL) . Stir vigorously for 30 minutes until CO₂ evolution ceases.
-
Extraction: Separate the layers. Extract the aqueous phase with DCM (3 x 20 mL).
-
Drying: Combine organics, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Step 2: Hydrolysis to this compound
Standard saponification conditions are used.[1] The gem-difluoro group is generally stable to basic hydrolysis at room temperature.[1]
Materials:
-
Ethyl 2,2-difluorocyclohexanecarboxylate (from Step 1)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)
-
THF / Water (3:1 mixture)
Procedure:
-
Dissolution: Dissolve the purified ester (approx. 5.0 mmol) in THF (15 mL).
-
Base Addition: Add a solution of LiOH·H₂O (15.0 mmol, 0.63 g) in water (5 mL).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4–6 hours.
-
Monitoring: TLC should show complete consumption of the non-polar ester and formation of a baseline spot (acid).
-
-
Workup:
-
Dilute with diethyl ether (20 mL) and water (10 mL). Separate the layers.
-
Discard the organic (ether) layer (removes unreacted neutrals).
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH ~1-2 using 1M HCl. Caution: CO₂ evolution if carbonate traces remain.[1]
-
Extraction: Extract the milky aqueous suspension with Ethyl Acetate (3 x 20 mL).
-
-
Isolation: Dry the combined EtOAc layers over MgSO₄, filter, and concentrate to dryness.
-
Final Polish: The resulting solid/oil can be recrystallized from Hexane/Et₂O if necessary, but is often pure enough for downstream use.[1]
Data Summary & Expected Results
| Parameter | Value / Description |
| Target Structure | This compound |
| Molecular Weight | 164.15 g/mol |
| Expected Yield (Step 1) | 60 - 75% (Dependent on elimination control) |
| Expected Yield (Step 2) | > 90% |
| Appearance | White crystalline solid or viscous colorless oil |
| ¹⁹F NMR Shift | ~ -100 to -115 ppm (Multiplet/AB pattern) |
Mechanistic Insight
The deoxofluorination proceeds via the activation of the ketone by the aminosulfur reagent, followed by fluoride displacement. The presence of the
Figure 2: Mechanistic bifurcation showing the competition between substitution (desired) and elimination (undesired).
Troubleshooting & Optimization
-
Issue: High Elimination Product (Vinyl Fluoride).
-
Cause: Reaction temperature too high or acidic protons too labile.[1]
-
Solution: Conduct the reaction strictly at 0°C or even -20°C. Ensure the reaction is not stirred longer than necessary.
-
-
Issue: Incomplete Conversion.
-
Issue: Separation Difficulty.
-
Solution: The vinyl fluoride is less polar than the gem-difluoro ester.[1] Use a shallow gradient (e.g., 1% to 5% EtOAc) on a long silica column.
-
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination.[1] The Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic fluorination of carbonyl compounds with aminosulfur trifluorides. Synthesis, 2002(17), 2561-2578. Link
-
Middleton, W. J. (1975).[1][3] New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574-578. Link
Sources
fluorination of cyclohexanecarboxylic acid at the alpha position
Precision -Fluorination of Cyclohexanecarboxylic Acid
Executive Summary
The introduction of a fluorine atom at the
While modern photoredox methods often favor decarboxylative fluorination (yielding fluorocyclohexane), this guide focuses on retentive fluorination to preserve the carboxyl motif. We present two validated workflows:
-
Direct Dianion Fluorination: A concise, one-step route for rapid analog generation.
-
Ester-Enolate Fluorination: A robust, two-step sequence preferred for scale-up and purification.
Mechanistic Insight & Reagent Selection
The Enolate Challenge
The
-
Dianion Strategy: Treatment of the free acid with >2 equivalents of base (e.g., LDA) generates a dianion (carboxylate +
-carbanion). This species is highly reactive but requires strict cryogenic control to prevent decomposition. -
Electrophile Choice: N-Fluorobenzenesulfonimide (NFSI) is the reagent of choice. Unlike Selectfluor, which is a salt and practically insoluble in the THF required for lithium enolates, NFSI is soluble in THF and possesses a "softer" electrophilic character, matching the hard lithium enolate for efficient transfer.
Reaction Pathway Visualization
The following diagram outlines the two distinct pathways detailed in this guide.
Caption: Bifurcated synthetic workflow. Protocol A (Red) is direct; Protocol B (Blue) offers higher purification control.
Protocol A: Direct Dianion Fluorination
Best for: Rapid synthesis, small scale (<1g), research applications. Critical Factor: Temperature control is non-negotiable. The dianion can polymerize or protonate if the temperature rises above -50°C before quenching.
Materials
-
Substrate: Cyclohexanecarboxylic acid (1.0 eq)
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (2.3 eq)
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (2.5 eq)
-
Solvent: Anhydrous THF (freshly distilled or from solvent system)
Step-by-Step Methodology
-
Dianion Generation:
-
Flame-dry a 2-neck round-bottom flask under Argon.
-
Charge with anhydrous THF (concentration ~0.2 M relative to substrate).
-
Add Cyclohexanecarboxylic acid (1.0 eq).[1]
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add LDA (2.3 eq) dropwise over 15 minutes. The solution may turn yellow/orange.
-
Mechanistic Note: The first equivalent removes the carboxylic proton; the second removes the
-proton. -
Stir at -78°C for 1 hour to ensure complete dianion formation.
-
Optional: Raise temp to 0°C for 15 mins to ensure deprotonation, then re-cool to -78°C (recommended for hindered substrates).
-
-
Fluorination:
-
Dissolve NFSI (2.5 eq) in a minimal amount of anhydrous THF in a separate flame-dried vial.
-
Add the NFSI solution dropwise to the dianion mixture at -78°C. Do not let the internal temp rise above -65°C.
-
Stir at -78°C for 2 hours, then allow to warm slowly to Room Temperature (RT) overnight.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH
Cl solution. -
Acidify to pH ~2 with 1M HCl (careful of gas evolution if unreacted base remains).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na
SO , and concentrate.
-
-
Purification:
-
The crude residue typically contains benzenesulfonimide byproducts.
-
Purify via flash column chromatography (SiO
). -
Eluent: Hexanes:EtOAc (gradient 9:1 to 7:3) + 1% Acetic Acid (to prevent streaking of the carboxylic acid).
-
Protocol B: Ester-Enolate Fluorination (Robust)
Best for: Scale-up (>1g), high purity requirements, avoiding difficult acid purifications.
Step-by-Step Methodology
-
Esterification (Pre-step): Convert the acid to Ethyl Cyclohexanecarboxylate using standard Fischer esterification (EtOH, cat. H
SO , reflux). -
Enolate Formation:
-
Cool a solution of LDA (1.2 eq) in THF to -78°C.
-
Add Ethyl Cyclohexanecarboxylate (1.0 eq) dropwise.
-
Stir for 45 mins at -78°C.
-
-
Fluorination:
-
Add NFSI (1.3 eq) in THF dropwise.
-
Stir at -78°C for 2 hours, then warm to RT.
-
Quench with sat. NH
Cl. Extract with Et O. -
Purification: Flash chromatography (Hexanes/EtOAc). This separates the fluoro-ester from the sulfonimide byproduct much more easily than the free acid method.
-
-
Hydrolysis:
-
Dissolve the purified Ethyl 1-fluorocyclohexanecarboxylate in THF:Water (3:1).
-
Add LiOH
H O (3.0 eq). -
Stir at 50°C until TLC shows consumption of ester (~4-12 hours).
-
Acidify with 1M HCl, extract with EtOAc, and concentrate to yield the pure acid.
-
Data Interpretation & QC
The formation of the C-F bond introduces distinct NMR signatures due to
Expected NMR Data (1-Fluorocyclohexanecarboxylic acid)
| Nucleus | Signal Characteristics | Interpretation |
| Singlet (decoupled) or Multiplet around -150 to -160 ppm | Diagnostic for tertiary aliphatic fluoride. | |
| Doublet at ~95 ppm ( | The quaternary | |
| Doublet at ~175 ppm ( | The Carbonyl carbon coupling with | |
| Loss of the multiplet at | Disappearance of the |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in THF or NFSI | Distill THF over Na/Benzophenone. Dry NFSI under vacuum before use. |
| Recovery of Starting Material | Incomplete deprotonation | Ensure LDA is fresh/titrated. Allow longer enolization time at 0°C before cooling to -78°C. |
| Difluorination | Excess base/NFSI or temp too high | Strict stoichiometry (1.1 eq base for ester). Keep temp at -78°C during addition. |
| Desulfonylation Byproducts | NFSI degradation | Use Protocol B (Ester). The byproduct sulfonimide is easier to remove from the neutral ester than the polar acid. |
References
-
Electrophilic Fluorination with NFSI: Differding, E., & Ofner, H. (1991). N-Fluorobenzenesulfonimide: A Practical Reagent for Electrophilic Fluorinations. Synlett. Link
-
Alpha-Fluorination of Esters: Rozen, S., et al. (2001). Synthesis of alpha-fluorocarboxylic esters and acids. Journal of Organic Chemistry. Link
-
Compound Stability Data: PubChem. 1-Fluorocyclohexanecarboxylic acid (CID 11094762). Link
-
General Enolate Fluorination Reviews: Ma, J. A., & Cahard, D. (2004). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews. Link
Application Note: Purification of 2,2-Difluorocyclohexane-1-carboxylic acid
[1]
Executive Summary
This compound is a valuable bioisostere used to modulate lipophilicity and metabolic stability in drug candidates. Its purification presents unique challenges due to the electron-withdrawing nature of the gem-difluoro group, which increases the acidity of the carboxylic function compared to its non-fluorinated analog. This guide provides a multi-tiered purification strategy, prioritizing Reactive Extraction for bulk cleanup and Recrystallization for final polishing, with Flash Chromatography reserved for difficult separations.
Physicochemical Profile
Understanding the molecule's physical properties is the foundation of any purification logic.
| Property | Value / Characteristic | Implication for Purification |
| Structure | Cyclohexane ring, C1-COOH, C2-F2 | Chiral center at C1; exists as enantiomers.[1][2][3] |
| Physical State | Solid (Crystalline/Waxy) | Recrystallization is a viable primary method. |
| Melting Point | 103–107 °C | Suitable for thermal handling; solid at RT. |
| Predicted pKa | ~3.5 – 3.8 | More acidic than cyclohexanecarboxylic acid (pKa ~4.9) due to β-fluorine inductive effects. |
| Solubility | Soluble in EtOAc, DCM, MeOH; Low in Water | Standard organic solvents work for extraction. |
| UV Activity | Low (End absorption only) | UV detection is difficult; use ELSD or stains (KMnO₄). |
Strategic Purification Workflow
The following decision tree outlines the optimal purification route based on crude purity and scale.
Figure 1: Decision matrix for selecting the appropriate purification module.
Detailed Protocols
Method A: Reactive Extraction (The Workhorse)
Principle: This method exploits the acidity of the carboxylic acid. By adjusting pH, we can toggle the molecule between its water-soluble carboxylate salt form and its organic-soluble free acid form, effectively "washing away" non-acidic impurities.
Critical Insight: The gem-difluoro group lowers the pKa to ~3.5. Standard "bicarbonate washes" (pH ~8.5) are sufficient to ionize it, but acidification must be aggressive (pH < 2) to fully recover the free acid.
Reagents:
-
Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)
-
1 M NaOH (aq)
-
6 M HCl (aq)
-
Brine (saturated NaCl)
Protocol:
-
Dissolution: Dissolve the crude residue in MTBE (10 mL per gram of crude).
-
Basic Extraction (Forward):
-
Add 1 M NaOH (1.5 equivalents). The target acid converts to its sodium salt and moves to the aqueous layer.
-
Note: Keep the organic layer! It contains neutral impurities (unreacted esters, alcohols).
-
Separate phases.[4][5] Wash the organic layer once with water; combine this water with the initial aqueous extract.
-
-
Acidification (Reverse):
-
Cool the combined aqueous layer to 0°C (ice bath).
-
Slowly add 6 M HCl dropwise with stirring until pH reaches ~1.0 (check with pH paper; solution should turn Congo Red paper blue).
-
Observation: The product should precipitate as a white solid or oil out.
-
-
Isolation:
-
Extract the acidified aqueous layer with MTBE (3 x volumes).
-
Wash combined organics with Brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Method B: Recrystallization (The Polish)
Principle: Since this compound is a solid with a distinct melting point, recrystallization offers the highest purity with minimal solvent waste.
Solvent System: Hexanes / Ethyl Acetate (Typical ratio 5:1 to 10:1).
Protocol:
-
Place the crude solid (from Method A) in a flask equipped with a reflux condenser.
-
Add a minimal amount of Ethyl Acetate to just dissolve the solid at reflux.
-
Slowly add hot Hexanes dropwise until the solution becomes slightly cloudy (persistent turbidity).
-
Add a few drops of Ethyl Acetate to clear the solution again.
-
Remove from heat and allow to cool slowly to room temperature.
-
Crystallization: Place in a fridge (4°C) overnight.
-
Filtration: Collect crystals via vacuum filtration. Wash with cold Hexanes.
Method C: Flash Chromatography (The Scalpel)
Principle: Used when specific polar impurities persist. Standard silica gel is acidic, but carboxylic acids often "streak" or "tail" due to strong interaction with silanols.
Mobile Phase Modifier: You must add an acid modifier to the mobile phase to suppress ionization and prevent tailing.
Protocol:
-
Stationary Phase: High-performance Silica Gel (40–63 µm).
-
Mobile Phase A: Hexanes + 1% Formic Acid.
-
Mobile Phase B: Ethyl Acetate + 1% Formic Acid.
-
Gradient: 0% B to 40% B over 15 column volumes (CV).
-
Detection:
-
UV: 210 nm (weak signal).
-
Stain: KMnO₄ (oxidizes C-H bonds, shows as yellow spot on purple background) or Bromocresol Green (specific for acids, turns yellow on blue background).
-
Analytical Validation
Trust but verify. Ensure the final product meets these criteria.
| Method | Expected Result | Diagnosis |
| ¹H NMR | Multiplets at 1.2–2.2 ppm (cyclohexane ring); Distinctive doublet of multiplets for H1 (alpha to COOH). | Sharp peaks indicate clean removal of solvents. |
| ¹⁹F NMR | ~ -90 to -110 ppm (AB quartet or complex multiplet due to gem-F coupling). | Single set of peaks confirms no diastereomeric impurities (if chiral synthesis) or regioisomers. |
| LC-MS (ESI-) | [M-H]⁻ peak at 163.1 m/z. | Confirm molecular weight. |
Visualizing the Analytical Workflow:
Figure 2: Routine analytical suite for fluorinated intermediates.
Troubleshooting & Safety
Common Issues
-
Emulsions during Extraction: The fluorinated group increases surfactant-like properties.
-
Fix: Add solid NaCl to the aqueous layer to increase ionic strength; filter through a Celite pad if particulate matter is present.
-
-
No Crystallization: Product remains an oil.
-
Fix: "Seed" the oil with a tiny crystal of pure product if available, or scratch the glass wall. Ensure all EtOAc is removed (rotovap for longer).
-
-
Streaking on TLC:
-
Fix: Dip the TLC plate in 10% acetic acid/hexane before spotting, or add 1% acetic acid to the developing tank.
-
Safety Note
-
Fluorine Content: While the C-F bond is stable, avoid strong reducing agents (e.g., LiAlH₄) unless reduction is the intended reaction, as defluorination can occur exothermically.
-
Acidity: The compound is a skin irritant. Wear nitrile gloves and eye protection.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
-
Williams, R. pKa Data Compilation.[6] Organic Chemistry Data.[7][8] Available at: [Link] (General reference for inductive effects of alpha-halogens on carboxylic acids).
-
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. (General reference for handling carboxylic acids in synthesis).
Sources
- 1. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. ochemtutor.com [ochemtutor.com]
- 8. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
Application Notes and Protocols for the Purification of 2,2-Difluorocyclohexane-1-carboxylic Acid via Column Chromatography
Introduction: Navigating the Purification of a Unique Fluorinated Carboxylic Acid
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often enhancing metabolic stability, binding affinity, and lipophilicity. This has made fluorinated compounds, such as 2,2-Difluorocyclohexane-1-carboxylic acid, highly valuable in the landscape of drug discovery and development. However, the unique electronic properties conferred by fluorine can present challenges in purification. The strong electronegativity of fluorine and the presence of a polar carboxylic acid group in this compound create a molecule with distinct chromatographic behavior that requires a carefully considered purification strategy.
This application note provides a comprehensive guide for the purification of this compound using column chromatography. We will delve into the rationale behind the selection of chromatographic conditions, offer a detailed, step-by-step protocol, and provide guidance on troubleshooting common issues. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining this compound in high purity.
Understanding the Analyte: Physicochemical Properties of this compound
A successful purification strategy begins with a thorough understanding of the target molecule. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀F₂O₂ | PubChem[1] |
| Molecular Weight | 164.15 g/mol | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Structure | A cyclohexane ring with two fluorine atoms on the same carbon adjacent to a carboxylic acid group. | PubChem[1] |
The presence of the polar carboxyl group suggests that this compound will exhibit polar characteristics.[2][3] However, the difluorinated cyclohexane ring contributes to its lipophilicity. The calculated XLogP3 of 1.8 indicates a moderate level of lipophilicity. This dual nature necessitates a chromatographic system that can effectively balance these opposing properties to achieve optimal separation from impurities.
Chromatographic Strategy: The Rationale Behind Method Selection
The primary challenge in the chromatography of carboxylic acids on silica gel is the potential for peak tailing. This phenomenon arises from the acidic nature of the silica surface, which can lead to strong interactions with the carboxylic acid, and from the equilibrium between the protonated and deprotonated forms of the analyte on the column.[4] To counteract this, it is crucial to maintain the carboxylic acid in its less polar, protonated state. This is typically achieved by acidifying the mobile phase.[4]
For this compound, two primary column chromatography approaches are viable: normal-phase on silica gel and reversed-phase on C18-functionalized silica.
-
Normal-Phase Chromatography: This is a classic and often first-line approach for the purification of moderately polar organic compounds.[5] Unmodified silica gel serves as the stationary phase.[5] The key to success with carboxylic acids is the addition of a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent.[4] This suppresses the ionization of the analyte and minimizes strong interactions with the stationary phase, resulting in more symmetrical peaks and improved resolution.
-
Reversed-Phase Chromatography: In this technique, a non-polar stationary phase, such as C18-bonded silica, is used with a polar mobile phase.[6] This method is particularly well-suited for polar compounds.[6] For carboxylic acids, reversed-phase chromatography often provides excellent separation.[6] Similar to normal-phase, acidification of the mobile phase, typically with trifluoroacetic acid (TFA), is standard practice to ensure the analyte is in its protonated form.[6]
Given the moderate polarity of this compound, both normal-phase and reversed-phase chromatography are plausible options. The choice between them may depend on the nature of the impurities in the crude sample. Here, we will provide a detailed protocol for the more traditional and often more cost-effective normal-phase approach.
Experimental Protocol: Normal-Phase Column Chromatography
This protocol outlines the purification of this compound using silica gel flash column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica gel (flash grade, 40-63 µm particle size)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetic acid (glacial)
-
Glass column for flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Collection tubes
-
Rotary evaporator
Workflow for Purification
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
1. Thin Layer Chromatography (TLC) Analysis of Crude Material
-
Objective: To determine an appropriate solvent system for the column chromatography.
-
Procedure:
-
Prepare a developing solvent. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid (e.g., 0.5-1%).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the dissolved crude material onto a TLC plate.
-
Develop the TLC plate in the prepared solvent system.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A lower Rf provides better separation on the column.
-
2. Column Packing
-
Objective: To prepare a well-packed silica gel column.
-
Procedure:
-
Choose a column of appropriate size based on the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexanes:ethyl acetate with 0.5% acetic acid).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.[7]
-
Drain the solvent until it is level with the top of the sand.
-
3. Sample Loading
-
Objective: To apply the crude sample to the column in a concentrated band.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the column eluent or a more polar solvent like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, removing the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[7]
-
Carefully add the dissolved sample to the top of the column.
-
Allow the sample to enter the silica bed completely.
-
4. Elution and Fraction Collection
-
Objective: To separate the components of the crude mixture by eluting with a solvent of increasing polarity.
-
Procedure:
-
Begin eluting the column with the initial, less polar solvent system determined by TLC.
-
Collect fractions of a consistent volume.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. This will help to elute the more polar compounds.
-
A typical gradient might be from 10% to 50% ethyl acetate in hexanes, always maintaining the 0.5% acetic acid.
-
5. TLC Monitoring of Fractions
-
Objective: To identify the fractions containing the pure product.
-
Procedure:
-
Spot every few fractions onto a TLC plate.
-
Develop and visualize the TLC plate as described in Step 1.
-
Identify the fractions that contain the desired product and are free from impurities.
-
6. Pooling of Pure Fractions and Solvent Removal
-
Objective: To combine the pure fractions and isolate the final product.
-
Procedure:
-
Combine the fractions identified as pure.
-
Remove the solvent using a rotary evaporator. Note that the presence of acetic acid will require co-evaporation with a non-polar solvent like toluene to ensure its complete removal.
-
7. Purity Analysis
-
Objective: To confirm the purity of the isolated product.
-
Procedure:
-
Assess the purity of the final product by techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | Insufficient acidification of the mobile phase. | Increase the concentration of acetic acid in the eluent to 1-2%. |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column. | |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider a different solvent system (e.g., dichloromethane/methanol). |
| Column was not packed properly. | Ensure the silica gel is packed evenly without any cracks or channels. | |
| Product Not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound is very strongly adsorbed to the silica. | Consider switching to a different stationary phase, such as alumina or reversed-phase C18 silica. |
Conclusion
The purification of this compound by column chromatography is a readily achievable process with careful attention to the principles of chromatography for acidic compounds. The protocol detailed in this application note, utilizing normal-phase chromatography on silica gel with an acidified mobile phase, provides a robust starting point for obtaining this valuable fluorinated building block in high purity. The key to a successful separation lies in the systematic optimization of the mobile phase through preliminary TLC analysis and careful monitoring of the column elution. This method can be adapted and scaled to meet the needs of researchers in various stages of drug discovery and development.
References
-
Department of Chemistry, University of Rochester. Purification: Tips for Flash Column Chromatography. [Link]
-
Lajin, B., & Zirbs, R. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A, 1634, 461575. [Link]
-
PubChem. This compound. [Link]
-
Reddit. Column chromatography of carboxylic acids?. (2015). [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
BYJU'S. Properties and Nomenclature of Carboxylic acids. [Link]
-
Chemistry LibreTexts. (2021). Structure and Properties of Carboxylic Acids. [Link]
-
Hawach Scientific. Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. [Link]
Sources
- 1. This compound | C7H10F2O2 | CID 69151200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. byjus.com [byjus.com]
- 4. reddit.com [reddit.com]
- 5. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Purification [chem.rochester.edu]
Comprehensive Characterization Framework: 2,2-Difluorocyclohexane-1-carboxylic Acid
[1]
Introduction & Strategic Context
2,2-Difluorocyclohexane-1-carboxylic acid (CAS: 1461714-25-9) represents a critical scaffold in medicinal chemistry.[1] The gem-difluoro moiety acts as a bioisostere for carbonyl or methylene groups, often improving metabolic stability by blocking oxidation at the
However, this molecule presents specific analytical challenges:
-
Lack of Chromophore: The saturated aliphatic structure has negligible UV absorbance above 210 nm, rendering standard UV/Vis detection (254 nm) ineffective.[1]
-
Conformational Flux: The cyclohexane ring undergoes chair-chair interconversion, which can broaden NMR signals depending on the solvent and temperature.
-
Chirality: The C1 position is a chiral center; distinguishing the (
) and ( ) enantiomers is mandatory for regulatory compliance.
This guide provides a self-validating analytical workflow designed to overcome these hurdles.
Module A: Structural Elucidation (NMR & MS)[1]
Nuclear Magnetic Resonance (NMR) Strategy
The gem-difluoro group creates a distinct spectral fingerprint.[1] Because the C1 center is chiral, the two fluorine atoms at C2 are diastereotopic (magnetically non-equivalent), typically appearing as an AB system in
Protocol 1: NMR Acquisition Parameters
-
Solvent: DMSO-
(Preferred for carboxylate proton visibility) or CDCl .[1] -
Concentration: 10–15 mg/mL.[1]
-
Experiments:
H, C, F, and F- H HOESY (if spatial confirmation is needed).
Expected Spectral Features:
| Nucleus | Feature | Chemical Shift / Pattern | Causality |
|---|
|
Mass Spectrometry (MS)
Module B: Achiral Purity & Quantification[1]
Challenge: The molecule is "UV-transparent." Solution: Use Charged Aerosol Detection (CAD) or Refractive Index (RI) for direct analysis, or derivatization for UV analysis.[1]
Protocol 2: HPLC-CAD Method (Recommended)
CAD is universal and sensitive for non-chromophoric species.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 100% Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: CAD (Nebulizer temp: 35°C).
-
Why Formic Acid? It suppresses the ionization of the carboxylic acid (keeping it neutral), which prevents peak tailing on the C18 stationary phase.
Alternative Protocol 3: Derivatization for UV Detection
If CAD is unavailable, convert the acid to a UV-active amide.
-
Reagents: Aniline (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq) in DMF.[1]
-
Reaction: Stir at RT for 2 hours.
-
Result: Formation of the anilide derivative, which absorbs strongly at 254 nm.
Module C: Chiral Resolution (Enantiomeric Excess)[1]
Separating the (
Protocol 4: Chiral Normal Phase HPLC
-
Column Screening: Chiralpak IA, IB, and IC (Immobilized Amylose/Cellulose).[1]
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1).[1]
-
Detection: UV at 210 nm (or CAD).
-
Critical Parameter: The 0.1% TFA is non-negotiable. Without it, the carboxylic acid will interact non-specifically with the chiral selector, leading to broad, smearing peaks and loss of resolution.
Analytical Workflow Visualization
The following diagram illustrates the logical flow for characterizing this molecule, from synthesis to final release testing.
Figure 1: Analytical workflow prioritizing 19F NMR for ID and CAD for purity due to lack of chromophore.
Advanced Topic: Conformational Dynamics
The 2,2-difluorocyclohexane ring exists in a dynamic equilibrium between two chair conformations. The position of the carboxylic acid (axial vs. equatorial) is influenced by the Gauche Effect (preference for fluorine to be gauche to adjacent dopants) and 1,3-diaxial interactions.
-
Observation: If NMR signals appear broad at room temperature, it indicates the rate of ring flipping is comparable to the NMR timescale.
-
Remediation: Perform Variable Temperature (VT) NMR .
-
Cooling (e.g., -40°C): "Freezes" the ring flip, resolving distinct signals for the major and minor conformers.
-
Heating (e.g., +50°C): Averages the signals into sharp peaks.
-
References
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link
-
Thayer, J. B., et al. (2011).[1] Improving the Sensitivity of the Charged Aerosol Detector. Journal of Chromatography A, 1218(37), 6248-6255.[1] Link
-
Wistuba, D., & Schurig, V. (2000).[1] Enantiomer separation of chiral pharmaceuticals by capillary electrophoresis and liquid chromatography. Journal of Chromatography A, 875(1-2), 255-276.[1] Link
-
Linclau, B., et al. (2018).[1] The Gauche Effect in Fluorinated Alkyl Chains. Chemistry – A European Journal, 24(56), 14882-14897.[1] Link[1]
Application Note: 2,2-Difluorocyclohexane-1-carboxylic Acid in Medicinal Chemistry
Executive Summary
2,2-Difluorocyclohexane-1-carboxylic acid (CAS: 1461714-25-9) has emerged as a high-value building block in modern drug discovery, particularly for programs targeting proteases (e.g., HCV NS3/4A, Cathepsin K) and GPCRs. Its utility stems from the "fluorine effect," where the gem-difluoro substitution at the C2 position imposes significant conformational constraints via the gauche effect and dipole minimization. This application note details the physicochemical rationale for its use, provides a validated synthetic protocol for its preparation from beta-keto esters, and outlines its strategic application as a bioisostere for proline and bulky hydrophobic residues.
Physicochemical Properties & Design Rationale
Acidity and pKa Modulation
Unlike unsubstituted cyclohexanecarboxylic acid (pKa ~4.90), the 2,2-difluoro analog exhibits increased acidity. The two fluorine atoms at the
-
Estimated pKa: 3.5 – 3.8
-
Impact: At physiological pH (7.4), the molecule is fully ionized. The lower pKa can enhance solubility and alter the electrostatic potential surface of the binding motif, potentially strengthening salt bridges with positively charged residues (e.g., Arginine, Lysine) in the active site.
Conformational Locking (The Gauche Effect)
The most critical design feature of this scaffold is its rigidified conformation. In 1,2-difluoro systems, the gauche conformation is often preferred due to
-
Equatorial Preference: The bulky carboxyl group (-COOH) strongly prefers the equatorial position to avoid severe 1,3-diaxial interactions with the axial hydrogens at C3 and C5.
-
The "Lock": The gem-difluoro group places one fluorine axial and one equatorial. The axial fluorine introduces a 1,3-diaxial interaction, but this is less energetically penalizing than placing the -COOH axially. Consequently, the ring is "locked" into a specific chair conformation, reducing the entropic penalty upon protein binding.
Metabolic Stability
The C2 position of cyclohexane rings is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes. Fluorination at this position blocks metabolic hydroxylation, significantly extending the half-life (
Data Summary Table
| Property | Cyclohexanecarboxylic Acid | This compound | Medicinal Consequence |
| pKa | ~4.90 | ~3.60 (est.) | Stronger salt bridge formation; altered lipophilicity (LogD). |
| Conformation | Fluxional (Chair-Chair flip) | Rigidified (Equatorial COOH favored) | Reduced entropic penalty; defined vector. |
| Metabolic Site | C2 prone to oxidation | C2 blocked | Enhanced metabolic stability. |
| LogP | ~1.8 | ~1.9 - 2.1 | Minimal lipophilicity penalty for added polarity. |
Synthetic Protocol: Deoxofluorination Route
Objective: Synthesis of this compound starting from ethyl 2-oxocyclohexanecarboxylate. Scale: Gram-scale (scalable to multigram).
Reaction Scheme Visualization[2]
[2]
Step-by-Step Protocol
Step 1: Deoxofluorination
Reagents: Ethyl 2-oxocyclohexanecarboxylate (1.0 eq), Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 - 2.0 eq), Ethanol (cat.), DCM (Solvent). Note: Deoxo-Fluor is preferred over DAST due to higher thermal stability, though DAST can be used at lower temperatures.
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add Ethyl 2-oxocyclohexanecarboxylate dissolved in anhydrous DCM ( ). -
Catalysis: Add a catalytic amount of Ethanol (0.1 eq). Mechanism: This generates HF in situ, which catalyzes the reaction.
-
Addition: Cool the solution to 0°C. Add Deoxo-Fluor dropwise via syringe. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by TLC (stain with PMA) or GC-MS.
-
Workup: Quench carefully by pouring into saturated aqueous
at 0°C. Extract with DCM ( ). Dry organics over , filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is often a clear oil.
Step 2: Hydrolysis (Saponification)
Reagents: Fluorinated Intermediate (1.0 eq), LiOH
-
Dissolution: Dissolve the ethyl ester intermediate in THF/Water (3:1 ratio).
-
Reaction: Add LiOH
H_2O. Stir at RT for 4–6 hours. -
Workup: Acidify the reaction mixture to pH ~2 using 1N HCl. Extract with Ethyl Acetate (
). -
Isolation: Dry over
and concentrate. Recrystallize from Hexanes/EtOAc if necessary to obtain the white solid acid.
Self-Validation Check:
-
F NMR: Look for a distinct AB quartet or broad singlet around -90 to -110 ppm (relative to
). -
Absence of Vinyl Fluoride: Check
H NMR for alkene protons (~5-6 ppm) to ensure elimination did not occur during Step 1.
Medicinal Chemistry Applications
Case Study: Protease Inhibitors (HCV NS3/4A & Cathepsin K)
In protease inhibitors, the P1 or P2 pocket often requires a hydrophobic group that fills volume while presenting a carbonyl for hydrogen bonding.
-
The Problem: Standard cyclohexyl groups are metabolically labile. Proline residues can be metabolically unstable or lack the necessary bulk.
-
The Solution: The 2,2-difluorocyclohexyl scaffold acts as a Proline Bioisostere . The ring constraint mimics the turn-inducing properties of proline, while the fluorines provide metabolic protection and modulate the electronics of the adjacent amide bond (if coupled).
Design Logic Flow
Protocol: Amide Coupling for Peptidomimetics
To incorporate this acid into a drug scaffold (e.g., creating an amide bond with an amine-bearing pharmacophore):
-
Activation: Dissolve this compound (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.
-
Coupling: Add the amine partner (R-
, 1.0 eq). -
Completion: Stir at RT for 2–4 hours.
-
Note: Due to the electron-withdrawing fluorines, the carbonyl carbon is more electrophilic than standard cyclohexanecarboxylic acid, often resulting in faster coupling rates but potentially lower stability of the active ester.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis.[3] Link
-
BenchChem. (2025). Applications of 2,2-Difluoropropane in Medicinal Chemistry. Link(Contextual reference for gem-difluoro bioisosterism).
Sources
Application Note: 2,2-Difluorocyclohexane-1-carboxylic Acid as a Strategic Building Block
This guide is structured as a high-level technical dossier for medicinal chemists and process scientists. It moves beyond basic properties to address the strategic application, synthetic nuances, and specific handling requirements of 2,2-Difluorocyclohexane-1-carboxylic acid .
Executive Summary
This compound (CAS: 1461714-25-9) represents a high-value fluorinated scaffold for lead optimization. Unlike its non-fluorinated parent, this building block offers a unique combination of metabolic resistance (blocking C2 oxidation), pKa modulation (increased acidity via induction), and conformational biasing .
This guide provides the rationale for its selection, detailed protocols for its incorporation into drug scaffolds, and specific troubleshooting for the unique reactivity introduced by the gem-difluoro motif.
Physicochemical Profiling & Rationale
The "Fluorine Effect" on this Scaffold
The introduction of the gem-difluoro group at the
| Property | Cyclohexanecarboxylic Acid | This compound | Medicinal Chemistry Impact |
| pKa (Acid) | ~4.90 | ~3.5 – 3.8 (Estimated) | Stronger acid due to |
| LogP | ~1.8 | ~1.9 – 2.1 | Slight increase in lipophilicity, but offset by increased polarity of the C-F bonds. |
| Metabolic Stability | Low (susceptible to CYP450 at C2/C6) | High | The C2 position is blocked from oxidative metabolism (hydroxylation). |
| Conformation | Equatorial COOH favored | Distorted Chair | Dipole repulsion between C=O and C-F bonds influences the axial/equatorial equilibrium. |
Conformational Analysis
Unlike the parent cyclohexane, where the carboxylate purely favors the equatorial position to minimize 1,3-diaxial interactions, the 2,2-difluoro analog experiences a gauche effect and dipole-dipole repulsion .
-
Electronic Repulsion: The carbonyl oxygen (partially negative) repels the fluorine atoms (partially negative).
-
Steric Bulk: The Van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å), creating increased steric pressure on the ipso substituent.
Implication: When coupling this acid to an amine, the resulting amide will adopt a conformation that maximizes the distance between the amide carbonyl and the fluorine atoms, potentially "locking" the side chain in a specific vector beneficial for binding affinity.
Decision Logic for Selection
Use the following logic flow to determine if this building block solves your specific optimization problem.
Caption: Decision matrix for selecting this compound during lead optimization.
Experimental Protocols
Handling and Stereochemistry
Critical Note: this compound is chiral at the C1 position. Most commercial sources supply it as a racemate .
-
If Enantiopurity is Required: You must perform a chiral resolution before coupling if the downstream intermediate is not easily separable.
-
Resolution Strategy: Formation of diastereomeric salts using chiral amines (e.g., (R)-1-phenylethylamine) followed by fractional crystallization is effective due to the carboxylic acid handle.
Protocol A: Amide Coupling (Standard)
Due to the electron-withdrawing effect of the
Reagents:
-
Acid: this compound (1.0 equiv)[1]
-
Amine: Target amine (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve the fluorinated acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes under Nitrogen.
-
Coupling Agent: Add HATU (1.1 equiv). Note: The solution may turn yellow. Stir for only 10-15 minutes. Extended activation times are unnecessary due to the high reactivity of the fluorinated acyl species.
-
Amine Addition: Add the amine (1.1 equiv) dropwise.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.
-
Checkpoint: If starting material remains, do NOT add more HATU immediately. Check pH; the acidity of the fluorinated byproduct may have protonated the base. Add 1.0 equiv more DIPEA.
-
-
Workup: Dilute with EtOAc. Wash with 0.5 M HCl (Caution: Do not use strong base washes initially, as the activated amide can be sensitive). Wash with brine, dry over Na2SO4, and concentrate.
Protocol B: Acid Chloride Formation (For Low-Nucleophilicity Amines)
If coupling to a weak nucleophile (e.g., aniline, electron-deficient amine), the acid chloride method is preferred.
Reagents:
-
Oxalyl Chloride (1.2 equiv)
-
Catalytic DMF (1-2 drops)
-
DCM (Solvent)
Procedure:
-
Dissolve acid in dry DCM under
. -
Add catalytic DMF.
-
Add Oxalyl Chloride dropwise at 0°C.
-
Allow to warm to RT and stir for 1 hour. Gas evolution (CO/CO2) must cease.
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Do not distill. The resulting acid chloride is volatile and reactive.
-
Immediate Use: Redissolve in DCM and add to a solution of the amine and Pyridine/TEA at 0°C.
Troubleshooting & Best Practices
| Issue | Cause | Solution |
| Low Yield (Hydrolysis) | The activated ester is highly susceptible to moisture due to the inductive effect of Fluorine. | Ensure strictly anhydrous solvents. Do not store the activated ester; add amine immediately. |
| Racemization | High acidity of the | Avoid strong bases (NaH, hydroxides). Use mild organic bases (DIPEA, NMM). Keep reaction time short. |
| Poor Solubility | The gem-difluoro group increases polarity/crystallinity compared to the parent cyclohexyl. | Use polar aprotic solvents (DMF, DMA) rather than DCM if solubility is an issue. |
Synthesis Workflow Diagram
Caption: Synthetic workflow for converting this compound to target amides.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. Link
Sources
Application Notes and Protocols: 2,2-Difluorocyclohexane-1-carboxylic Acid in Drug Design
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one fluorine atom.[1] The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic profile, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[2] Among the various fluorinated motifs, the gem-difluoromethylene (CF2) group has garnered considerable attention as a versatile bioisostere.[2][3] This guide provides a detailed overview of the application of 2,2-difluorocyclohexane-1-carboxylic acid as a valuable building block in drug design, exploring its synthesis, properties, and potential therapeutic applications.
The Strategic Advantage of the gem-Difluorocyclohexyl Moiety
The introduction of a gem-difluoro group onto a cyclohexane ring offers several advantages for drug design. This modification can serve as a bioisosteric replacement for other chemical groups, such as a methylene (CH2) or a carbonyl (C=O) group, while imparting unique properties.[3] The CF2 group is known to enhance the metabolic stability of adjacent chemical bonds by shielding them from enzymatic degradation.[1][2] Furthermore, the high electronegativity of the fluorine atoms can modulate the acidity of the neighboring carboxylic acid and influence the molecule's overall lipophilicity and polarity.
The this compound scaffold can be particularly useful in rigidifying the cyclohexane ring, thereby reducing the entropic penalty upon binding to a biological target. This conformational constraint can lead to improved binding affinity and selectivity.
Physicochemical Properties and Bioisosteric Considerations
The introduction of the gem-difluoro group at the 2-position of cyclohexane-1-carboxylic acid is expected to significantly alter its physicochemical properties compared to its non-fluorinated counterpart.
| Property | Effect of gem-Difluorination | Rationale |
| pKa | Decrease (Increased Acidity) | The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the carboxylate anion, thus increasing the acidity of the carboxylic acid.[4] |
| Lipophilicity (LogP) | Context-Dependent | While fluorine is highly electronegative, the effect on lipophilicity can be complex. It may increase or decrease depending on the overall molecular context and intramolecular interactions.[4] |
| Conformation | Increased Rigidity | The steric bulk and electronic repulsion of the fluorine atoms can restrict the conformational flexibility of the cyclohexane ring. |
| Metabolic Stability | Increased | The C-F bond is exceptionally strong, and the CF2 group can sterically hinder enzymatic attack on adjacent positions, leading to improved metabolic stability.[1][2] |
| Hydrogen Bonding | Altered Acceptor/Donor Potential | The fluorine atoms can act as weak hydrogen bond acceptors, while the increased acidity of the carboxylic acid enhances its hydrogen bond donating ability. |
Bioisosteric Relationships
The this compound moiety can be considered a bioisostere for several common structural motifs in drug molecules:
Caption: Bioisosteric relationships of the this compound scaffold.
Synthesis and Characterization
Proposed Synthetic Protocol
This proposed synthesis involves the difluorination of a suitable keto-ester precursor.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl carbonate.
-
Heat the mixture to reflux and add cyclohexanone dropwise over a period of 1-2 hours.
-
Continue refluxing for an additional 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ethyl 2-oxocyclohexane-1-carboxylate.
Step 2: gem-Difluorination of Ethyl 2-oxocyclohexane-1-carboxylate
-
Dissolve ethyl 2-oxocyclohexane-1-carboxylate in a suitable solvent (e.g., dichloromethane) in a fluoropolymer reaction vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield ethyl 2,2-difluorocyclohexane-1-carboxylate.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl 2,2-difluorocyclohexane-1-carboxylate in a mixture of ethanol and water.
-
Add a stoichiometric excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of ~2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield this compound.
Characterization
The final product and intermediates should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and purity of the compounds. The ¹⁹F NMR will be crucial for confirming the presence of the CF2 group.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl of the carboxylic acid and the C-F bonds.
Applications in Drug Design: Case Studies and Future Perspectives
While specific examples of marketed drugs containing the this compound moiety are not prominent, the utility of gem-difluorinated cyclic systems is well-established in medicinal chemistry. For instance, the introduction of a gem-difluoro group in cyclobutane derivatives has been explored to modulate physicochemical properties in drug discovery programs.[5]
The this compound scaffold can be envisioned as a key building block in the design of novel therapeutics targeting a wide range of diseases. Its unique conformational and electronic properties make it an attractive component for:
-
Enzyme Inhibitors: The carboxylic acid can act as a key binding element (e.g., to a zinc metalloenzyme), while the difluorinated ring provides a rigid and metabolically stable scaffold to orient other pharmacophoric groups.
-
Receptor Modulators: The conformationally restricted nature of the ring can lead to higher selectivity for specific receptor subtypes.
-
Probes for Chemical Biology: The fluorinated motif can be used as a reporter group in ¹⁹F NMR-based screening and mechanistic studies.
The development of efficient and scalable synthetic routes to enantiomerically pure this compound will be crucial for its broader application in drug discovery. As our understanding of the subtle effects of fluorination on molecular properties continues to grow, we can expect to see the increased use of such tailored building blocks in the design of next-generation therapeutics.
References
- Benchchem. (n.d.). 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid | CAS 156021-07-7.
- Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
- Chemistry LibreTexts. (2021, May 22). 2.2: Physical Properties of Carboxylic Acids.
- PubMed Central. (n.d.). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols.
- Li, X. (2024, November 26). gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative.
- N.A. (n.d.). Process For The Preparation Of 2,2 Difluorocyclopropane Carboxylic Acid Derivatives.
- Sigma-Aldrich. (n.d.). This compound | 1461714-25-9.
- ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.
- PubChem. (n.d.). This compound | C7H10F2O2 | CID 69151200.
- PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- National Institutes of Health. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry.
- Enamine. (2022, October 13). What's Going On With Fluorine In 2022?.
- ChemRxiv. (n.d.). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery.
- PubChem. (n.d.). (1S)-2,2-difluorocyclopropane-1-carboxylic acid | C4H4F2O2 | CID 7171884.
- Taylor & Francis. (n.d.). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid.
- ResearchGate. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery | Request PDF.
- Enamine. (n.d.). gem-Difluorinated Amines for Drug Design.
- N.A. (2012, May 7). Application of Bioisosteres in Drug Design.
- ChemRxiv. (n.d.). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols.
- BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids.
-
PubChem. (n.d.). 2-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 83479286. Retrieved from [Link]
Sources
- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Activity of 2,2-Difluorocyclohexane-1-carboxylic Acid: A Strategic Guide for Preclinical Research
Abstract: The introduction of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often conferring desirable pharmacokinetic and physicochemical properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. 2,2-Difluorocyclohexane-1-carboxylic acid represents a novel chemical entity at the intersection of two important pharmacophoric groups: a gem-difluorinated aliphatic ring and a carboxylic acid moiety. While the specific biological activities of this compound are not yet extensively documented in peer-reviewed literature, its structure suggests significant potential for interaction with various biological targets. This guide provides a comprehensive framework and detailed protocols for the systematic evaluation of its biological activity, designed for researchers in drug discovery and chemical biology.
Part 1: Rationale and Strategic Overview
The carboxylic acid group is prevalent in numerous endogenous molecules and approved drugs, often serving as a key interaction point with biological targets through hydrogen bonding or ionic interactions.[1][2] Its fluorination, particularly at the α-position to the carboxyl group, can significantly modulate its acidity (pKa) and lipophilicity, potentially altering its target engagement profile and pharmacokinetic properties.[3] The gem-difluoro motif on the cyclohexane ring introduces conformational constraints and a lipophilic region that can be explored for novel interactions within protein binding pockets.
Given the nascent status of this compound, a tiered, systematic screening approach is recommended to efficiently identify and validate its biological potential. This strategy prioritizes broad, initial screens to cast a wide net for potential activities, followed by more focused, hypothesis-driven assays to elucidate the mechanism of action.
Caption: A tiered workflow for evaluating a novel chemical entity.
Part 2: Foundational Characterization Protocols
Prior to any biological evaluation, it is imperative to thoroughly characterize the compound. This ensures that observed activities are attributable to the compound itself and that experiments are reproducible.
Protocol 2.1: Quality Control and Physicochemical Profiling
-
Purity Assessment:
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS).
-
Procedure: Dissolve the compound in a suitable solvent (e.g., Methanol, Acetonitrile). Inject onto a C18 reverse-phase column. Run a gradient elution (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid).
-
Acceptance Criterion: Purity ≥ 95% by UV area normalization. The mass spectrum should correspond to the expected molecular weight of this compound (164.15 g/mol ).[4]
-
-
Solubility Determination:
-
Method: Kinetic solubility assessment using nephelometry or UV-Vis spectroscopy.
-
Procedure: Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Make serial dilutions into phosphate-buffered saline (PBS) at pH 7.4. Incubate for 2 hours at room temperature. Measure the turbidity or absorbance.
-
Rationale: Poor aqueous solubility can lead to false negatives in biological assays. Knowing the solubility limit is crucial for designing accurate dose-response experiments.
-
| Property | Method | Typical Conditions | Importance |
| Purity | HPLC-MS | C18 column, Acetonitrile/Water gradient | Ensures observed activity is from the target molecule. |
| Identity | ¹H NMR, ¹⁹F NMR, MS | DMSO-d₆ or CDCl₃ | Confirms chemical structure. |
| Solubility | Nephelometry | PBS pH 7.4, 2% DMSO | Prevents compound precipitation in assays. |
| Lipophilicity (LogD) | Shake-flask or HPLC | Octanol/PBS pH 7.4 | Predicts membrane permeability and potential for non-specific binding. |
| Acidity (pKa) | Potentiometric titration or UV-metry | Aqueous solution | Governs ionization state at physiological pH, impacting target binding and cell entry. |
Part 3: Protocols for Biological Screening
The following protocols provide a starting point for assessing the bioactivity of this compound across different therapeutic areas.
Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the compound's effect on cell viability and is a primary screen for potential anti-cancer activity.
-
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) in complete medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Protocol 3.2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay identifies the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Principle: The broth microdilution method is used to determine the MIC.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microplates.
-
-
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the compound in CAMHB directly in the 96-well plate, typically from 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
Protocol 3.3: Generic Enzyme Inhibition Assay (Fluorometric)
Many carboxylic acids are known inhibitors of metalloenzymes or enzymes with charged active sites (e.g., proteases, HDACs). This protocol provides a general template.
-
Principle: A fluorogenic substrate is cleaved by the enzyme to release a fluorescent product. An inhibitor will reduce the rate of this reaction.
-
Materials:
-
Target enzyme (e.g., Trypsin, HDAC1).
-
Assay buffer specific to the enzyme.
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin).
-
384-well black microplates.
-
-
Procedure:
-
Compound Dispensing: Dispense a small volume (e.g., 100 nL) of the compound from a dose-response plate into the assay plate.
-
Enzyme Addition: Add the enzyme diluted in assay buffer to each well. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each well. Normalize the rates to the vehicle control (100% activity) and a known inhibitor control (0% activity). Plot the percent inhibition versus the log of compound concentration to determine the IC₅₀.
-
Sources
Strategic Screening of Novel Fluorinated Scaffolds: From 19F-NMR Ligand Profiling to Metabolic Mass Balance
Executive Summary
The incorporation of fluorine into drug scaffolds has become a cornerstone of modern medicinal chemistry, with over 20% of marketed drugs containing at least one fluorine atom. The "fluorine effect" modulates pKa, lipophilicity (LogP), and metabolic stability while offering a unique handle for biophysical screening. However, the very properties that make fluorinated compounds attractive—hydrophobicity and unique electronic signatures—introduce specific challenges in biological screening, including colloidal aggregation and fluorescence quenching.
This Application Note details a validated, multi-stage workflow for screening novel fluorinated compounds. It moves beyond standard HTS protocols to leverage 19F-NMR as a primary screening engine, ensuring that "hit" identification is driven by direct physical binding rather than assay artifacts.
Phase 1: Physicochemical Triage (The "Fluorine Filter")
Before biological interrogation, fluorinated libraries must undergo rigorous physicochemical profiling. Fluorination often increases lipophilicity, leading to poor aqueous solubility and the formation of colloidal aggregates that cause false positives in enzymatic assays.
Protocol 1: Solubility & Aggregation Assessment
Objective: Eliminate false positives caused by compound precipitation or promiscuous aggregation.
Materials:
-
DLS Instrument: (e.g., Wyatt DynaPro or Malvern Zetasizer).
-
19F-NMR Spectrometer: (Min. 400 MHz, cryoprobe recommended).
-
Assay Buffer: PBS pH 7.4, 0.01% Triton X-100.
Step-by-Step Methodology:
-
Preparation: Dilute compound stocks (10 mM in DMSO) to 100 µM in Assay Buffer. Incubate for 30 minutes at RT.
-
DLS Measurement: Measure scattering intensity.
-
Pass: Particle radius < 1 nm (monomeric).
-
Fail: Particle radius > 50 nm or high scattering index (indicates colloidal aggregation).
-
-
19F-NMR Solubility Check:
-
Transfer sample to a 3 mm NMR tube.
-
Add Internal Standard (IS): 50 µM Sodium Trifluoroacetate (NaTFA) or 3-(trifluoromethyl)benzoic acid (TFMBA).
-
Acquire 1D 19F spectrum (256 scans).
-
Analysis: Compare the integrated area of the compound peak relative to the IS. If the observed concentration is <80% of nominal, the compound is precipitating or adhering to the tube walls.
-
Phase 2: The Core Engine – 19F-NMR Ligand-Observed Screening
19F-NMR is the gold standard for fragment-based screening of fluorinated libraries. Unlike 1H-NMR, 19F has zero biological background (proteins do not contain fluorine), allowing for the screening of complex mixtures without spectral overlap.
Mechanism of Action
We utilize Ligand-Observed NMR . When a small molecule binds to a large protein, its rotational correlation time (
-
Free Ligand: Sharp, intense signal (slow relaxation).
-
Bound Ligand: Broad, weak signal (fast relaxation).
Protocol 2: 19F-NMR Cocktail Screening (T2-Relaxation Filter)
Experimental Setup:
-
Library Size: 10-12 compounds per cocktail.
-
Protein Target: 20 µM (final concentration).
-
Ligand Concentration: 20-50 µM each.
-
Buffer: 50 mM Phosphate, 100 mM NaCl, 10% D2O, pH 7.4.
Workflow:
-
Cocktail Assembly:
-
Group compounds to ensure chemical shift separation (>0.2 ppm difference between peaks).
-
Prepare a "Master Mix" of the cocktail in buffer without protein.
-
-
Reference Spectrum (Free State):
-
Acquire 1D 19F spectrum of the Master Mix.
-
Pulse Sequence: zgf2 (standard 1D) or cpmg (Carr-Purcell-Meiboom-Gill) with a short echo time (e.g., 10 ms).
-
Verify: All peaks should be sharp and integrate to 1:1 stoichiometry.
-
-
Screening Spectrum (Bound State):
-
Add Protein Target (20 µM) to the cocktail.
-
Acquire 1D 19F spectrum using a T2-filtered CPMG sequence (Total echo time: 80–120 ms).
-
-
Data Analysis (The "Hit" Criterion):
-
Overlay Reference vs. Screening spectra.
-
Binder: Signal intensity decreases by >40% or line width broadening >10 Hz.
-
Non-Binder: Signal remains sharp and intense.
-
Deconvolution:
-
If a cocktail shows a hit, re-test the putative binder individually to confirm
via chemical shift perturbation (CSP) titration.
Figure 1: 19F-NMR Ligand-Observed Screening Workflow. Hits are identified by signal attenuation (broadening) in the presence of the protein target.
Phase 3: Orthogonal Verification & Interference Check
Fluorinated compounds, particularly those with trifluoromethyl (-CF3) groups, can quench fluorescence or absorb UV light, leading to artifacts in standard HTS assays (e.g., FRET, TR-FRET).
Protocol 3: Fluorescence Interference Counter-Screen
Objective: Distinguish true biological inhibition from optical interference.
-
Assay Setup: Use the standard enzymatic assay conditions but omit the enzyme .
-
Fluorophore Spike: Add the reaction product (fluorophore) at a concentration equivalent to 50% conversion.
-
Compound Addition: Add the test compound at the screening concentration (e.g., 10 µM).
-
Readout: Measure Fluorescence Intensity (FI).
-
No Interference: FI matches the DMSO control.
-
Quenching: FI is significantly lower (< 80%) than control.
-
Autofluorescence: FI is significantly higher (> 120%) than control.
-
Phase 4: ADME Profiling - The "Fluorine Mass Balance"
A distinct advantage of fluorinated drugs is the ability to perform a Fluorine Mass Balance study. Unlike radio-labeling (14C), which is expensive and requires synthesis of new analogs, 19F-NMR allows for quantitative tracking of the drug and all its fluorinated metabolites in biological fluids (urine/plasma).
Protocol 4: 19F-NMR vs. LC-MS Mass Balance
Objective: Identify "hidden" metabolites that LC-MS might miss (e.g., those that do not ionize well) by reconciling total fluorine content.
Workflow:
-
In Vivo Dosing: Administer fluorinated lead compound to animal model.
-
Sample Collection: Collect urine/feces over 0–24h.
-
LC-MS Analysis (Targeted):
-
Quantify parent drug and predicted metabolites.
-
Sum the molar concentrations:
.
-
-
19F-NMR Analysis (Total Fluorine):
-
Mix urine aliquot with Internal Standard (e.g., 2,2,2-Trifluoroethanol or NaTFA in a capillary insert to avoid pH shifts).
-
Acquire quantitative 19F spectrum (long relaxation delay
, typically 10-20s). -
Integrate all fluorine signals (Parent + Metabolites + Defluorinated fluoride if applicable).
-
Calculate
.
-
-
Reconciliation:
-
Calculate Recovery Ratio:
. -
R ≈ 1.0: All metabolites identified.
-
R < 0.8: Significant "missing" metabolites exist (e.g., non-ionizable conjugates or covalent protein adducts).
-
Figure 2: Fluorine Mass Balance Workflow. 19F-NMR acts as the "truth" standard for total drug-related material recovery, highlighting gaps in LC-MS metabolite identification.
References
-
Dalvit, C., et al. "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society, 2003.
-
Vulpetti, A., & Dalvit, C. "Fluorine Local Environment: From Screening to Drug Design." Drug Discovery Today, 2012.
-
Norton, R. S., et al. "19F NMR in Fragment-Based Drug Discovery." Journal of Medicinal Chemistry, 2016.
-
Shane, E., et al. "Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy." Drug Metabolism and Disposition, 2012.
-
Simeonov, A., et al. "Interference with Fluorescence and Absorbance." Assay Guidance Manual, NCBI, 2015.
Strategic Derivatization of 2,2-Difluorocyclohexane-1-carboxylic Acid
Application Note & Protocol Guide
Executive Summary
This guide details the protocols for the chemical derivatization of 2,2-difluorocyclohexane-1-carboxylic acid , a critical fluorinated building block in medicinal chemistry.[1] The presence of the gem-difluoro group at the
Key Technical Challenges:
-
Electronic Activation: The electron-withdrawing inductive effect (-I) of the fluorine atoms increases the acidity of the carboxylic acid (lowering pKa) and enhances the electrophilicity of the carbonyl carbon.
-
Steric Hindrance: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å).[1] The gem-difluoro cluster creates significant steric bulk adjacent to the reaction center, potentially retarding nucleophilic attack during amidation or esterification.
-
Stereochemical Integrity: For enantiopure starting materials, the increased acidity of the
-proton (at C1) heightens the risk of racemization (epimerization) under basic conditions.
This document provides two validated workflows for Amidation (the primary application for drug discovery) and one for Analytical Esterification (for GC-MS/NMR validation).
Physicochemical Context & Strategy
Before initiating wet chemistry, it is vital to understand the molecule's behavior in solution.
| Feature | Property | Synthetic Implication |
| Acidity (pKa) | Est. ~3.0–3.5 (vs. 4.8 for acetic acid) | Deprotonates easily.[1] Requires careful selection of base stoichiometry to avoid buffering effects that stall coupling.[1] |
| Electrophilicity | High | The carbonyl is highly activated, but the gem-difluoro group shields it sterically. |
| Stability | C-F bond is robust | Resistant to metabolic cleavage; however, strong bases can induce HF elimination (rare in this specific scaffold but possible).[1] |
| Increased Acidity | The C1 proton is activated by both the carbonyl and the adjacent fluorines. Avoid strong bases (e.g., LDA, NaH) to prevent racemization. |
Decision Matrix for Derivatization
The following flowchart illustrates the selection process for the appropriate protocol based on the downstream application.
Fig 1. Strategic decision tree for selecting the optimal derivatization pathway.
Protocol 1: Amide Coupling via Acid Chloride (Robust Method)[1]
Application: Synthesis of pharmaceutical intermediates where the amine partner is non-nucleophilic or sterically crowded. Rationale: Direct coupling reagents (like EDC) may fail due to the steric bulk of the gem-difluoro group. Converting the acid to the acid chloride creates a smaller, hyper-reactive electrophile.
Reagents & Equipment[2][3][4]
-
Substrate: this compound (1.0 equiv).[1]
-
Reagent: Oxalyl Chloride (1.2 equiv).[1]
-
Catalyst: DMF (anhydrous, 1-2 drops).[1]
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine.[1]
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).[1]
Step-by-Step Methodology
-
Activation (Acid Chloride Formation):
-
Dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under inert atmosphere.
-
Cool the solution to 0°C (ice bath).
-
Add catalytic DMF (1 drop).[1] Note: DMF acts as a Vilsmeier reagent intermediate, essential for catalyzing the reaction with oxalyl chloride.
-
Add Oxalyl Chloride (1.2 mmol) dropwise.[1] Gas evolution (CO/CO2) will occur immediately.[1]
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
-
In-Process Check: Aliquot a small sample, quench with MeOH, and check by TLC/LCMS (look for methyl ester).[1] If acid remains, add 0.2 eq more oxalyl chloride.[1]
-
Evaporation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
-
Coupling:
-
In a separate vessel, dissolve the target amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.
-
Cool the amine solution to 0°C.
-
Slowly add the acid chloride solution (prepared in Step 1) to the amine solution.
-
Critical Control: Maintain temperature < 5°C during addition to minimize epimerization at C1.[1]
-
-
Workup:
Protocol 2: Mild Coupling via HATU (Chirality Preservation)[1]
Application: Coupling with primary amines or when the starting material is a pure enantiomer and racemization is a concern. Rationale: HATU generates an active ester (OAt) that is reactive but less prone to inducing racemization via oxazolone formation compared to carbodiimides.[1]
Reagents
-
Coupling Agent: HATU (1.1 equiv).[1]
-
Base: DIPEA (3.0 equiv).[1] Note: Excess base is needed to ensure the carboxylic acid is deprotonated (carboxylate) for HATU attack.
-
Solvent: DMF or DMAc (anhydrous).[1]
Methodology
-
Dissolve this compound (1.0 equiv) in DMF (0.2 M concentration).
-
Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Add HATU (1.1 equiv).[1] The solution usually turns yellow/orange. Stir for 10 minutes to form the activated ester.
-
Add the Amine (1.1 equiv).[1]
-
Stir at RT for 12–16 hours.
-
Purification: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by NaHCO3 and brine.
Protocol 3: Analytical Derivatization (Methyl Ester)
Application: Validation of purity via GC-MS or 1H/19F NMR. Method: TMS-Diazomethane (Safer alternative to Diazomethane).[1]
Methodology
-
Dissolve 10 mg of the acid in 1 mL of Methanol/Benzene (3:2) or Methanol/Toluene.[1]
-
Add (Trimethylsilyl)diazomethane (2.0 M in hexanes) dropwise until a persistent yellow color remains.
-
Stir for 20 minutes at RT.
-
Quench with 1 drop of Acetic Acid (solution turns colorless).
-
Evaporate solvents under nitrogen flow.
-
Re-dissolve in CDCl3 for NMR or DCM for GC-MS.
Analytical Validation & Data Interpretation
The fluorine atoms provide a distinct spectroscopic handle.[5]
19F NMR Interpretation[5][6][7][8][9][10]
-
Shift Range: Expect signals in the range of -90 to -120 ppm .[1]
-
Coupling Pattern:
1H NMR Signatures
-
H1 Proton (alpha-proton): This signal will be a complex multiplet (ddd or dddd) shifted downfield (approx.[1] 2.8 – 3.5 ppm) due to the deshielding effect of the COOH and the
-fluorines. -
Coupling: Look for
coupling constants (typically 10–25 Hz).[1]
Analytical Workflow Diagram
Fig 2. Quality control workflow utilizing the specific fluorine signature.
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link
-
Ulven, T., et al. (2015).[1][11] Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry. Link
-
Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids.[1] Link
Sources
- 1. This compound | C7H10F2O2 | CID 69151200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]
- 3. chimia.ch [chimia.ch]
- 4. Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. dovepress.com [dovepress.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blogs.rsc.org [blogs.rsc.org]
Application Note: Handling, Safety, and Protocols for 2,2-Difluorocyclohexane-1-carboxylic Acid
Executive Summary & Scientific Rationale
2,2-Difluorocyclohexane-1-carboxylic acid is a specialized fluorinated building block increasingly utilized in medicinal chemistry to modulate physicochemical properties of drug candidates. The introduction of the gem-difluoro motif at the
-
pKa Modulation: The strong electron-withdrawing inductive effect (
) of the fluorine atoms lowers the pKa of the carboxylic acid compared to the non-fluorinated parent (cyclohexanecarboxylic acid, pKa 4.90). This increases the acidity, altering the ionization state at physiological pH. -
Conformational Locking: The gem-difluoro group introduces steric and electrostatic repulsions (dipole-dipole interactions) that restrict the conformational flexibility of the cyclohexane ring. This is often exploited to lock a ligand into a bioactive conformation, improving binding affinity to target proteins.
This guide provides a rigorous framework for the safe handling, storage, and experimental application of this compound, moving beyond basic SDS data to address the specific nuances of fluorinated aliphatic acids.
Physicochemical Profile
| Property | Value / Description | Scientific Context |
| CAS Number | 1461714-25-9 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 164.15 g/mol | |
| Physical State | Solid (White to off-white powder) | Low vapor pressure, but dust hazard exists. |
| Predicted pKa | Lower than cyclohexanecarboxylic acid due to | |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Lipophilic nature of the ring aids organic solubility. |
| Stability | Stable under standard conditions | Hygroscopic potential; C-F bonds are metabolically stable but require specific disposal. |
Hazard Assessment & Safety Protocols
GHS Classification & Risk Analysis
Unlike simple aliphatic acids, the fluorinated nature of this compound warrants elevated caution. While currently classified with the signal word WARNING , the potential for severe eye irritation and respiratory distress is significant.
Critical Risk - Fluoride Liberation: Under extreme conditions (thermal decomposition >200°C or reaction with strong reducing agents), the C-F bond can cleave, potentially releasing Hydrogen Fluoride (HF). While unlikely in standard bench synthesis, this theoretical risk dictates that calcium gluconate gel must be available in the lab whenever fluorinated building blocks are processed at scale or under high heat.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Standard safety glasses are insufficient against acidic dust or concentrated solutions which can cause corneal opacity. |
| Dermal | Nitrile Gloves (Double gloving recommended) | Acidic functionality can permeate thin latex. Double nitrile provides a breakthrough time >480 mins. |
| Respiratory | N95 Mask (Solids) / Fume Hood (Solutions) | Prevents inhalation of irritant dusts which can trigger bronchospasm (H335). |
| Body | Lab Coat (Poly-cotton blend) | Standard protection against minor splashes. |
Safe Handling Workflow (DOT Diagram)
Figure 1: Decision tree for the safe handling and solubilization of fluorinated carboxylic acids.
Experimental Protocol: Amide Coupling Application
One of the most common applications of this compound is its derivatization into amides for structure-activity relationship (SAR) studies. The electron-withdrawing fluorines can reduce the nucleophilicity of the carbonyl oxygen, occasionally requiring stronger activation than non-fluorinated analogs.
Reagents & Stoichiometry
-
Acid: this compound (1.0 equiv)[2]
-
Amine: R-NH
(1.1 equiv) -
Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Methodology
-
Activation:
-
Dissolve this compound in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 equiv) and stir for 5 minutes under Nitrogen atmosphere.
-
Note: The solution may warm slightly due to deprotonation.
-
-
Coupling:
-
Add HATU (1.2 equiv) in one portion. Stir for 10 minutes to form the activated ester (O-At ester).
-
Validation: Monitor by LCMS for the formation of the activated intermediate if optimization is needed.
-
Add the amine (1.1 equiv).
-
-
Reaction & Monitoring:
-
Stir at room temperature for 2–12 hours.
-
Monitor via TLC (stain with KMnO
or Bromocresol Green) or LCMS. The fluorinated acid typically runs faster on silica than non-fluorinated analogs due to lower polarity.
-
-
Work-up:
-
Dilute with Ethyl Acetate.
-
Wash 1: 1M HCl (to remove unreacted amine and DIPEA). Caution: Do not use strong acid if the product is acid-sensitive.
-
Wash 2: Saturated NaHCO
(to remove unreacted fluorinated acid). -
Wash 3: Brine.
-
Dry over MgSO
, filter, and concentrate.
-
Synthesis Workflow (DOT Diagram)
Figure 2: Optimized amide coupling workflow for sterically or electronically modified acids.
Storage and Stability
-
Temperature: Store at 2–8°C . While the solid is stable at room temperature, refrigeration minimizes degradation over long-term storage.
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen in a tightly sealed container.
-
Incompatibility: Keep away from strong bases and strong oxidizing agents. Segregate from alkali metals.
Waste Disposal & Environmental Compliance
-
Fluorinated Waste Stream: Do not dispose of down the drain. Fluorinated compounds can persist in the environment (PFAS-adjacent concerns, though this specific molecule is not a long-chain PFAS).
-
Segregation: Collect in a dedicated "Halogenated Organic Solvents/Solids" waste container.
-
Labeling: Clearly label as "Contains Organic Fluorine" to ensure proper high-temperature incineration, which prevents the formation of HF gas during waste processing.
References
-
PubChem. (2023). This compound (CAS 1461714-25-9).[2] National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023).[2] Registration Dossier - GHS Classification for Fluorinated Cycloalkanes. Retrieved from [Link][2]
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Difluorocyclohexane-1-carboxylic Acid
Executive Summary: The "Deceptive" Gem-Difluoro Motif
Researchers often underestimate 2,2-difluorocyclohexane-1-carboxylic acid.[1] Structurally, it appears to be a simple derivative of cyclohexane carboxylic acid.[1] Synthetic reality, however, dictates otherwise.[1] The introduction of a gem-difluoro group adjacent to a carbonyl (alpha-position) and within a ring system creates a "perfect storm" of electronic deactivation and steric strain.[1]
This guide addresses the three critical failure points reported by our users:
-
The Elimination Trap: Why deoxofluorination (DAST/Deoxo-Fluor) fails.
-
The Enolization Barrier: Difficulties in introducing the second fluorine atom via electrophilic substitution.[1]
-
The Hydrolysis Dilemma: Preventing decarboxylation during ester cleavage.
Module 1: The Deoxofluorination Route (DAST/Deoxo-Fluor)
Status: High Risk / Legacy Protocol[1]
The User Issue
ngcontent-ng-c1989010908="" class="ng-star-inserted">"I attempted to react ethyl 2-oxocyclohexanecarboxylate with DAST in DCM at room temperature. NMR shows a complex mixture containing significant vinyl fluoride signals and very little gem-difluoro product."
Root Cause Analysis
This is the most common error.[1] Beta-keto esters are poor substrates for nucleophilic fluorination (DAST/Deoxo-Fluor) due to the high acidity of the
-
Mechanism: DAST activates the ketone oxygen, forming a carbocationic intermediate.[1]
-
Failure Mode: Instead of the fluoride ion attacking the carbocation (Substitution,
), the basic amine byproduct (diethylamine) abstracts the acidic proton at the -position (Elimination, ). -
Result: Formation of the conjugated vinyl fluoride (ethyl 2-fluorocyclohex-1-enecarboxylate), which is stable and difficult to separate.[1]
Troubleshooting Matrix
| Variable | Recommendation | Scientific Rationale |
| Reagent | Switch to Deoxo-Fluor | Slightly more thermally stable, allowing for better control, though elimination remains a risk.[1][2] |
| Catalyst | Add Lewis Acid (SbCl₃ or TiCl₄) | Lewis acids coordinate to the reagent, accelerating the fluorination step relative to the elimination step. |
| Solvent | DCM (Anhydrous) | Avoid THF. Ethers can coordinate to the Lewis Acid, dampening its effect. |
| Additives | HF-Pyridine | Exogenous fluoride source increases the concentration of |
Protocol Adjustment (If you must use this route):
-
Cool solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in DCM to 0°C.
-
Add Ethanol (0.2 eq) (Catalytic alcohol initiates the DAST species).[1]
-
Add DAST (2.5 eq) dropwise.[1]
-
Critical Step: If no conversion after 2h, do not heat. Add
(5 mol%). Heating invariably leads to elimination.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Module 2: The Recommended Route (Electrophilic Fluorination)
Status: Validated / Industry Standard[1]
The User Issue
"I used Selectfluor with NaH. I obtained the mono-fluoro product easily, but the second fluorine won't add, or I get a mixture of mono/di/decomposition."
Root Cause Analysis
The first fluorine atom is highly electronegative.[1][3][4] Once installed, it withdraws electron density from the
Stepwise Protocol (Self-Validating)
Step 1: Mono-fluorination
-
Reagents: Selectfluor (1.1 eq), NaH or K2CO3, MeCN.[1]
-
Observation: Rapid conversion. The mono-fluoro ester is stable.[1]
Step 2: Di-fluorination (The Critical Step) [1]
-
Reagents: Selectfluor (1.5 eq), Cs2CO3 (Cesium Carbonate) or KHMDS , MeCN/DMF.[1]
-
Why Cs2CO3? The "Cesium Effect" improves solubility and enolate reactivity in polar aprotic solvents.[1]
-
Why KHMDS? For stubborn substrates, kinetic deprotonation at -78°C ensures quantitative enolate formation before adding the fluorinating agent.[1]
Optimized Workflow
-
Dissolve ethyl 2-fluoro-2-oxocyclohexanecarboxylate (Mono-product) in THF.
-
Cool to -78°C.
-
Add KHMDS (1.2 eq) dropwise.[1] Stir 30 min.
-
Add NFSI (N-Fluorobenzenesulfonimide) or Selectfluor (slurry in DMF) rapidly.[1]
-
Allow to warm to RT slowly.
Module 3: Downstream Processing (Hydrolysis)
The User Issue
"I successfully made the ethyl 2,2-difluoro ester, but when I hydrolyzed it with NaOH/MeOH, the fluorine content decreased, or the ring opened."
Root Cause Analysis
The 2,2-difluoro group activates the carbonyl carbon towards nucleophilic attack (similar to a trifluoromethyl ketone).[1] Harsh hydroxide hydrolysis can lead to:
-
Retro-Claisen-type cleavage: Ring opening.
-
Defluorination: Attack at the fluorine or elimination.[1]
Recommended Protocol: Enzymatic Hydrolysis
This is the "Gold Standard" for sensitive fluoro-esters.[1]
-
Enzyme: Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).[1]
-
Conditions: pH 7 phosphate buffer / Acetone (10:1), 30°C.
-
Advantage: Neutral pH prevents the retro-aldol/Claisen decomposition pathways common in gem-difluoro compounds.[1]
Visualizing the Synthetic Logic
Diagram 1: Decision Tree & Failure Modes
Caption: Synthetic decision tree highlighting the high risk of elimination in Deoxofluorination versus the stepwise control of Electrophilic Fluorination.
Frequently Asked Questions (FAQ)
Q: Can I use NFSI instead of Selectfluor? A: Yes. NFSI is soluble in organic solvents (THF, Toluene), making it compatible with strong bases like KHMDS at low temperatures (-78°C).[1] Selectfluor is a salt and requires polar solvents (MeCN), which limits the use of extremely strong bases. Recommendation: Use NFSI if you need KHMDS; use Selectfluor if you are using Carbonate bases.[1]
Q: Why is the product volatile? A: The introduction of fluorine atoms often increases volatility by reducing intermolecular Van der Waals interactions (the "Fluorous Effect"). Tip: Do not rotovap to dryness under high vacuum.[1] Keep the bath temperature <30°C and monitor pressure carefully.
Q: How do I separate the mono-fluoro from the di-fluoro product? A: They are difficult to separate by standard silica chromatography due to similar polarity.[1] Technique: Use Silver Nitrate (AgNO3) impregnated silica if any vinyl fluoride byproduct is present (pi-complexation).[1] For mono/di separation, a rigorous gradient (e.g., 0-5% EtOAc in Hexanes) is required, or consider preparative HPLC.[1]
References
-
Lal, G. S., et al. (1999).[1][2] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1][2] Journal of Organic Chemistry. Link[1]
-
Banks, R. E. (1998).[1][5] "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry. Link
-
Tredwell, M., & Gouverneur, V. (2006).[1] "Electrophilic fluorination of organic compounds." Organic & Biomolecular Chemistry. Link
-
Stavber, S., et al. (2004).[1] "Selectfluor™ mediated fluorination of ketones and their derivatives."[1][6] Synthesis. Link[1]
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] "Catalysis for fluorination and trifluoromethylation." Nature.[1] Link[1]
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2,2-Difluorocyclohexane-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2,2-Difluorocyclohexane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and maximize your yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The introduction of the gem-difluoro motif can significantly modulate the physicochemical and biological properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity. However, the synthesis of this compound is not without its challenges. This guide is structured to address the most common issues encountered during its preparation, providing both practical solutions and the underlying chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The typical synthetic route involves the difluorination of an α-keto ester, such as ethyl 2-oxocyclohexanecarboxylate, followed by hydrolysis of the resulting ester.
Q1: My difluorination reaction has a low yield or stalls completely. What are the likely causes and how can I fix it?
This is one of the most common hurdles. Low conversion during the fluorination step can be attributed to several factors.
Potential Causes & Recommended Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Inactive Fluorinating Reagent: Reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® are moisture-sensitive and can degrade upon storage. | • Use a fresh bottle of the reagent or a recently purchased one. • Handle the reagent under an inert atmosphere (Nitrogen or Argon). |
| Sub-optimal Temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures. | • Start the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature. • Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile. | |
| Formation of Monofluorinated Intermediate: The second fluorination can be slower than the first, leading to an accumulation of the monofluorinated byproduct.[1][2] | • Increase the stoichiometry of the fluorinating agent (e.g., from 2.5 to 3.0 equivalents). • Extend the reaction time and monitor for the disappearance of the monofluorinated intermediate. | |
| Side Reactions | Elimination Products: The presence of non-hindered bases or elevated temperatures can promote the formation of unsaturated byproducts. | • Use a non-nucleophilic buffer if necessary, although modern deoxofluorinating reagents often do not require one. • Maintain a low reaction temperature. |
| Substrate Decomposition: The starting material or product may be unstable under the reaction conditions. | • Ensure the reaction is performed under anhydrous and inert conditions. • Minimize reaction time once the conversion is maximized. |
Q2: The hydrolysis of my ethyl 2,2-difluorocyclohexane-1-carboxylate intermediate is incomplete. How can I drive the reaction to completion?
Incomplete saponification (hydrolysis) of the ester is another frequent issue, often due to the stability of the ester and potential solubility issues.
Causality and Optimization Strategy:
The hydrolysis of an ester to a carboxylate is an equilibrium process under acidic conditions but is effectively irreversible under basic conditions due to the deprotonation of the resulting carboxylic acid.[3] To ensure complete conversion, the reaction must be driven forward.
-
Increase Base Equivalents: Use a larger excess of a strong base like NaOH or KOH (e.g., 3-5 equivalents) to ensure the equilibrium is pushed completely towards the carboxylate salt.
-
Elevate Temperature: Heating the reaction mixture to reflux is often necessary to provide sufficient activation energy for the hydrolysis to proceed at a reasonable rate.
-
Improve Solubility: The difluorinated ester may have poor solubility in a purely aqueous medium. Using a co-solvent system, such as water/ethanol, water/THF, or water/diglyme, can significantly enhance solubility and improve the reaction rate.[4]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS until the starting ester is no longer detectable. Reactions may require several hours to overnight to reach completion.[4]
Q3: I'm having difficulty isolating the final carboxylic acid product during the workup. What is the best purification strategy?
Purification of carboxylic acids relies heavily on their acidic properties. A standard acid-base extraction is the most effective method.[5][6][7]
Workflow for Purification
Caption: Acid-Base Extraction Workflow for Carboxylic Acid Purification.
Key Considerations:
-
Emulsion Formation: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it.
-
Final Purification: If the product is a solid and still contains impurities after extraction, recrystallization from a suitable solvent (e.g., hexanes, toluene) is recommended.
-
pH Monitoring: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently basic (pH > 10) during the initial extraction and sufficiently acidic (pH < 3) before the final product extraction.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting material for this synthesis?
Ethyl 2-oxocyclohexanecarboxylate or methyl 2-oxocyclohexanecarboxylate are common and commercially available starting materials. They possess the required α-keto ester functionality for the deoxofluorination reaction.
Q2: Which fluorinating agent is best: DAST, Deoxo-Fluor®, or an alternative?
-
DAST and Deoxo-Fluor® are the most common reagents for this type of transformation. Deoxo-Fluor® is generally considered more thermally stable and can sometimes provide better yields with fewer byproducts.[8]
-
PyFluor is a newer, more stable solid reagent that can also be effective for deoxofluorinations and may be a safer alternative.
-
The choice often depends on substrate specifics, cost, and safety considerations. A small-scale screen of different reagents is advisable for optimization.
Q3: How can I monitor the progress of my reactions effectively?
Recommended Analytical Methods
| Analytical Method | Application | Key Information Provided |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of both fluorination and hydrolysis steps. | Presence/absence of starting material, product, and major byproducts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative monitoring, accurate mass confirmation. | Reaction conversion, impurity profiling, and confirmation of product mass. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile intermediates. The carboxylic acid product requires derivatization (e.g., to its methyl ester) to become volatile.[9] | Purity assessment and identification of volatile impurities. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of the final product and key intermediates. | ¹H NMR: Shows disappearance of the enolic proton of the starting keto-ester. ¹⁹F NMR: A definitive tool to confirm the presence of the -CF₂- group. ¹³C NMR: Shows the characteristic triplet for the CF₂ carbon. |
Q4: What are the safety considerations for this synthesis?
-
Fluorinating Agents: DAST and Deoxo-Fluor® are corrosive, toxic, and react violently with water.[10] They should always be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrogen Fluoride (HF): Anhydrous HF can be generated as a byproduct. Ensure the reaction setup is properly vented and consider using a scrubbing solution (e.g., aqueous calcium carbonate) in the exhaust line if working on a large scale.
-
Pressure Build-up: Some fluorination reactions can generate gaseous byproducts. Do not conduct these reactions in a sealed vessel.
Detailed Experimental Protocols
The following protocols are provided as a validated starting point for the synthesis.
Protocol 1: Synthesis of Ethyl 2,2-difluorocyclohexane-1-carboxylate
Caption: Workflow for the Difluorination of Ethyl 2-oxocyclohexanecarboxylate.
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add ethyl 2-oxocyclohexanecarboxylate (1.0 equiv.) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Deoxo-Fluor® (2.5 equiv.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature.
-
Continue stirring at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction mixture to 0 °C in an ice bath.
-
Very slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2,2-difluorocyclohexane-1-carboxylate, which can be used in the next step with or without further purification by column chromatography.
Protocol 2: Hydrolysis to this compound
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the crude ethyl 2,2-difluorocyclohexane-1-carboxylate (1.0 equiv.) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (NaOH, 3.0 equiv.) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and transfer to a separatory funnel. Wash with ethyl acetate or MTBE (2x) to remove any neutral impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M hydrochloric acid (HCl). A white precipitate may form.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
References
- Vertex AI Search. (n.d.). Process For The Preparation Of 2,2 Difluorocyclopropane Carboxylic Acid Derivatives.
- Beilstein Journals. (n.d.). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
- National Institutes of Health. (n.d.). Optimization of 2,5-Furandicarboxylic Acid (FDCA) Production in a Continuous Packed-Bed Reactor for Sustainable PEF Packaging Applications.
- Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid.
- Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
- Organic-Chemistry.org. (n.d.). Ketone to Difluoro - Common Conditions.
- ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
- Reddit. (2019). Isolation of a Carboxylic acid.
- Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Chem 360 Notes.
- SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
- Vapourtec. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Thiomorpholine-2-carboxylic Acid.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
Sources
- 1. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 2. article.sapub.org [article.sapub.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Process For The Preparation Of 2,2 Difluorocyclopropane Carboxylic [quickcompany.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. vapourtec.com [vapourtec.com]
Technical Support Center: Navigating Side Reactions in the Fluorination of Cyclohexanecarboxylic Acids
Welcome to the technical support center for the fluorination of cyclohexanecarboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to incorporate fluorine into this important structural motif. Here, we will delve into the common side reactions encountered during these transformations, providing troubleshooting advice and in-depth explanations to help you optimize your experimental outcomes. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses some of the initial questions you might have before embarking on the fluorination of your cyclohexanecarboxylic acid derivative.
Q1: What are the primary methods for fluorinating cyclohexanecarboxylic acids, and what are the key differences?
A1: There are two main strategies for introducing fluorine into a cyclohexanecarboxylic acid scaffold:
-
Deoxyfluorination of a Hydroxy-Cyclohexanecarboxylic Acid: This involves the conversion of a hydroxyl group on the cyclohexane ring into a C-F bond. Reagents like Diethylaminosulfur Trifluoride (DAST) and its analogues are commonly used for this transformation. This method retains the carbon skeleton, including the carboxylic acid functionality.
-
Decarboxylative Fluorination: This method replaces the entire carboxylic acid group with a fluorine atom. This is typically achieved through radical-based reactions, often employing photoredox catalysis or reagents like Selectfluor® in the presence of a suitable catalyst.[1][2]
The choice between these methods depends on the desired final product. Deoxyfluorination is ideal if you wish to retain the carboxylic acid, while decarboxylative fluorination is the method of choice for accessing fluorocyclohexanes.
Q2: I am new to fluorination chemistry. What are the most critical safety precautions I should take?
A2: Fluorinating agents can be hazardous and require careful handling.
-
DAST and its analogues are toxic, corrosive, and can decompose violently upon heating. Always work in a well-ventilated fume hood and avoid contact with water.
-
Selectfluor® is a strong oxidizing agent and should be handled with care.
-
Hydrogen Fluoride (HF) or its complexes can be generated as byproducts or used as reagents. HF is extremely corrosive and can cause severe, delayed-onset burns. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
Familiarize yourself with the Safety Data Sheet (SDS) for each reagent before you begin your experiment.
Q3: My starting material is a mixture of cis and trans isomers of a substituted cyclohexanecarboxylic acid. Will this affect the fluorination reaction?
A3: Yes, the stereochemistry of your starting material can significantly impact the reaction's outcome, including the product distribution and the propensity for side reactions. The axial or equatorial position of the carboxylic acid and other substituents can influence the accessibility of the reaction center and the stability of intermediates. For instance, the acidity of a carboxylic acid on a cyclohexane ring can be influenced by its axial or equatorial position, which in turn can affect its reactivity.[3] It is highly recommended to start with a stereochemically pure isomer if a specific product stereoisomer is desired.
Section 2: Troubleshooting Guide for Common Side Reactions
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter during your fluorination experiments.
Issue 1: Deoxyfluorination with DAST and Analogues
Q4: I am attempting to convert a hydroxy-cyclohexanecarboxylic acid to its corresponding fluoro-derivative using DAST, but I am observing significant amounts of an alkene byproduct. What is happening and how can I minimize this?
A4: The formation of an alkene is a classic example of an elimination side reaction (E2) , which competes with the desired nucleophilic substitution (SN2). This is particularly prevalent with secondary alcohols on a cyclohexane ring.
Causality: The reaction of an alcohol with DAST forms an intermediate alkoxy-sulfurane. While the desired pathway is the displacement of this intermediate by fluoride (SN2), a competing pathway is the abstraction of a proton by a base (often another molecule of the substrate or trace impurities), leading to elimination. The conformation of the cyclohexane ring plays a crucial role; an anti-periplanar arrangement of the proton and the leaving group is required for an E2 reaction, which is readily achievable in flexible cyclohexane systems.
Troubleshooting Strategies:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C) and allow it to warm up slowly. Lower temperatures generally favor the SN2 pathway over elimination.
-
Choice of Fluorinating Reagent: Consider using alternative deoxyfluorination reagents that are known to produce fewer elimination byproducts. For example, aminodifluorosulfinium tetrafluoroborate salts have been reported to be more selective in some cases.[4]
-
Solvent Effects: The choice of solvent can influence the reaction outcome. Less polar solvents may disfavor the formation of charged intermediates involved in elimination pathways.
-
Protecting Groups: If your molecule contains other functional groups that could act as a base, consider protecting them.
Q5: My DAST fluorination is yielding a product with a rearranged carbon skeleton. Why is this happening?
A5: Rearrangements, such as Wagner-Meerwein shifts, are indicative of a reaction mechanism with significant carbocationic character (SN1-like). While deoxyfluorination of secondary alcohols with DAST is often depicted as an SN2 reaction, an SN1 pathway can become competitive, especially if the resulting carbocation is stabilized.
Causality: The intermediate formed from the alcohol and DAST can dissociate to form a secondary carbocation on the cyclohexane ring. This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation, which is then trapped by fluoride.
Troubleshooting Strategies:
-
Use a Less Lewis-Acidic Reagent: Reagents like Deoxo-Fluor® are sometimes less prone to causing rearrangements.
-
Control the Stoichiometry: Using a slight excess of the fluorinating agent can sometimes suppress rearrangement by promoting a more concerted SN2-like mechanism.
-
Alternative Synthetic Routes: If rearrangements persist, consider a different synthetic strategy that avoids the formation of carbocationic intermediates.
Issue 2: Decarboxylative Fluorination
Q6: I am performing a photoredox-catalyzed decarboxylative fluorination of my cyclohexanecarboxylic acid, but the yield is very low. What are the common pitfalls?
A6: Low yields in photoredox catalysis can stem from several factors, from reagent quality to reaction setup. The mechanism involves the formation of a carboxyl radical, which then extrudes CO₂ to form a cyclohexyl radical that is subsequently trapped by a fluorine source like Selectfluor®.[1][5]
Troubleshooting Strategies:
-
Reagent and Solvent Quality:
-
Photocatalyst: Ensure your photocatalyst is pure and has not decomposed.
-
Fluorinating Agent: Use a fresh, high-quality source of Selectfluor® or other electrophilic fluorine source.
-
Solvent: The solubility of both the carboxylic acid and the fluorinating agent is crucial. A mixture of solvents, such as acetonitrile and water, is often used to ensure homogeneity.[1]
-
-
Reaction Conditions:
-
Light Source: Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength to excite the photocatalyst and that the reaction vessel is positioned for optimal irradiation.
-
Degassing: Oxygen can quench the excited state of the photocatalyst. Thoroughly degas your reaction mixture before starting the irradiation.
-
Base: A base is often required to deprotonate the carboxylic acid, forming the carboxylate which is more readily oxidized. Ensure the correct stoichiometry of a suitable base (e.g., Na₂HPO₄) is used.[1]
-
-
Substrate-Specific Issues:
-
Redox Potential: The oxidation potential of your carboxylate must be within the range of the excited-state photocatalyst. If your molecule is particularly electron-rich or poor, you may need to screen different photocatalysts.
-
Q7: My decarboxylative fluorination is producing a complex mixture of byproducts. What are the likely side reactions?
A7: Besides unreacted starting material, several side reactions can occur in decarboxylative fluorinations:
-
Dimerization: The intermediate cyclohexyl radical can dimerize to form bicyclohexyl derivatives. This is more likely at lower concentrations of the fluorine source.
-
Hydrogen Atom Abstraction: The cyclohexyl radical can abstract a hydrogen atom from the solvent or another molecule in the reaction mixture, leading to the formation of cyclohexane.
-
Reaction with Solvent: In some cases, the radical intermediate can react with the solvent. For example, when using xenon difluoride, hydrogen atom abstraction from the solvent can be a significant side reaction.[2]
Troubleshooting Strategies:
-
Optimize Reagent Concentrations: Increasing the concentration of the fluorine transfer agent relative to the substrate can favor the desired fluorination over bimolecular side reactions like dimerization.
-
Choice of Solvent: Use a solvent that is less prone to hydrogen atom abstraction. Perfluorinated solvents can sometimes be used to minimize this side reaction.[2]
-
Purification: Complex reaction mixtures may require careful purification by chromatography. Fluorous tagging strategies can sometimes be employed to simplify the purification of the fluorinated product.[6][7]
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Deoxyfluorination of a Hydroxy-Cyclohexanecarboxylic Acid using DAST
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the hydroxy-cyclohexanecarboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.1-1.5 eq.) dropwise to the stirred solution. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Potential Issue | Observation | Troubleshooting Action |
| Low Yield | Starting material remains | Increase reaction time or temperature slightly. Check DAST quality. |
| Elimination | Alkene byproduct observed by NMR/GC-MS | Lower reaction temperature. Use a less polar solvent. Consider an alternative fluorinating agent. |
| Rearrangement | Isomeric product detected | Use a less Lewis-acidic reagent (e.g., Deoxo-Fluor®). |
Protocol 2: General Procedure for Photocatalytic Decarboxylative Fluorination
-
Preparation: In a vial, combine the cyclohexanecarboxylic acid (1.0 eq.), the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), Selectfluor® (2.0-3.0 eq.), and a base (e.g., Na₂HPO₄, 2.0 eq.).
-
Solvent Addition: Add a mixture of degassed acetonitrile and water (typically 3:1 to 1:1 ratio, to dissolve all components).
-
Degassing: Seal the vial and sparge with nitrogen or argon for 15-20 minutes.
-
Reaction: Place the vial in front of a blue LED light source and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Potential Issue | Observation | Troubleshooting Action |
| No Reaction | Starting material remains | Check light source. Ensure all components are soluble. Degas the reaction mixture thoroughly. |
| Low Yield | Complex mixture of products | Increase concentration of Selectfluor®. Use a solvent less prone to H-abstraction. |
| Dimer Formation | Bicyclohexyl byproduct detected | Increase concentration of Selectfluor®. |
Section 4: Mechanistic Insights and Visualizations
Understanding the underlying mechanisms of these reactions is key to troubleshooting and optimizing your experiments.
Deoxyfluorination with DAST: SN2 vs. E2 and SN1 Pathways
The fluorination of a secondary alcohol on a cyclohexane ring with DAST can proceed through competing pathways. The desired SN2 pathway leads to inversion of stereochemistry. However, if the substrate can form a stable carbocation, an SN1 pathway leading to a racemic mixture may occur, often accompanied by rearrangement. The E2 pathway is favored by an anti-periplanar arrangement of a proton and the leaving group.
Caption: Competing pathways in DAST-mediated deoxyfluorination.
Photoredox Decarboxylative Fluorination Cycle
This catalytic cycle illustrates the key steps in the conversion of a cyclohexanecarboxylic acid to a fluorocyclohexane.
Caption: Simplified photoredox cycle for decarboxylative fluorination.
References
-
Schoenebeck, F. (2017). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Angewandte Chemie International Edition, 56(45), 14173-14176. [Link]
-
Singh, R. P., & Shreeve, J. M. (2004). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2004(12), 1818-1830. [Link]
-
cis/trans stereochemistry dictating pKa. (2016). Chemistry Stack Exchange. [Link]
-
Crich, D., & Vinogradova, O. (2007). Substrate-dependent ring opening of diepoxycyclohexane derivatives with DAST. Journal of Organic Chemistry, 72(15), 5871-5874. [Link]
-
Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654-5657. [Link]
-
Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465-7469. [Link]
-
Berger, M., et al. (2020). Electrochemical decarboxylative fluorination. Chemical Science, 11(23), 6053-6057. [Link]
-
Salin, A. V., et al. (2022). Conjugative Stabilization versus Anchimeric Assistance in Carbocations. Molecules, 27(24), 8996. [Link]
-
Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657. [Link]
-
Patrick, T. B., et al. (1986). Replacement of the carboxylic acid function with fluorine. The Journal of Organic Chemistry, 51(16), 3242-3244. [Link]
-
Madani, A., et al. (2022). A divergent strategy for the fluorination of phenylacetic acid derivatives is induced by a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine. Organic Letters, 24(30), 5376-5380. [Link]
-
Berger, M., et al. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science, 12(23), 8036-8042. [Link]
-
Smajlagic, I., Johnston, J. N., & Dudding, T. (2023). A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. Chemistry – A European Journal, 29(2), e202204066. [Link]
-
Gemoets, H. P. L., et al. (2020). The direct β-C(sp3)–H fluorination of carboxylic acids. ChemRxiv. [Link]
- Purification of cyclohexane. (1984).
-
Smith, G. E., et al. (2014). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. Journal of visualized experiments : JoVE, (90), 51741. [Link]
-
Hine, J. (1962). Selective Reactions of 1,1-Cycloalkanedicarboxylic Acids with SF4. A Route to 1,1-Bis(trifluoromethyl)cycloalkanes, 1-Fluoroformyl-1-(trifluoromethyl)cycloalkanes and 1-(Trifluoromethyl)-1-cycloalkanecarboxylic Acids. Journal of the American Chemical Society, 84(16), 3201-3202. [Link]
-
Nyffeler, P. T., et al. (2005). Selectfluor: mechanistic insight and applications. Angewandte Chemie (International ed. in English), 44(2), 192-212. [Link]
-
Beaulieu, F., et al. (2009). Aminodifluorosulfinium tetrafluoroborate salts as deoxofluorinating reagents. Organic Letters, 11(21), 5050-5053. [Link]
-
Li, W., et al. (2018). An acid catalyzed reversible ring-opening/ring-closure reaction involving a cyano-rhodamine spirolactam. Organic & Biomolecular Chemistry, 16(44), 8493-8497. [Link]
-
Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current organic chemistry, 8(9), 797-813. [Link]
-
Smith, M. W., et al. (2021). 1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interconversion. Organic letters, 23(23), 9188-9192. [Link]
-
Smajlagic, I., Johnston, J. N., & Dudding, T. (2023). A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. Chemistry (Weinheim an der Bergstrasse, Germany), 29(2), e202204066. [Link]
-
Verhoog, S., et al. (2021). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications, 57(69), 8611-8614. [Link]
-
Selectfluor. (n.d.). Wikipedia. [Link]
-
Smajlagic, I., Johnston, J. N., & Dudding, T. (2023). A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. Chemistry (Weinheim an der Bergstrasse, Germany), 29(2), e202204066. [Link]
-
Li, Z., et al. (2023). KHMDS-Mediated Direct Heteroarylation of C(sp3)–H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents. The Journal of Organic Chemistry, 88(5), 2933-2943. [Link]
-
Yoshino, J., et al. (2021). Ring-Opening Fluorination of Bicyclic Azaarenes. ChemRxiv. [Link]
-
Kirk, K. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development, 12(2), 305-321. [Link]
-
Zhang, W. (2006). Fluorous Methods for Synthesis and Separation of Organic Molecules. In Fluorous Chemistry (pp. 235-278). [Link]
-
Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 169-176. [Link]
-
Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition, 44(2), 192-212. [Link]
-
Rozen, S., & Mishani, E. (2021). The Chemistry of Short-Lived α-Fluorocarbocations. The Journal of Organic Chemistry, 86(5), 3882-3889. [Link]
-
JÄGER, V., et al. (2021). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Chemical Communications, 57(56), 6899-6902. [Link]
-
Yoshino, J., et al. (2021). Ring-opening fluorination of bicyclic azaarenes. Nature Communications, 12(1), 6245. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Isolation of 2,2-Difluorocyclohexane-1-carboxylic Acid
Ticket ID: #GEM-F2-PURITY-001 Subject: Troubleshooting Purity & Isolation of 2,2-Difluorocyclohexane-1-carboxylic Acid Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1]
Executive Summary
The synthesis of This compound is deceptively difficult.[1] While the transformation of a
This guide moves beyond standard textbook protocols, offering a "Tier 3" troubleshooting workflow. We focus on controlling the fluorination of the precursor (ethyl 2-oxocyclohexanecarboxylate) and implementing a rigorous purification strategy that prioritizes separation at the ester stage before final hydrolysis.
Module 1: Reaction Optimization (The "Upstream" Fix)
User Issue: "My crude NMR shows a 60:40 mixture of product to vinyl fluoride elimination byproduct."
Root Cause: The fluorinating agent (DAST/Deoxofluor) acts as a base. If the reaction temperature is too high or the solvent too polar, the reagent promotes dehydrofluorination of the carbocation intermediate, leading to 2-fluorocyclohex-1-enecarboxylate.
Protocol 1.1: Optimized Deoxofluorination
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (High Purity) | Rationale |
| Reagent | DAST (Diethylaminosulfur trifluoride) | Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | Deoxofluor is more thermally stable, allowing better control without sudden exotherms that favor elimination [1].[1] |
| Solvent | THF or Glyme | Dichloromethane (DCM) (Anhydrous) | Non-polar solvents destabilize the carbocationic intermediate, disfavoring the elimination pathway. |
| Catalyst | None | Ethanol (0.2 eq) or HF-Pyridine | A catalytic amount of exogenous fluoride/proton source catalyzes the nucleophilic attack, speeding up fluorination over elimination [2]. |
| Temp | 0°C to Room Temp | 0°C | Maintain 0°C for 4 hours. Do not heat to reflux unless conversion stalls. |
Critical Mechanism Note: The reaction proceeds via an enol-activation mechanism.[1] The key to purity is ensuring the second fluoride attack happens faster than proton elimination.
Module 2: Work-up & Quenching (The Safety Check)
User Issue: "The reaction turned black and fumed violently during work-up."
Root Cause: Unreacted aminosulfur reagents hydrolyze explosively to release HF.[1]
Protocol 2.1: The Buffered Quench
Do not pour water directly into the reaction mixture.
-
Cool the reaction mixture to -10°C.
-
Dilute with equal volume of DCM.
-
Dropwise Addition: Add Saturated NaHCO₃ slowly.
-
Why? Neutralizes HF immediately.[1]
-
-
Phase Separation: Wash organic layer 2x with Sat.[1] NaHCO₃, then 1x with Brine.[1]
-
Dry: Use Na₂SO₄ (Magnesium sulfate can sometimes act as a Lewis acid and degrade sensitive fluorides).[1]
Module 3: Purification Strategy (The "Downstream" Fix)
User Issue: "I cannot separate the difluoro acid from the vinyl fluoride acid on silica gel."
Technical Insight: Separating this compound from 2-fluorocyclohex-1-ene-1-carboxylic acid is nearly impossible due to similar pKa values (~3.5 vs ~4.[1]0) and solubility profiles. You must purify at the ester stage.
Workflow Visualization
Caption: Decision matrix for purifying gem-difluoro compounds. Note the critical intervention point at the ester stage.
Protocol 3.1: Oxidative Cleanup (If Chromatography Fails)
If the vinyl fluoride impurity co-elutes with your product ester:
-
Dissolve the crude ester mixture in Acetone/Water (4:1).
-
Add KMnO₄ (1.5 eq) and stir at 0°C for 30 mins.
-
Filter through Celite.[1]
-
Run a short silica plug.[1] The impurity will now stick to the baseline.
Protocol 3.2: Hydrolysis & Final Isolation
Once the ester is pure:
-
Hydrolysis: Use LiOH (2 eq) in THF/Water (1:1) at 0°C.
-
Avoid Reflux: High heat can cause decarboxylation of alpha-fluoro acids.[1]
-
-
Acidification: Acidify carefully to pH 3.0 using 1M HCl.
-
Note: The pKa of 2,2-difluorocyclohexanecarboxylic acid is estimated at ~3.2 - 3.5 (lower than unsubstituted cyclohexane carboxylic acid due to the
-fluorine inductive effect) [3].ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Extraction: Extract with EtOAc.
-
Crystallization: If the acid is solid (MP ~60-65°C), recrystallize from Hexane/Chloroform.[1] If liquid, perform Kugelrohr distillation.[1]
Module 4: Analytical Validation
User Issue: "How do I confirm the structure and purity definitively?"
| Method | Expected Signal | Diagnostic Value |
| Definitive. A single signal set confirms purity. Vinyl fluorides appear downfield ( | ||
| Triplet at ~115-120 ppm ( | Confirms the gem-difluoro carbon. | |
| HRMS | [M-H]⁻ or [M+H]⁺ | Check for m/z 163.05 (Negative mode). Look for [M-HF] fragment (m/z 143) which is common.[1] |
References
-
Lal, G. S., et al. (1999).[1][8] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to alkyl fluorides and aldehydes and ketones to gem-difluorides."[1] Journal of Organic Chemistry, 64(19), 7048-7054.[1] Link[1]
-
Middleton, W. J. (1975).[1] "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry, 40(5), 574-578.[1] Link[1]
-
O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.[1] Link
-
Rozen, S. (2014).[1] "Gem-Difluorination of Organic Compounds." European Journal of Organic Chemistry, 2014(33), 7253–7263. Link[1]
Sources
- 1. This compound | C7H10F2O2 | CID 69151200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Vinyl fluoride synthesis by fluorination [organic-chemistry.org]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 6. Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Technical Support Center: Fluorination Process Optimization
Topic: Avoiding Decomposition & Runaway Reactions in Fluorination
Status: Operational | Level: Senior Scientist Support Audience: Medicinal Chemists, Process Engineers
Introduction: The Stability-Reactivity Paradox
Welcome to the Fluorination Optimization Hub. You are likely here because your reaction turned black, your yield is <10%, or your DSC (Differential Scanning Calorimetry) data looks alarming.
Fluorination is inherently high-energy. The C-F bond is the strongest in organic chemistry, but forming it often requires reagents that are thermodynamically unstable (DAST) or kinetic pathways that fight against decomposition (reductive elimination). This guide moves beyond "add reagent and stir" to the mechanistic root causes of decomposition.
Module 1: Nucleophilic Deoxyfluorination (Alcohols Fluorides)
The Scenario: You are converting a secondary alcohol to a fluoride. The reaction turned into a black tar or resulted in an alkene (elimination product) instead of the fluoride.
Troubleshooting Guide
Q: Why did my DAST reaction violently decompose upon scale-up? A: DAST (Diethylaminosulfur trifluoride) has a sulfur-fluorine bond that is thermally unstable.
-
The Mechanism: DAST decomposes via a two-stage process. At ~140°C (often lower depending on purity), it undergoes a catastrophic disproportionation releasing
gas and generating massive heat ( J/g). -
The Fix: Switch to XtalFluor-E or XtalFluor-M . These are crystalline salts (aminodifluorosulfinium tetrafluoroborates) that are thermally stable up to ~200°C and release significantly less energy during decomposition.
-
Protocol Shift: Unlike DAST, XtalFluor does not produce free HF in situ.[1] You must add an exogenous fluoride source (e.g.,
or DBU) to drive the reaction.
Q: I am seeing only elimination products (alkenes). How do I favor substitution?
A: This is a competition between
-
Root Cause: The activated intermediate (alkoxy-aminosulfur species) is a potent leaving group. If your substrate is sterically hindered or basic conditions are present, elimination dominates.
-
The Fix:
-
Change Reagent: Use PhenoFluor or AlkylFluor . These reagents form an imidazolium intermediate that is less prone to elimination than the sulfinium intermediate of DAST.
-
Solvent Control: Switch to non-polar solvents (DCM, Toluene) to destabilize the charged transition state of the elimination pathway.
-
Mechanism & Decision Pathway
Figure 1: The kinetic competition in deoxyfluorination. Controlling the "Activated Intermediate" lifetime is critical to avoiding elimination.
Module 2: Electrophilic Fluorination (Selectfluor)
The Scenario: You are fluorinating an electron-rich aromatic ring or enol ether. The reaction yields a complex mixture of isomers and polymerized byproducts.
Troubleshooting Guide
Q: My substrate is degrading. Is Selectfluor acting as an oxidant?
A: Yes. Selectfluor is not just a source of "F+"; it is a strong single-electron oxidant (
-
The Mechanism: Instead of a clean
-type transfer of F+, Selectfluor often initiates a Single Electron Transfer (SET) mechanism, generating a radical cation on your substrate. This radical cation can dimerize or polymerize before it captures a fluorine atom. -
The Fix:
-
Radical Scavenging: Run the reaction in the presence of a radical scavenger (e.g., TEMPO) as a diagnostic. If the reaction stops, it's radical-mediated.
-
Solvent Switch: Use Acetonitrile (MeCN) . It stabilizes the radical cation intermediate better than ethers, allowing time for fluorine transfer.
-
Q: How do I prevent over-fluorination? A: Electrophilic fluorination activates the ring for further reaction in some cases (though F is withdrawing, it is an ortho/para director via resonance).
-
The Fix: Use Flow Chemistry .[2][3] By controlling the residence time (contact time between substrate and Selectfluor) in a microreactor, you can stop the reaction at mono-fluorination before the product encounters more reagent.
Comparative Data: Electrophilic Reagents
| Reagent | Active Species | Stability (Temp) | Mechanism Dominance | Cost |
| Selectfluor | N-F (DABCO core) | High (>190°C) | SET / Radical | Low |
| NFSI | N-F (Sulfonimide) | Moderate (<100°C) | Moderate | |
| N-Fluoropyridinium | N-F (Pyridine) | Tunable | Tunable | High |
Module 3: Pd-Catalyzed Aromatic Fluorination (Buchwald-Type)
The Scenario: You are trying to couple an aryl triflate/bromide with a fluoride source (CsF/KF) using Palladium. The starting material is consumed, but you only recover protodefluorinated product (Ar-H) or phosphine oxide.
Troubleshooting Guide
Q: Why does the catalyst die before forming the C-F bond? A: The Reductive Elimination of C-F is the "rate-limiting failure point." It is energetically difficult.
-
The Mechanism: Pd(II)-F species are prone to forming stable, inactive dimers
. If reductive elimination is too slow, the complex decomposes or undergoes protodefluorination (scavenging H from solvent/ligand). -
The Fix: Use Bulky Biaryl Phosphine Ligands (e.g., tBuBrettPhos , AlPhos ).
-
Why? The bulk forces the complex into a monomeric state and sterically "squeezes" the Pd center, accelerating the reductive elimination of the small Fluorine atom.
-
Q: My reaction stalls. Is my Fluoride source "wet"? A: Water is the enemy of Pd-catalyzed fluorination.
-
The Mechanism: Water hydrogen-bonds to the fluoride anion (
), drastically reducing its nucleophilicity. It also hydrolyzes the Pd-F intermediate. -
The Protocol:
-
"Baking" the Salt: CsF is hygroscopic. It must be dried at 150°C under high vacuum for 24 hours before use.
-
Grinding: Grind the CsF in a glovebox to increase surface area.
-
Control: If you see Ar-OH (phenol), your system is wet.
-
Catalytic Cycle & Failure Modes
Figure 2: The Pd-Catalyzed Fluorination Cycle. The "Inactive Dimer" is the primary decomposition sink. Bulky ligands prevent this path.
Module 4: Safety & Flow Chemistry
The Directive: When reaction enthalpy (
Protocol: Handling 10% Gas
Direct fluorination with
-
Reactor: Never use batch glassware. Use a Continuous Flow Microreactor (PFA or Nickel tubing).
-
Heat Management: Flow reactors have a high surface-area-to-volume ratio, allowing efficient dissipation of the massive heat of fluorination.
-
Passivation: System must be passivated with low-concentration
to form a metal-fluoride protective layer before the main run.
References
-
XtalFluor Stability vs.
-
PhenoFluor Mechanism
-
Selectfluor Radical Pathways
-
Pd-Catalyzed Fluorination (Ligand Design)
-
Flow Chemistry Safety
Sources
- 1. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 5. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PhenoFluor™ - Wordpress [reagents.acsgcipr.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Synthesis of 2,2-Difluorocyclohexane
Welcome to the technical support center for the synthesis of 2,2-difluorocyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important fluorinated building block. Here, we address common challenges and unexpected byproduct formation during its synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Unexpected Byproducts
The deoxofluorination of cyclohexanone is the most direct route to 2,2-difluorocyclohexane. However, this reaction is not without its complexities. Below are troubleshooting guides for common unexpected byproducts.
Issue 1: Significant formation of 1-fluorocyclohexene alongside the desired 2,2-difluorocyclohexane.
Q: My reaction is producing a substantial amount of 1-fluorocyclohexene. What is the cause, and how can I minimize this elimination byproduct?
A: The formation of 1-fluorocyclohexene is a classic example of a competing elimination reaction pathway that can occur during the deoxofluorination of cyclic ketones.[1] This side reaction is particularly prevalent when using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.
Plausible Mechanism:
The reaction proceeds through a hemi-ketal-like intermediate after the initial attack of the fluorinating reagent on the carbonyl. This intermediate can either proceed through the desired substitution pathway to the gem-difluoro product or undergo elimination. The presence of abstractable alpha-protons and the formation of a thermodynamically stable double bond drive this elimination.
Troubleshooting & Optimization:
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can significantly favor the desired gem-difluorination.[2]
-
Choice of Fluorinating Reagent: While DAST and Deoxo-Fluor are common, newer generation reagents have been developed to minimize elimination. Consider using reagents like PyFluor, which has been shown to reduce the formation of elimination side products in the deoxyfluorination of alcohols.[3]
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar, aprotic solvents like dichloromethane (DCM) or toluene are generally preferred.
-
Slow Addition of Reagent: Adding the fluorinating reagent slowly to the solution of cyclohexanone can help maintain a low concentration of the reactive species and minimize side reactions.
Recommended Protocol for Minimizing 1-Fluorocyclohexene:
-
Dissolve cyclohexanone in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Deoxo-Fluor (1.1 to 1.5 equivalents) in DCM dropwise over 30-60 minutes.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by GC-MS or 19F NMR.
-
Upon completion, quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
Issue 2: Presence of 2-fluorocyclohexan-1-ol in the crude product.
Q: I am observing a significant amount of the monofluorinated alcohol, 2-fluorocyclohexan-1-ol, in my reaction mixture. Why is the reaction stopping at this stage?
A: The presence of 2-fluorocyclohexan-1-ol indicates an incomplete reaction. The deoxofluorination of a ketone to a gem-difluoride is a two-step process. The first step is the conversion of the carbonyl to a fluorohydrin intermediate, which is then converted to the final product.
Plausible Mechanism:
The reaction mechanism is believed to involve the initial activation of the carbonyl by the fluorinating agent, followed by the addition of a fluoride ion to form a fluorohydrin intermediate.[1] This intermediate is then activated by another equivalent of the fluorinating reagent, followed by an SN2 or SN1 type displacement to yield the gem-difluoro compound. If the reaction stalls, this monofluorinated alcohol will be a major byproduct.
Troubleshooting & Optimization:
-
Stoichiometry of the Fluorinating Reagent: Ensure that at least two equivalents of fluoride are available for the reaction. It is common to use a slight excess of the fluorinating reagent (e.g., 1.1 to 1.5 equivalents of DAST or Deoxo-Fluor).
-
Reaction Time and Temperature: The conversion of the fluorohydrin intermediate to the gem-difluoride may require more energy or time. If you observe the intermediate at low temperatures, consider allowing the reaction to warm to room temperature or gently heating it (note the thermal instability of DAST).[2]
-
Purity of Reagents and Solvents: Water in the reaction mixture can consume the fluorinating reagent, leading to an incomplete reaction. Ensure that all reagents and solvents are anhydrous.
-
Catalytic Amounts of Lewis Acid: In some cases, a catalytic amount of a Lewis acid (e.g., BF3·OEt2) can promote the second fluorination step. However, this can also increase the likelihood of elimination and other side reactions, so it should be used with caution.
Issue 3: Formation of unexpected rearrangement or cleavage products.
Q: My spectral data suggests the presence of byproducts with different carbon skeletons than cyclohexane. What could be causing this?
A: While less common for simple ketones like cyclohexanone, rearrangement and cleavage reactions can occur under certain conditions, especially with more complex substrates or if the reaction is run at elevated temperatures.
Plausible Mechanisms:
-
Ring Contraction (Favorskii-type rearrangement): While not a direct byproduct of the fluorination itself, if any α-haloketone impurities are present or formed, they could potentially undergo a Favorskii-type rearrangement under basic workup conditions.
-
C-C Bond Cleavage: For activated ketones, DAST has been shown to mediate C-C bond cleavage to form acyl fluorides.[4] While cyclohexanone is not typically considered "activated" in this context, highly forcing conditions or the presence of certain functional groups could potentially lead to cleavage pathways.
-
Rearrangement of Intermediates: Cationic intermediates, if formed, can be prone to rearrangement. This is more likely with substrates that can form stabilized carbocations.
Troubleshooting & Optimization:
-
Strict Temperature Control: Avoid excessive heating of the reaction mixture, especially when using thermally sensitive reagents like DAST.[2]
-
Purity of Starting Material: Ensure the cyclohexanone starting material is pure and free from byproducts that might undergo unexpected reactions.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere to prevent side reactions with oxygen or moisture.
Frequently Asked Questions (FAQs)
Q1: What is the best fluorinating reagent for the synthesis of 2,2-difluorocyclohexane?
A1: The choice of fluorinating reagent depends on a balance of reactivity, safety, and cost.
| Reagent | Advantages | Disadvantages |
| DAST | Readily available, effective for many substrates. | Thermally unstable (can detonate >90 °C), can lead to elimination byproducts.[2] |
| Deoxo-Fluor | More thermally stable than DAST, often gives higher yields and fewer byproducts.[5] | More expensive than DAST. |
| PyFluor | Thermally stable, often results in less elimination.[3] | May have different reactivity profiles for certain substrates. |
| AlkylFluor | Bench-stable reagent.[6] | May require specific conditions or additives. |
For the synthesis of 2,2-difluorocyclohexane, Deoxo-Fluor is often recommended as a good starting point due to its improved thermal stability and often cleaner reaction profiles compared to DAST.[2][5]
Q2: How can I effectively purify 2,2-difluorocyclohexane from the reaction mixture?
A2: Purification can be challenging due to the similar boiling points of the desired product and some byproducts.
-
Aqueous Workup: After quenching the reaction, a thorough aqueous workup is essential. Washing with a dilute acid solution (e.g., 1M HCl) can help remove any remaining amine-containing byproducts, followed by a wash with saturated sodium bicarbonate to neutralize any acid, and finally a brine wash.
-
Distillation: Fractional distillation can be effective in separating 2,2-difluorocyclohexane from higher-boiling impurities and the solvent.
-
Chromatography: If distillation is insufficient, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) can be used. However, the volatility of the product can make this challenging.
Q3: Can I use spectroscopic methods to monitor the reaction and identify byproducts?
A3: Yes, spectroscopic monitoring is highly recommended.
-
19F NMR: This is the most powerful technique for monitoring the reaction. You will be able to distinguish the starting material (no fluorine signal), the monofluorinated intermediate, the desired gem-difluoro product, and any fluorinated byproducts like 1-fluorocyclohexene, all of which will have distinct chemical shifts.
-
GC-MS: Gas chromatography-mass spectrometry is excellent for separating volatile components and identifying them by their mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying both fluorinated and non-fluorinated byproducts.
-
1H and 13C NMR: These techniques are essential for confirming the structure of the final product and can help in the identification of byproducts, although the spectra can be complex.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in the deoxofluorination of cyclohexanone.
Caption: Competing substitution and elimination pathways.
Caption: A decision tree for troubleshooting common byproducts.
References
-
Mykhailiuk, P. K. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. [Link]
-
Mykhailiuk, P. K. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. PubMed. [Link]
-
Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
-
Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]
-
Reddy, P. V. G. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. [Link]
-
Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. organic-chemistry.org. [Link]
-
Toste, F. D., et al. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. ACS Publications. [Link]
-
PubChem. 2,2-Difluorocyclohexan-1-ol. National Center for Biotechnology Information. [Link]
-
Organic Reaction Data. Ketone to Difluoro - Common Conditions. organic-reaction.com. [Link]
-
Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros. [Link]
-
Mykhailiuk, P. K. (2017). Synthesis and Reactivity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. organic-chemistry.org. [Link]
-
Sloop, J. C., et al. (2018). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. PMC. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 3. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. thieme-connect.com [thieme-connect.com]
optimization of reaction conditions for fluorination
Technical Support Center: Reaction Optimization for Fluorination
Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Queue: High Priority
Welcome to the Fluorination Optimization Help Desk
You are likely here because introducing fluorine—the "small atom with a big ego"—is rarely straightforward. Whether you are battling elimination side-products in deoxyfluorination or stalling catalytic cycles in cross-coupling, this guide treats your chemical problems as "support tickets."
Below are the three most common failure modes in fluorination chemistry, resolved with mechanistic root-cause analysis and actionable protocols.
Ticket #001: Nucleophilic Deoxyfluorination (DAST/Deoxo-Fluor)
User Issue: "I am treating a secondary alcohol with DAST to get the alkyl fluoride, but I am seeing significant alkene formation (elimination) and black tar."
Root Cause Analysis: The Carbocation Trap
The reaction of alcohols with DAST (Diethylaminosulfur trifluoride) proceeds via an activated alkoxy-sulfur intermediate. The failure mode (elimination) occurs when the mechanism shifts from a concerted
-
The Trigger: High temperature or polar protic environments stabilize the carbocation, favoring elimination.
-
The Tar: DAST decomposes exothermically above 50–90°C; the "black tar" is often polymerized THF or decomposed reagent.
Troubleshooting Protocol
| Parameter | Standard Condition | Optimized Condition (To Fix Elimination) | Why? (Mechanistic Insight) |
| Solvent | DCM | DCM (Anhydrous) or Toluene | Toluene is non-polar, destabilizing the carbocation intermediate and disfavoring |
| Temperature | 0°C to RT | -78°C addition , warm to RT | Kinetic control is essential.[1] The activated intermediate forms instantly; low temp prevents immediate elimination. |
| Base | None | Pyridine or 2,6-Lutidine (1.5 eq) | Neutralizes HF generated in situ. HF can catalyze acid-mediated elimination. |
| Reagent | DAST | Deoxo-Fluor or XtalFluor-E | Deoxo-Fluor is thermally more stable but less reactive.[2] XtalFluor-E does not generate free HF. |
Decision Matrix: Mechanism Flow
Figure 1: Mechanistic decision tree for nucleophilic fluorination. Secondary and tertiary substrates require strict kinetic control to avoid elimination.
Ticket #002: Pd-Catalyzed Aromatic Fluorination
User Issue: "I am trying to convert an aryl triflate to an aryl fluoride using Pd catalysis. The starting material is consumed, but I see only reduction (Ar-H) or biaryl coupling, no Ar-F."
Root Cause Analysis: The "Reductive Elimination" Wall
Carbon-Fluorine reductive elimination from Pd(II) is energetically uphill and kinetically difficult due to the high strength of the Pd-F bond and the lack of polarizability of the fluoride ion. Standard ligands (PPh3, Xantphos) fail here.
-
The Bottleneck: The complex gets stuck at the L-Pd(Ar)-F stage or undergoes transmetallation too slowly.
-
The Fix: You must use bulky, electron-rich biaryl monophosphine ligands (Buchwald Ligands) that sterically force the reductive elimination.
Optimized Workflow (The "Buchwald" Protocol)
-
Ligand Selection: Use BrettPhos or
BuBrettPhos . These are non-negotiable for most substrates. -
Precatalyst: Use [(cinnamyl)PdCl]2 or Pd2(dba)3 .
-
Note: In situ reduction of Pd(II) can be inconsistent.[3] Pre-formed oxidative addition complexes (e.g., BrettPhos Pd G3/G4) are superior.
-
-
Fluoride Source: CsF (Cesium Fluoride).
-
Critical: CsF is extremely hygroscopic. This reaction must be set up in a glovebox. "Dry" CsF from a bottle on the bench is rarely dry enough.
-
-
Additives: None usually, but ensure the Aryl Triflate is dry.
The Catalytic Cycle Visualization
Figure 2: The Pd-catalyzed fluorination cycle. The red pathway indicates the high-energy barrier of reductive elimination, which requires specific bulky ligands to overcome.
Ticket #003: Electrophilic Fluorination (Selectfluor)
User Issue: "I am fluorinating an aromatic ring using Selectfluor. The reaction is sluggish, and I am getting a mixture of regioisomers."
Root Cause Analysis: The SET vs. Polar Dichotomy
Selectfluor (F-TEDA-BF4) is an oxidant as well as a fluorine source.
-
Mechanism A (Polar):
-like attack of the nucleophile on the Fluorine atom. -
Mechanism B (SET): Single Electron Transfer, generating a radical cation.
-
The Issue: In non-polar solvents, the reaction is slow. In protic solvents, SET mechanisms can scramble regioselectivity.
Optimization Guide
| Variable | Recommendation | Technical Rationale |
| Solvent | Acetonitrile (MeCN) | High dielectric constant stabilizes the charged transition state (Polar mechanism), improving regioselectivity for ortho/para direction. |
| Activation | TFA (Trifluoroacetic acid) | Adding 10-20% TFA protonates the Selectfluor backbone or activates the substrate, often accelerating the reaction without losing selectivity. |
| Catalysis | Ag(I) salts | Silver catalyzes the reaction via a specific Ag-F intermediate, often allowing fluorination at room temperature. |
References & Authoritative Grounding
-
Nucleophilic Fluorination Mechanisms:
-
Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry 40.5 (1975): 574-578.
-
Note: This is the foundational text for DAST, defining the thermal instability limits (>90°C).
-
-
Pd-Catalyzed Fluorination (The "Buchwald" Method):
-
Electrophilic Fluorination (Selectfluor):
-
Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications 5 (1992): 595-596.
-
Insight: Defines the F-TEDA-BF4 structure and its stability advantages over perchloryl fluoride.
-
-
Late-Stage Functionalization Reviews:
-
Campbell, M. G., & Ritter, T. "Modern Carbon–Fluorine Bond Forming Reactions for Aryl Fluoride Synthesis." Chemical Reviews 115.2 (2015): 912–933.
-
Sources
dealing with diastereomers in substituted cyclohexane synthesis
Technical Support Center: Diastereocontrol in Cyclohexane Synthesis
Status: Operational Current Ticket: #CHX-505: "Inseparable mixtures and assignment ambiguity in substituted cyclohexanes." Assigned Specialist: Senior Application Scientist, Stereochemistry Division.
Introduction: The "Chair" is Not Static
Welcome to the technical support hub for cyclohexane stereochemistry. If you are reading this, you are likely facing one of two critical failures:
-
Synthetic Failure: You targeted a specific isomer (e.g., trans-1,4) but obtained a recalcitrant 1:1 mixture or the inverted diastereomer.
-
Analytical Failure: You cannot definitively assign the relative configuration (cis/trans) of your isolated product using standard 1D NMR.
In substituted cyclohexanes, the "flat" hexagon drawing is a lie that will ruin your synthesis. Success requires visualizing the dynamic equilibrium between chair conformers and exploiting the energy differences (A-values) to lock a specific geometry.
Module 1: Synthesis Strategy (Prevention)
Core Concept: Thermodynamic vs. Kinetic Control To control the diastereomer ratio (dr), you must consciously choose between the path of least resistance (Kinetic) and the destination of lowest energy (Thermodynamic).
-
Thermodynamic Control (Equilibration): Yields the isomer with substituents in equatorial positions. This is driven by A-values (steric bulk).
-
Kinetic Control (Steric Approach): Yields the isomer formed by the fastest attack, often placing the new substituent in the axial position if the equatorial approach is hindered.
Decision Logic: The Synthesis Flowchart
Figure 1: Decision matrix for selecting reagents based on the desired stereochemical outcome.
Module 2: Analytical Troubleshooting (Diagnosis)
Issue: "I have a peak, but I don't know if it's axial or equatorial."
The Solution:
-
Axial Proton (
): Indicates the substituent is Equatorial .[1][2]-
Has two large anti-periplanar couplings (
) with adjacent axial protons. -
Signal: Wide Triplet of Triplets (tt) or broad multiplet.
-
Coupling (
): (Large).
-
-
Equatorial Proton (
): Indicates the substituent is Axial .[1][2]-
Has only gauche couplings (
) with adjacent protons. -
Signal: Narrow singlet, doublet, or multiplet.
-
Coupling (
): (Small).
-
Data Table: Diagnostic Parameters
| Feature | Thermodynamic Product (Substituent Equatorial) | Kinetic Product (Substituent Axial) |
| Proton Orientation | Axial ( | Equatorial ( |
| Chemical Shift ( | Upfield (Shielded, e.g., ~3.5 ppm) | Downfield (Deshielded, e.g., ~4.0 ppm) |
| Multiplicity Width | Wide ( | Narrow ( |
| Coupling Constant |
Module 3: Experimental Protocols
Protocol A: Kinetic Reduction (Synthesis of cis-4-t-butylcyclohexanol)
Target: Axial Alcohol (Less Stable)
Mechanism: The bulky hydride source (L-Selectride) cannot access the axial attack trajectory due to steric clash with the 3,5-axial hydrogens. It is forced to attack from the equatorial face, pushing the hydroxyl group into the axial position.
Reagents:
-
4-tert-butylcyclohexanone (1.0 equiv)
-
L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv)
-
THF (anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon. Add 4-tert-butylcyclohexanone and dissolve in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Kinetic control requires low temperature to prevent equilibration.
-
Addition: Add L-Selectride dropwise over 20 minutes. The bulky borohydride is extremely sensitive to steric hindrance.
-
Quench (Oxidative): Since Selectride leaves a borane species, you must oxidize it.
-
Add 3M NaOH (2 equiv).
-
Carefully add 30%
(excess). Caution: Exothermic.
-
-
Workup: Warm to room temperature, extract with ether, wash with brine, dry over
. -
Result: Expect >90:10 ratio favoring the axial alcohol (cis isomer).
Protocol B: Separation of Diastereomers
Technique: Flash Chromatography on Silica
If you have a mixture (e.g., from a NaBH4 reduction which gives ~80:20 trans:cis), separation is often possible because the isomers have different dipole moments.
-
TLC Method Development:
-
The Axial Alcohol (cis) is generally more polar (moves slower) because the hydroxyl group is more exposed and accessible to the silica stationary phase.
-
The Equatorial Alcohol (trans) is generally less polar (moves faster) as the equatorial OH is slightly more sterically shielded by the flanking ring carbons in the context of adsorption.
-
Note: This order can invert depending on specific solvating effects, but "Axial = More Polar" is the standard rule of thumb for cyclohexanols.
-
-
Solvent System: Start with 10% EtOAc in Hexanes. If
, try Toluene/Ether mixtures or DCM/MeOH (99:1).
FAQ: Troubleshooting Common Issues
Q: My NMR peaks are broad and undefined. I can't calculate
-
Fix: Run a Low-Temperature NMR (e.g., -60°C). This will "freeze" the equilibrium, splitting your broad peaks into two distinct sets of sharp signals (one for each conformer).
Q: Can I equilibrate the "wrong" isomer to the "right" one? A: Yes, if you want the thermodynamic (equatorial) product.
-
Protocol: Dissolve the axial alcohol in toluene, add a catalytic amount of Aluminum Isopropoxide (
) and a ketone (acetone), and reflux (Meerwein-Ponndorf-Verley conditions). This establishes an equilibrium, eventually favoring the equatorial isomer.[5]
Q: Why did NaBH4 give me a mixture?
A: Sodium Borohydride is small. While it prefers axial attack (leading to equatorial alcohol), the energy difference between the transition states for axial vs. equatorial attack is small (
References
-
Odinity. (2013). Hydride Reduction Reactions: A Stereoselective Adventure.Link
-
Dr. Nerz. (n.d.).[6] Reduction of 4-t-Butylcyclohexanone Using NaBH4.[7][8][9][10]Link
-
Novak, M., et al. (2009).[8] Reduction of 4-tert-Butylcyclohexanone: A Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator. Link
-
Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".Link
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.Link
-
JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings.Link
Sources
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 6. drnerz.com [drnerz.com]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 9. scribd.com [scribd.com]
- 10. odinity.com [odinity.com]
Technical Support Center: Fluorinated Carboxylic Acid Synthesis
Ticket ID: FCA-WORKUP-001
Status: OPEN
Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Introduction: The "Fluorine Effect" in Workup
Welcome to the technical support hub for fluorinated carboxylic acids (F-acids). If you are accessing this guide, you likely encountered a "vanishing product" scenario—where your target molecule disappeared during aqueous extraction or evaporated on the rotavap.
The Core Issue: Fluorine is not just a "hydrogen replacement"; it is the most electronegative element in the periodic table. Its introduction drastically alters three physicochemical parameters that break standard organic workup protocols:
-
Acidity (
): The inductive effect of fluorine stabilizes the carboxylate anion, dropping the by 3–4 units. -
Lipophilicity: Highly fluorinated chains are neither hydrophilic nor lipophilic; they are fluorophilic, leading to emulsion ("rag layer") formation.
-
Stability: Alpha-fluorine substitution destabilizes the C-C bond, increasing susceptibility to decarboxylation.
This guide replaces standard operating procedures (SOPs) with fluorine-specific protocols.
Module 1: The pKa Trap (Extraction Failures)
User Issue:
Technical Diagnosis:
Standard organic acids (e.g., Benzoic acid,
-
Trifluoroacetic acid (TFA):
-
Difluoroacetic acid:
-
Perfluorooctanoic acid (PFOA):
(Debated, but effectively strong)
At pH 1 (standard 1M HCl), a significant portion of these acids remains ionized (
Protocol A: The "Super-Acidic" Salting Out
Objective: Force the equilibrium toward the protonated (organic-soluble) species.
-
Acidification: Do not use 1M HCl. Acidify the aqueous phase to pH < 0 using concentrated HCl (12M) or
.-
Caution: Ensure your substrate is stable to strong mineral acids.
-
-
Saturation: Saturate the aqueous phase with NaCl (solid). The common ion effect increases the ionic strength, "salting out" the organic fluorinated acid.
-
Solvent Choice: Switch from EtOAc to DCM (Dichloromethane) or MTBE . Fluorinated compounds often show better partition coefficients in chlorinated solvents.
Data: pKa Comparison
| Compound | Structure | pKa (Approx) | % Ionized at pH 1.0 |
|---|
| Acetic Acid |
Module 2: The Emulsion Nightmare (Phase Separation)
User Issue:
"My workup formed a three-phase system (rag layer) that won't separate even after centrifugation."
Technical Diagnosis:
Perfluorinated chains (
Protocol B: Fluorous Solid Phase Extraction (F-SPE)
Instead of fighting the emulsion, utilize the fluorous affinity for purification. This is the "Gold Standard" for separating fluorinated products from non-fluorinated byproducts.
Prerequisite: Use Fluorous Silica Gel (e.g., silica bonded with perfluorooctylsilyl groups).
-
Load: Dissolve crude mixture in a "fluorophobic" solvent (e.g., DMF or MeOH:Water 80:20) and load onto the F-SPE cartridge.
-
Wash (Fluorophobic Pass): Elute with MeOH:Water (80:20) .
-
Result: Non-fluorinated impurities wash off.[1] The fluorinated acid sticks to the cartridge.
-
-
Elute (Fluorophilic Pass): Elute with 100% MeOH or Acetone .
-
Result: The target fluorinated acid releases.
-
Caption: F-SPE workflow utilizing polarity reversal to isolate fluorinated species.
Module 3: Stability & Volatility (The Vanishing Product)
User Issue:
"I isolated the product, but after drying on the high-vac, the flask was empty."
Technical Diagnosis:
-
Volatility: Low MW fluorinated acids (e.g., trifluoropropionic acid) have high vapor pressures due to weak intermolecular Van der Waals forces (fluorine is non-polarizable).
-
Decarboxylation:
-fluoro acids are prone to thermal decarboxylation. The electron-withdrawing fluorine stabilizes the carbanion intermediate formed after loss.
Protocol C: Salt Formation & Cold Handling
Do NOT dry free fluorinated acids under high vacuum with heat.
-
Ammonium Salt Formation:
-
Add 1.05 eq of Ammonia (in MeOH) or Dicyclohexylamine to the organic phase before evaporation.
-
Isolate the acid as its ammonium salt. This eliminates volatility and significantly improves thermal stability.
-
Recovery: The free acid can be regenerated immediately prior to the next step by acidification.
-
-
Cold Evaporation:
-
Keep rotavap bath
. -
Do not use high vacuum (< 10 mbar) for chains shorter than
.
-
Module 4: Purification (Chromatography)
User Issue:
"My product streaks across the entire TLC plate and column."
Technical Diagnosis:
The high acidity of F-acids causes strong hydrogen bonding with the silanol groups (
Protocol D: The "Acidified" Mobile Phase
Standard 1% Acetic Acid is often insufficient for F-acids.
-
TLC/Column Additive: Use 0.5% to 1% Formic Acid or Trifluoroacetic Acid (TFA) in the eluent.
-
Why? You need an acid with a
comparable to your analyte to suppress ionization effectively.
-
-
Reverse Phase (C18):
-
If normal phase fails, switch to C18 silica.
-
Mobile Phase: Water (+0.1% TFA) / Acetonitrile (+0.1% TFA).
-
Note: Fluorinated compounds retain strongly on C18 due to the "fluorophobic effect" of water.
-
Caption: Decision matrix for selecting workup based on fluorinated chain length.
References
-
Goss, K. U. (2008).[2] "The pKa values of PFOA and other highly fluorinated carboxylic acids."[2][3][4][5] Environmental Science & Technology.[2][3][5]
-
Curran, D. P. (2001). "Fluorous Reverse Phase Silica Gels for HPLC Separations." Synlett.
-
Henne, A. L., & Fox, C. J. (1951).[6] "Ionization Constants of Fluorinated Acids." Journal of the American Chemical Society.[6][7]
-
Zhang, W. (2009). "Fluorous Solid-Phase Extraction (F-SPE) for Purification of Organic Molecules." Chemical Reviews.
-
Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations." Synthesis.
Sources
Technical Support Center: Purification of 2,2-Difluorocyclohexane-1-carboxylic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Challenge: Purifying 2,2-difluorocyclohexane-1-carboxylic acid presents a unique paradox. The gem-difluoro group significantly increases the acidity (lowering pKa) compared to its non-fluorinated parent, while simultaneously introducing lipophilicity and thermal instability risks (HF elimination).
Common impurities include:
-
Elimination Byproducts: 2-fluorocyclohex-1-ene-1-carboxylic acid (formed via HF loss).
-
Unreacted Intermediates: Ethyl/Methyl 2-oxocyclohexanecarboxylate (if synthesized via DAST/Deoxo-Fluor).
-
Sulfur Residues: From fluorinating agents.[1]
This guide prioritizes non-thermal purification methods to avoid HF elimination, focusing on exploiting the pKa shift and salt formation.
Strategic Decision Matrix (Workflow)
Before selecting a protocol, assess your crude material's physical state and impurity profile.
Caption: Decision tree for selecting the optimal purification route based on physical state and impurity profile.
Module 1: The pKa Swing (Extraction Protocol)
The Science:
The inductive effect of the fluorine atoms at the
-
Cyclohexanecarboxylic acid pKa: ~4.9
-
2,2-Difluorocyclohexanecarboxylic acid pKa: ~2.0–2.5 (Estimated based on
-fluoro effect [1]).
Implication: This acid is strong enough to remain ionized at lower pH levels than typical organic acids, allowing selective extraction.
Protocol A: pH-Controlled Extraction
Best for: Removing neutral organic impurities (fluorinated alkenes, unhydrolyzed esters) and sulfur byproducts.
-
Dissolution: Dissolve crude oil in Diethyl Ether (Et₂O) or MTBE . Avoid DCM if possible to prevent emulsion with fluorinated species.
-
Base Extraction: Extract the organic layer with saturated NaHCO₃ (pH ~8.5) .
-
Organic Wash: Wash the aqueous bicarbonate layer twice with fresh Et₂O. (Discard these organic washes).
-
Acidification (Critical Step):
-
Cool the aqueous layer to 0°C.
-
Slowly acidify with 1M HCl or 1M NaHSO₄ to pH ~1.0.
-
Note: Do not use concentrated H₂SO₄; the heat of neutralization can trigger HF elimination.
-
-
Re-extraction: Extract the cloudy acidic aqueous phase with DCM (3x).
-
Drying: Dry over Na₂SO₄ and concentrate in vacuo at <30°C.
Module 2: Dicyclohexylamine (DCHA) Salt Formation
The Science: Many fluorinated acids are oils that are difficult to crystallize. Converting them into a salt with a bulky amine like Dicyclohexylamine (DCHA) often yields a crystalline solid. This method acts as a "chemical filter," as impurities generally do not form the same crystal lattice [2].
Protocol B: DCHA Salt Crystallization
Best for: High-purity requirements (>98%) and isolating the product from complex mixtures.
Step-by-Step:
-
Stoichiometry: Calculate 1.05 equivalents of DCHA relative to your crude acid estimate.
-
Mixing: Dissolve crude acid in Ethyl Acetate (EtOAc) (approx. 5 mL per gram).
-
Addition: Add DCHA dropwise at Room Temperature (RT).
-
Observation: A white precipitate (the salt) should form within 10–30 minutes. If not, add hexanes dropwise until turbidity appears.
-
-
Digestion: Stir the slurry for 2 hours. Cooling to 4°C can improve yield but may trap impurities.
-
Filtration: Filter the solid and wash with cold 1:1 EtOAc/Hexanes.
-
Salt Breaking (Liberating the Acid):
-
Suspend the solid salt in EtOAc .
-
Add 10% KHSO₄ or 1M HCl and stir vigorously until two clear layers form.
-
Separate the organic layer, dry, and concentrate.[9]
-
Data: Solvent Systems for Salt Formation
| Solvent System | Crystallization Speed | Purity Profile | Yield |
| EtOAc (Neat) | Slow | Excellent | Moderate |
| Acetone/Hexane | Fast | Good | High |
| EtOH/Et₂O | Moderate | Very High | Moderate |
Module 3: Chromatographic Purification
The Science: Fluorinated compounds often "streak" on silica due to their polarity and H-bond acidity. Standard silica gel retains the acid too strongly.
Protocol:
-
Stationary Phase: Silica Gel (60 Å).
-
Mobile Phase: Hexanes : Ethyl Acetate + 1% Acetic Acid .
-
Why Acetic Acid? It suppresses the ionization of the carboxylic acid on the silica surface, sharpening the peak shape.
-
-
Visualization: Staining with Bromocresol Green (acids turn yellow on a blue background) is more effective than UV, as the fluorinated ring has weak UV absorbance.
Troubleshooting & FAQs
Q1: I see a new set of alkene peaks in the NMR after distillation. What happened? A: You likely caused thermal elimination of HF.
-
Cause: Heating >80°C or distilling without neutralizing trace acids.
-
Fix: Avoid distillation. Use Protocol B (DCHA Salt). If you must distill, use Kugelrohr distillation under high vacuum (<0.5 mmHg) to keep the temperature low.
Q2: The product is an oil, but I need a solid. Is it impure? A: Not necessarily. 2,2-difluorocyclohexanecarboxylic acid has a low melting point and often supercools into an oil.
-
Verification: Run a ¹⁹F NMR.[8] You should see a distinct AB quartet (gem-difluoro pattern) around -90 to -110 ppm. If you see a vinylic fluorine signal (around -130 to -150 ppm), you have the elimination impurity.
Q3: My yield is low after acid-base extraction. A: The acid might be water-soluble due to its high polarity.
-
Fix: Saturate the aqueous layer with NaCl (salting out) before the final DCM extraction (Step 5 in Protocol A).
Q4: Can I use silica chromatography to separate the elimination byproduct? A: Yes, but it is difficult. The elimination product (2-fluorocyclohex-1-ene-carboxylic acid) is also an acid.
-
Strategy: The pKa difference is the key. The difluoro acid is stronger. Careful pH-controlled extraction (Protocol A) is usually more effective than silica chromatography for this specific separation pair.
References
-
pKa of
-Fluorinated Acids:- Source: Linclau, B., et al. "The pKa of fluorinated compounds." Journal of Fluorine Chemistry.
- Context: Explains the inductive effect lowering pKa by ~2–3 units per -fluorine.
-
Link:
-
DCHA Salt Purification Method
- Source: Bachem Technical Guides. "Conversion of a DCHA salt to the free acid."
- Context: Standard industry protocol for peptide and carboxylic acid purific
-
Link:
-
Stability of DAST/Deoxo-Fluor Products
-
General Purification of Carboxylic Acids
- Source: Armarego, W. L. F., & Chai, C. L. L.
- Context: Definitive text on purification strategies including salt form
-
Link:
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
troubleshooting NMR spectral interpretation of fluorinated compounds
Executive Summary:
Fluorine-19 (
Module 1: Signal Acquisition & Artifacts
The "Missing Peak" and "Rolling Baseline" Syndromes
Q: I know my compound is pure, but I see a broad, rolling "hump" from -100 to -200 ppm. Is my sample contaminated?
Diagnosis: This is likely Probe Background , not sample impurity.
Causality: Most standard NMR probes contain PTFE (Teflon) or other fluoropolymers in their construction (coil supports, capacitors). Because
-
The "Empty Tube" Test: Run the exact same experiment with an empty NMR tube (or tube with solvent only).
-
Observation: If the "hump" persists, it is instrumental background.
-
Resolution:
-
Depth Gauge Adjustment: Raise the sample height slightly (if geometry permits) to move the coil away from bottom supports.
-
Backward Linear Prediction (LPC): In processing, cut the first 4-8 points of the FID and reconstruct them using LPC. The background signal decays very fast (short
); the sample signal decays slowly. LPC filters out the fast component. -
Hardware: Switch to a "Fluorine-Free" or "Inverse" probe if available.
-
Q: My baseline looks like a sine wave (rolling), and I can't phase it flat.
Diagnosis: Acoustic Ringing or Truncated FID due to Delay Issues.
Causality: The
-
Pre-Scan Delay (DE): Increase the Pre-Scan Delay (often DE in Bruker or alf in Varian).
-
Oversampling: Ensure digital oversampling is on.
-
Visual Check: Look at the FID.[1] If the first few points are clipped (maxed out ADC), reduce Receiver Gain (RG).
Module 2: Decoupling & Spectral Simplification
The "Messy Multiplet" Syndrome
Q: My peaks are split into complex, unreadable multiplets. How do I simplify this?
Diagnosis: You are seeing heteronuclear coupling to protons (
Protocol: The Decoupling Decision Matrix
| Experiment | Notation | Pulse Sequence Feature | Result | Use Case |
| Coupled | None | Complex multiplets | Determining | |
| Decoupled | WALTZ-16 on | Singlets (mostly) | Routine ID; Purity checks. | |
| Inverse Gated | Decouple only during Acq | Singlets + No NOE | qNMR (Quantification) |
Warning:
-
Safety Check: Ensure your probe is rated for
F observe with H decoupling. Use composite pulse decoupling (CPD) like WALTZ-16 rather than continuous wave (CW) to minimize power deposition.
Data Table: Typical Coupling Constants
Use these values to validate if a split is a J-coupling or an impurity.
| Interaction | Type | Typical | Pattern |
| One-bond | 160 – 300 Hz | Massive splitting in | |
| Two-bond | 45 – 55 Hz | Geminal (H-C-F) | |
| Three-bond | 5 – 25 Hz | Vicinal (H-C-C-F) | |
| Four-bond | 0 – 10 Hz | Long range, often broadening only |
Module 3: Quantitative Analysis (qNMR)
The "Integration Error" Syndrome
Q: My integration shows 2.5 fluorines instead of 3. Why is my quantification off?
Diagnosis: Insufficient Relaxation Delay (
-
Relaxation:
F nuclei have very diverse longitudinal relaxation times ( ). A CF group on a flexible chain relaxes fast (<1s); a fluorine on a rigid aromatic ring relaxes slowly (>4s). If , the slow peaks are under-integrated. -
NOE: If you use standard decoupling, the Nuclear Overhauser Effect (NOE) transfers magnetization from
H to F, altering peak intensities unpredictably.
Protocol: The qNMR Workflow
-
Measure T1: Run an Inversion Recovery experiment (t1ir).
-
Result: You find the longest
is 3.0 seconds.
-
-
Set Delay: Set relaxation delay
(e.g., 15 seconds). -
Pulse Sequence: Use Inverse Gated Decoupling (zgig variant).
Module 4: Advanced Structural Elucidation
The "Isomer" Syndrome
Q: I have two isomers. The
F shifts are identical. How do I distinguish them?
Solution: HOESY (Heteronuclear Overhauser Effect Spectroscopy).
Concept: This is the heteronuclear equivalent of NOESY. It detects through-space interactions between
-
Isomer A: F is spatially close to the methyl protons.
-
Isomer B: F is spatially close to the aromatic protons.
-
Result: The HOESY spectrum will show a cross-peak between the F signal and the specific protons it is physically near (< 5 Å), solving the structure even if chemical shifts are ambiguous.
Visual Troubleshooting Guides
Figure 1: The "Rolling Baseline" Logic Flow
Use this flowchart to diagnose baseline distortions.
Caption: Diagnostic logic for identifying instrumental artifacts versus acquisition parameter errors in 19F NMR.
Figure 2: Decoupling Strategy Selector
Select the correct pulse sequence based on your analytical goal.
Caption: Decision matrix for selecting 1H decoupling modes during 19F acquisition.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Heteronuclear NMR).
-
Sigma-Aldrich. (2024). Certified Reference Materials for 19F Quantitative NMR. Technical Guide.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
University of Ottawa NMR Facility. (2014). 1D Selective 1H-19F HOESY. Blog Post.
-
National Institutes of Health (NIH). (2005). Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ. PubMed.
Sources
Technical Support Center: Strategies to Improve the Efficiency of Gem-Difluorination
Welcome to the Technical Support Center for gem-difluorination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and enhance the efficiency and success of your gem-difluorination reactions.
Introduction: The Enduring Importance of the Gem-Difluoromethylene Group
The introduction of a gem-difluoromethylene (CF₂) group into organic molecules is a cornerstone of modern medicinal chemistry and drug discovery. This small structural modification can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The CF₂ group can act as a bioisostere for carbonyl groups, ethers, and other functionalities, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] However, the synthesis of gem-difluorinated compounds is not without its challenges. This guide will provide you with the practical knowledge to navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered by researchers working with gem-difluorination.
Q1: What are the most common and reliable reagents for the deoxygenative gem-difluorination of aldehydes and ketones?
A1: The most widely used reagents are sulfur-based fluorinating agents. Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are the workhorses for this transformation.[4][5] Deoxo-Fluor® is generally considered more thermally stable than DAST, offering a significant safety advantage, especially for larger-scale reactions.[4][5] Other reagents like sulfur tetrafluoride (SF₄) are highly effective but are also highly toxic and require specialized equipment. Newer reagents such as aminodifluorosulfinium tetrafluoroborates (e.g., XtalFluor-E® and XtalFluor-M®) have emerged as promising alternatives, offering enhanced stability and selectivity with reduced formation of elimination byproducts.
Q2: My reaction is sluggish or shows no conversion. What are the likely causes?
A2: Several factors can contribute to low or no reactivity. Substrate electronics and sterics play a crucial role. Aldehydes are generally more reactive than ketones. Diaryl ketones, in particular, can be quite unreactive and may require higher temperatures and longer reaction times.[6] Steric hindrance around the carbonyl group can also significantly impede the reaction. Additionally, the purity of your reagents and the strict exclusion of moisture are critical, as these fluorinating agents react readily with water.
Q3: I'm observing significant formation of a vinyl fluoride byproduct. How can I minimize this?
A3: The formation of vinyl fluorides is a common side reaction, especially with enolizable ketones. This occurs through an E2-type elimination pathway from an intermediate oxyaminosulfurane difluoride. To suppress this, consider using a less-hindered and more reactive fluorinating agent. Running the reaction at lower temperatures can also favor the desired Sɴ2-type substitution over elimination. For particularly stubborn cases, exploring alternative non-deoxygenative methods for gem-difluorination might be necessary.
Q4: Are there alternatives to deoxygenative fluorination of carbonyls?
A4: Yes, several other effective methods exist. One common strategy is the fluorination of 1,3-dithiolanes or 1,3-dithianes, which can be prepared from the corresponding carbonyl compounds.[7] These thioacetals can then be treated with a source of electrophilic fluorine and a fluoride source to yield the gem-difluoro group. Another powerful method is the hydrofluorination of alkynes, which can be achieved using various HF sources or their equivalents.[6] More recent advances also include transition-metal-catalyzed functionalization of gem-difluoroalkenes.[8][9]
Troubleshooting Guide: From Low Yields to Complex Product Mixtures
This section provides a systematic approach to diagnosing and solving common problems encountered during gem-difluorination experiments.
| Observed Problem | Potential Root Cause(s) | Suggested Troubleshooting Steps & Explanations |
| Low to No Product Formation | 1. Insufficient Reagent Stoichiometry: Less reactive substrates, such as sterically hindered or electron-rich ketones, often require an excess of the fluorinating agent to drive the reaction to completion. 2. Low Reaction Temperature: While higher temperatures can lead to decomposition, some unreactive substrates require more thermal energy. 3. Moisture Contamination: DAST and Deoxo-Fluor® react exothermically with water, consuming the reagent and reducing its effective concentration. 4. Poor Substrate Solubility: If the substrate is not fully dissolved, the reaction will be slow and incomplete. | 1. Increase Reagent Equivalents: Incrementally increase the equivalents of DAST or Deoxo-Fluor® (e.g., from 1.5 to 2.5 or 3.0 eq.). Monitor the reaction by TLC or LC-MS to track progress. 2. Carefully Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C). Be mindful of the thermal stability of your fluorinating agent (DAST can decompose violently at elevated temperatures). For Deoxo-Fluor®, higher temperatures are generally safer. 3. Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, and handle reagents under inert conditions. 4. Choose a More Suitable Solvent: Select a solvent in which your substrate has good solubility at the desired reaction temperature. Anhydrous dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene are common choices. |
| Formation of Vinyl Fluoride Byproduct | 1. Enolizable Substrate: Ketones with α-protons can undergo elimination to form vinyl fluorides. 2. High Reaction Temperature: Higher temperatures favor elimination pathways. 3. Steric Hindrance: A sterically hindered carbonyl can make the Sɴ2-like pathway for gem-difluorination slower, allowing the competing elimination to become more significant. | 1. Use a Less Hindered Base/Fluoride Source: If using a reagent system that generates a basic byproduct, consider alternatives. 2. Lower the Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. 3. Consider a Different Fluorinating Agent: Aminodifluorosulfinium salts have been reported to give less elimination byproduct compared to DAST and Deoxo-Fluor®.[9] |
| Observation of Rearranged Products (e.g., Wagner-Meerwein Rearrangement) | 1. Carbocationic Intermediates: The mechanism of deoxygenative fluorination can involve carbocation-like intermediates, especially for substrates that can form stabilized carbocations. These intermediates can undergo skeletal rearrangements. | 1. Use a Less Ionizing Solvent: Solvents that can stabilize carbocations (e.g., polar, coordinating solvents) may promote rearrangements. Consider switching to a less polar solvent. 2. Lower the Reaction Temperature: Lower temperatures can disfavor the formation of discrete carbocations and subsequent rearrangements. |
| Reaction Mixture Darkens Significantly | 1. Reagent or Substrate Decomposition: This can be caused by excessive heat, impurities in the starting materials, or reaction with residual moisture. | 1. Check Reagent Purity: Use freshly opened or properly stored fluorinating agents. 2. Verify Substrate Stability: Ensure your starting material is stable under the reaction conditions. 3. Control Reaction Temperature: Use a temperature-controlled oil bath and monitor the internal reaction temperature. |
Key Experimental Protocols
Here are detailed, step-by-step methodologies for common gem-difluorination reactions. Safety Precaution: DAST and Deoxo-Fluor® are toxic and moisture-sensitive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Gem-Difluorination of a Diaryl Ketone using Deoxo-Fluor®
This protocol is adapted from a procedure for the direct fluorination of benzophenones.[6]
Materials:
-
Substituted benzophenone (1.0 equiv)
-
Deoxo-Fluor® (3.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the benzophenone (1.0 equiv).
-
Add anhydrous DCM to dissolve the starting material.
-
In a well-ventilated fume hood, carefully add Deoxo-Fluor® (3.0 equiv) to the flask via syringe.
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding the mixture to a cooled (0 °C) saturated aqueous NaHCO₃ solution with vigorous stirring. Caution: Gas evolution may occur.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Gem-Difluorination of an Alkyne using a Brønsted Acid/Bu₄NBF₄ System
This protocol is based on a method for the gem-difluorination of terminal alkynes.[6]
Materials:
-
Terminal alkyne (1.0 equiv)
-
Triflimide (Tf₂NH) (5.0 equiv)
-
Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) (5.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add the terminal alkyne (1.0 equiv), Tf₂NH (5.0 equiv), and Bu₄NBF₄ (5.0 equiv).
-
Add anhydrous DCM and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms is crucial for effective troubleshooting and optimization.
Deoxygenative Fluorination of Carbonyls
The reaction of a carbonyl compound with DAST or Deoxo-Fluor® is thought to proceed through initial activation of the carbonyl oxygen by the sulfur atom of the fluorinating agent. This is followed by nucleophilic attack of a fluoride ion at the carbonyl carbon. A second fluoride displacement of the resulting intermediate leads to the gem-difluorinated product.
Caption: Proposed mechanism for deoxygenative gem-difluorination and the competing elimination pathway.
Troubleshooting Workflow
A systematic approach to troubleshooting is essential for efficiently resolving experimental issues.
Caption: A logical workflow for troubleshooting common issues in gem-difluorination reactions.
Data-Driven Reagent and Substrate Considerations
The choice of fluorinating agent and an understanding of substrate reactivity are paramount for success.
Table 1: Comparison of Common Deoxyfluorinating Agents
| Reagent | Structure | Key Advantages | Key Disadvantages |
| DAST | Et₂N-SF₃ | Readily available, effective for a wide range of substrates. | Thermally unstable, can decompose explosively. Moisture sensitive. |
| Deoxo-Fluor® | (MeOCH₂CH₂)₂N-SF₃ | More thermally stable and safer than DAST.[4][5] | More expensive than DAST. Moisture sensitive. |
| XtalFluor-E® | [Et₂NSF₂]⁺[BF₄]⁻ | Crystalline solid, easy to handle, thermally stable. Often gives less elimination byproduct.[9] | Requires an activator (e.g., a fluoride source). |
Table 2: Substrate Reactivity in Deoxygenative Gem-Difluorination
| Substrate Class | General Reactivity | Notes |
| Aldehydes | High | Generally react faster and under milder conditions than ketones. |
| Aliphatic Ketones | Moderate to High | Reactivity is influenced by steric hindrance around the carbonyl. |
| Aromatic Ketones (e.g., Benzophenones) | Low to Moderate | Often require higher temperatures and longer reaction times. Electron-withdrawing groups on the aromatic rings can increase reactivity.[6] |
| α,β-Unsaturated Carbonyls | Variable | Can be challenging due to competing side reactions at the double bond. |
| Esters and Amides | Unreactive | The carbonyl group is not sufficiently electrophilic to react with DAST or Deoxo-Fluor®. |
References
- Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes.
- gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. Beilstein Journal of Organic Chemistry.
- Recent advances in the synthesis and C–F functionalization of gem-difluoroalkenes. Organic & Biomolecular Chemistry.
- Fluorine-Retentive Strategies for the Functionaliz
- gem-Difluoroallene (DFA): an emerging versatile synthetic precursor to enable diverse fluorinated molecules. Organic & Biomolecular Chemistry.
- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters.
- Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit.
- Recent advances in the applications of gem-difluoromethylene alkynes. Organic & Biomolecular Chemistry.
- Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones.
- gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. Journal of Organic Chemistry.
- Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimin
- Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC.
- DIRECT AND EFFICIENT gem-DIFLUORINATION OF BENZOPHENONES WITH DEOXO-FLUOR® REAGENT. Organic Syntheses.
- Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C - ChemRxiv. ChemRxiv.
- Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC.
- Diethylaminosulfur Trifluoride (DAST). Common Organic Chemistry.
- Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
- Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides - PMC.
- Fluorin
- ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds.
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry.
- 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic Resonance in Chemistry.
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.
- Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry.
- Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes.
- Synthesis of gem-Difluorinated Keto-Sulfoxides from Sulfoxonium Ylides. Chemistry – A European Journal.
- SAFETY D
- Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - MDPI. MDPI.
Sources
- 1. gem -Difluoroallene (DFA): an emerging versatile synthetic precursor to enable diverse fluorinated molecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01253D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
2,2-Difluorocyclohexane-1-carboxylic acid vs 4,4-Difluorocyclohexane-1-carboxylic acid
Executive Summary: The Decision Matrix
In medicinal chemistry, the strategic placement of fluorine atoms on saturated rings is a high-leverage tool for modulating pKa, lipophilicity (
Quick Selection Guide:
| Feature | 2,2-Difluoro (Proximal) | 4,4-Difluoro (Distal) |
|---|---|---|
| Primary Utility | pKa Modulation (Acidifying) | Lipophilicity/Metabolic Block |
| pKa (Approx.) | 2.5 – 3.0 (Strongly Acidic) | 4.0 – 4.8 (Similar to parent) |
| Dipole Moment | High (Polar "Janus face") | Moderate (Symmetrical cancellation) |
| Conformation | Biased/Locked (Gauche effect) | Flexible Chair |
| Metabolic Block | Blocks
Part 1: Physicochemical Profiling & pKa Modulation
The most critical differentiator between these isomers is the inductive effect (
Acidity (pKa)
-
2,2-DF (The Acidifier): The fluorine atoms are located at the
-position, just two bonds away from the acidic proton. The strong electron-withdrawing nature of fluorine stabilizes the carboxylate anion via a potent inductive effect.-
Impact: Expect a pKa drop of 1.5–2.0 units compared to the non-fluorinated parent (cyclohexanecarboxylic acid, pKa
4.90). This makes 2,2-DF highly ionized at physiological pH (7.4), potentially reducing passive membrane permeability but improving solubility.
-
-
4,4-DF (The Neutral Isostere): The fluorines are at the
-position (four bonds away). The inductive effect decays rapidly with distance ( ).-
Impact: The pKa remains largely unchanged (
4.0–4.8). Use this scaffold when you need to maintain the neutral character of the acid for membrane penetration while blocking metabolism.
-
Lipophilicity and Dipole
-
4,4-DF: Introduces "polar hydrophobicity." It lowers
compared to the cyclohexyl parent but maintains a relatively balanced dipole moment due to the symmetry of the 4-position. -
2,2-DF: Creates a massive local dipole. The C-F bonds and the C=O bond are in close proximity. Depending on the conformation, these dipoles can align, creating a highly polar "face" that significantly alters solvation energy and protein binding kinetics.
Part 2: Conformational Dynamics (The "Lock")
Unlike the flexible cyclohexane chair, fluorinated cyclohexanes are subject to stereoelectronic forces, specifically the Gauche Effect and 1,3-Diaxial Repulsion .
Conformational Logic Flow
The 2,2-isomer suffers from a conflict between the bulky carboxyl group (which prefers equatorial) and the fluorine atoms (which have complex preferences due to hyperconjugation
Figure 1: Conformational energy landscapes. 4,4-DF behaves like a standard cyclohexane. 2,2-DF exhibits solvent-dependent conformational biasing.
Part 3: Synthetic Accessibility & Protocols
Route A: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid
Difficulty: Low Mechanism: Nucleophilic Deoxofluorination.
Protocol:
-
Precursor: Ethyl 4-oxocyclohexanecarboxylate (Commercially available).
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Procedure:
-
Dissolve precursor (1.0 eq) in anhydrous DCM at 0°C under
. -
Add DAST (2.5 eq) dropwise. Caution: Exothermic.
-
Allow to warm to RT and stir for 16h.
-
Quench: Pour slowly into saturated
(ice cold). Warning: evolution. -
Hydrolysis: Treat the resulting ester with LiOH (3.0 eq) in THF/Water (1:1) for 4h. Acidify with 1M HCl to precipitate the product.
-
Route B: Synthesis of 2,2-Difluorocyclohexanecarboxylic Acid
Difficulty: High Challenge: Direct fluorination of the alpha-position of the ester often leads to elimination or poly-fluorination. Recommended Strategy: Ring Expansion or Reformatsky-type building blocks.
Protocol (Building Block Approach):
-
Precursor: 2,2-Difluorocyclohexanone is difficult to mono-carboxylate cleanly.
-
Alternative: Use Ethyl bromodifluoroacetate + Michael Acceptor (though this usually forms open chains).
-
Preferred Route (Literature-based):
-
Start with 1-(trimethylsiloxy)cyclohexene .
-
React with Selectfluor (Electrophilic fluorination) in MeCN to generate 2-fluorocyclohexanone.
-
Repeat to generate 2,2-difluorocyclohexanone.
-
Cyanohydrin Formation: React ketone with TMSCN/ZnI2.
-
Hydrolysis: Acid hydrolysis (
/AcOH) converts the nitrile to the acid.
-
Part 4: Metabolic Stability (ADME)
Fluorine blocks metabolism by replacing the C-H bond (bond energy ~98 kcal/mol) with the C-F bond (~116 kcal/mol), which is inert to CYP450 oxidation.
Figure 2: Metabolic soft-spot analysis. 4,4-DF is superior for general half-life extension as C4 is the primary site of attack.
Data Summary Table: Metabolic Implications
| Property | 2,2-Difluoro | 4,4-Difluoro |
| CYP450 Stability | Moderate (C4 is still exposed) | High (C4 is blocked) |
| Glucuronidation | Reduced (Steric hindrance at COOH) | Unaffected (Distal substitution) |
| Chirality | Achiral (if no other subs) | Achiral |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Linclau, B., et al. (2005). The "gauche effect" in 1,2-difluoroethane.[1][2] Chemistry – A European Journal, 11, 4935. (Context for conformational analysis).
-
PubChem Compound Summary. (2024). 4,4-Difluorocyclohexanecarboxylic acid (CID 2779136). Link
Sources
A Comparative Guide to the Analytical Cross-Validation of 2,2-Difluorocyclohexane-1-carboxylic Acid
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. Among the vast array of fluorinated building blocks, 2,2-Difluorocyclohexane-1-carboxylic acid stands out as a valuable synthon, offering a unique combination of conformational rigidity and modulated acidity. The gem-difluoro group at the 2-position introduces a significant electronic and steric perturbation to the cyclohexyl ring, influencing its pKa and lipophilicity in ways that are highly attractive for medicinal chemists.
For a robust comparison, we will cross-validate the predicted data for this compound with experimental data from two key reference compounds:
-
Cyclohexane-1-carboxylic acid: The non-fluorinated parent compound, providing a baseline for understanding the fundamental analytical characteristics of the cyclohexanecarboxylic acid scaffold.
-
4,4-Difluorocyclohexane-1-carboxylic acid: An isomeric analog, which will allow for a nuanced discussion on the impact of the fluorine atoms' position on the analytical data.
This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and quality control of fluorinated molecules.
The Imperative of Analytical Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development, ensuring the reliability and reproducibility of data across different laboratories, instruments, and even between different analytical techniques.[1] The objective is to demonstrate that a validated analytical procedure is suitable for its intended purpose. This is particularly crucial for novel compounds like this compound, where establishing a well-characterized analytical profile is the first step towards its use in regulated environments.
Our approach to cross-validation in this guide is twofold:
-
Intra-technique Comparison: Comparing the analytical data (NMR, MS, HPLC) of our target compound with its structural analogs.
-
Inter-technique Correlation: Ensuring that the data from different analytical techniques (e.g., molecular weight from MS correlating with the structure confirmed by NMR) are consistent and corroborative.
Comparative Physicochemical Properties
A foundational aspect of analytical characterization is the understanding of a compound's basic physicochemical properties. The introduction of fluorine atoms is known to significantly alter these properties.
| Property | This compound | Cyclohexane-1-carboxylic acid | 4,4-Difluorocyclohexane-1-carboxylic acid |
| Molecular Formula | C₇H₁₀F₂O₂ | C₇H₁₂O₂ | C₇H₁₀F₂O₂ |
| Molecular Weight | 164.15 g/mol [2][3] | 128.17 g/mol | 164.15 g/mol |
| Predicted pKa | ~3.9-4.2 | ~4.9 | ~4.0-4.3 |
| Predicted LogP | ~1.8 | ~1.9 | ~1.6 |
| Physical Form | Solid (Predicted) | Colorless oil or solid | White solid |
Note: pKa and LogP values for the fluorinated compounds are predicted based on computational models and the known effects of fluorination. The pKa of the fluorinated analogs is expected to be lower (more acidic) due to the electron-withdrawing nature of the fluorine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons in a molecule.
Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃):
-
δ 10-12 ppm (s, 1H): Carboxylic acid proton. This proton is acidic and its chemical shift can be concentration-dependent.
-
δ 2.5-2.8 ppm (m, 1H): Proton at the C1 position. This proton is adjacent to the electron-withdrawing carboxylic acid and the fluorinated carbon, leading to a downfield shift.
-
δ 1.2-2.2 ppm (m, 8H): Protons on the cyclohexyl ring (C3, C4, C5, C6). These protons will exhibit complex multiplets due to geminal and vicinal couplings.
Experimental ¹H NMR Data for Cyclohexane-1-carboxylic acid (400 MHz, CDCl₃):
-
δ 11.85 ppm (s, 1H): Carboxylic acid proton.
-
δ 2.33 ppm (m, 1H): Proton at the C1 position.
-
δ 1.2-1.9 ppm (m, 10H): Protons on the cyclohexyl ring.
Experimental ¹H NMR Data for 4,4-Difluorocyclohexane-1-carboxylic acid (400 MHz, DMSO-d₆):
-
δ 12.28 ppm (s, 1H): Carboxylic acid proton.
-
δ 2.40 ppm (m, 1H): Proton at the C1 position.
-
δ 1.59-2.02 ppm (m, 8H): Protons on the cyclohexyl ring.[4][5]
Causality Behind Experimental Choices: The choice of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is critical. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds. DMSO-d₆ is used for less soluble compounds and has the effect of shifting the carboxylic acid proton further downfield. The choice of a 400 MHz spectrometer provides a good balance between resolution and cost for routine analysis.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.
Predicted ¹³C NMR Data for this compound (101 MHz, CDCl₃):
-
δ 175-180 ppm (t, J ≈ 25-30 Hz): Carboxylic acid carbon. The coupling to the fluorine atoms on the adjacent carbon would likely result in a triplet.
-
δ 120-125 ppm (t, J ≈ 240-250 Hz): C2 carbon, directly attached to two fluorine atoms. This will be a triplet with a large one-bond C-F coupling constant.
-
δ 45-50 ppm (t, J ≈ 20-25 Hz): C1 carbon. This carbon will show coupling to the two fluorine atoms on C2.
-
δ 20-35 ppm: Remaining cyclohexyl carbons.
Experimental ¹³C NMR Data for Cyclohexane-1-carboxylic acid:
-
δ ~182 ppm: Carboxylic acid carbon.
-
δ ~43 ppm: C1 carbon.
-
δ ~25-29 ppm: Remaining cyclohexyl carbons.
Experimental ¹³C NMR Data for 4,4-Difluorocyclohexane-1-carboxylic acid:
-
The PubChem entry for this compound indicates the availability of a ¹³C NMR spectrum, though the specific shift values are not detailed in the provided search results. Based on known principles, the C4 carbon would appear as a triplet with a large C-F coupling constant.
Expertise & Experience: The prediction of C-F coupling constants is based on extensive empirical data from the analysis of other organofluorine compounds. One-bond (¹JCF) couplings are typically large (200-300 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller (10-50 Hz).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms.
Predicted ¹⁹F NMR Data for this compound (376 MHz, CDCl₃):
-
δ -90 to -110 ppm (m): The two fluorine atoms at the C2 position are diastereotopic and will likely appear as a complex multiplet due to geminal F-F coupling and vicinal H-F couplings.
Predicted ¹⁹F NMR Data for 4,4-Difluorocyclohexane-1-carboxylic acid (376 MHz, CDCl₃):
-
δ -90 to -110 ppm (m): Similar to the 2,2-difluoro isomer, the fluorine atoms at C4 would appear as a multiplet due to couplings with adjacent protons.
Trustworthiness: The predicted chemical shift range is based on typical values for gem-difluoroalkanes. The exact chemical shift and multiplicity will be highly sensitive to the conformation of the cyclohexane ring.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum for this compound:
-
Molecular Ion (M⁺): m/z 164. The molecular ion peak is expected to be of low to moderate intensity.
-
Key Fragments:
-
m/z 145 ([M-F]⁺): Loss of a fluorine atom.
-
m/z 119 ([M-COOH]⁺): Loss of the carboxylic acid group.
-
m/z 100 ([M-HF - CO₂]⁺): A common fragmentation pathway for fluorinated carboxylic acids.
-
Experimental Mass Spectrum for Cyclohexane-1-carboxylic acid:
-
Molecular Ion (M⁺): m/z 128.
-
Key Fragments:
-
m/z 111 ([M-OH]⁺): Loss of a hydroxyl radical.
-
m/z 83 ([M-COOH]⁺): Loss of the carboxylic acid group.
-
m/z 55: A common fragment from the cyclohexyl ring.
-
Predicted Mass Spectrum for 4,4-Difluorocyclohexane-1-carboxylic acid:
-
Molecular Ion (M⁺): m/z 164.
-
Key Fragments: Similar fragmentation to the 2,2-difluoro isomer is expected, although the relative intensities of the fragments may differ due to the different substitution pattern.
Authoritative Grounding: The fragmentation patterns of carboxylic acids are well-documented.[6] Common losses include the hydroxyl group, the entire carboxylic acid group, and rearrangements such as the McLafferty rearrangement in suitable systems. For fluorinated compounds, the loss of HF is a characteristic fragmentation pathway.
High-Performance Liquid Chromatography (HPLC): A Validated Method for Purity and Quantification
HPLC is a cornerstone of pharmaceutical analysis for the separation, identification, and quantification of compounds. A robust, validated HPLC method is essential for quality control.
Experimental Protocol: Reverse-Phase HPLC Method
This protocol is a general method suitable for the analysis of the three carboxylic acids discussed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 210 nm Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of each compound at 1 mg/mL in acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition (95:5 A:B) to a final concentration of 100 µg/mL.
Causality Behind Experimental Choices: A C18 column is chosen for its versatility in retaining compounds of moderate polarity. The use of formic acid in the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the reverse-phase column.[7] A gradient elution is employed to ensure the timely elution of all three compounds, which are expected to have different polarities. Detection at 210 nm is suitable for carboxylic acids, which lack a strong chromophore.
Expected Elution Order and Cross-Validation
Based on the principles of reverse-phase chromatography, where more polar compounds elute earlier, the expected elution order is:
-
4,4-Difluorocyclohexane-1-carboxylic acid (most polar)
-
This compound
-
Cyclohexane-1-carboxylic acid (least polar)
Cross-validation of this method would involve assessing its performance for all three analytes according to ICH Q2(R1) guidelines. Key validation parameters would include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This would be demonstrated by the baseline separation of the three compounds.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This would be assessed by preparing a series of dilutions and plotting the peak area against concentration.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Visualization of Workflows
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of the HPLC method.
Logical Relationship of Analytical Data
Caption: Interrelationship of analytical techniques for compound characterization.
Conclusion
This guide has provided a comprehensive framework for the analytical cross-validation of this compound. By comparing its predicted analytical data with the experimental data of its non-fluorinated and isomeric analogs, we have established a robust understanding of its expected spectroscopic and chromatographic behavior. The detailed protocols and the causal reasoning behind the experimental choices offer a practical template for researchers working with this and other novel fluorinated compounds.
The principles of analytical method validation are paramount for ensuring data integrity and are a prerequisite for the advancement of new chemical entities through the drug development pipeline. The workflows and comparative data presented herein serve as a testament to the power of a multi-technique, cross-validating approach to chemical analysis.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4,4-Difluorocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
TETRAHEDRON CHEMISTRY CLASSES. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How? Retrieved from [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. [Link]
-
Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
LCGC International. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2015, March 17). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
- 1. 1-Cyclohexene-1-carboxylic acid [webbook.nist.gov]
- 2. This compound | C7H10F2O2 | CID 69151200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
comparing the physicochemical properties of fluorinated cycloalkanes
Topic: Comparing the Physicochemical Properties of Fluorinated Cycloalkanes Content Type: Technical Comparison Guide
Executive Summary
In medicinal chemistry, the fluorination of cycloalkanes is not merely a strategy for metabolic blocking; it is a precision tool for conformational engineering and physicochemical tuning.[1] This guide analyzes the "Janus-faced" nature of fluorine—simultaneously lipophilic and polar—and its profound impact on cycloalkane scaffolds. We examine how stereoelectronic effects (such as the gauche effect) dictate ring puckering, how fluorination patterns alter lipophilicity (
Part 1: The Stereoelectronic Landscape (Conformational Bias)
Replacing a hydrogen atom with fluorine (
The Gauche Effect and Hyperconjugation
Unlike non-fluorinated alkanes that prefer anti conformations to minimize steric repulsion, 1,2-difluoroalkanes often prefer the gauche conformation.[2] This is due to
The 1,4-Difluorocyclohexane Anomaly
A critical case study for researchers is 1,4-difluorocyclohexane .
-
Intuitive Expectation: Sterics suggest the diequatorial conformer should be stable.
-
Experimental Reality: The trans-diaxial conformer is often more stable (~1 kcal/mol in gas phase).
-
Mechanism: This is driven by electrostatic attraction between the electronegative fluorine and the electropositive antiperiplanar
-hydrogens (C-H...F interactions) and minimization of the overall molecular dipole.
DOT Diagram: Conformational Equilibrium Logic
Figure 1: Logic flow demonstrating how fluorination dictates conformational locking, ultimately affecting binding entropy.
Part 2: Comparative Physicochemical Data[3][4]
The introduction of fluorine alters the electron distribution (Dipole Moment,
Table 1: Physicochemical Profile of Fluorinated Cyclohexanes
| Compound | Structure Type | Dipole Moment ( | Key Feature | |
| Cyclohexane | Parent | 0.0 | ~3.44 | Baseline lipophilicity. |
| Fluorocyclohexane | Mono-F | ~2.1 | ~2.6 - 2.9 | Lower |
| 1,1-Difluorocyclohexane | Gem-difluoro | ~2.4 | ~2.90 | Metabolic block; slight lipophilicity recovery vs mono-F. |
| cis-1,2-Difluorocyclohexane | Vicinal (Gauche) | ~3.1 | ~2.30 | High polarity; reduced lipophilicity. |
| trans-1,4-Difluorocyclohexane | Distal (Diaxial) | 0.0 | ~3.10 | Dipole cancellation restores lipophilicity. |
| All-cis-Hexafluorocyclohexane | "Janus Face" | 6.2 | ~1.80 | Extreme polarity; massive dipole; highly soluble. |
Data synthesized from O'Hagan et al. and standard physicochemical databases.
Key Insight for Drug Design:
If you need to lower
Part 3: Modulation of Amine Basicity ( )
Fluorine is highly electronegative (
-
Mechanism: The electron-withdrawing F atom destabilizes the protonated ammonium cation.
-
Magnitude:
-
-fluorination (2-position):
to units. -
-fluorination (3-position):
units. -
-fluorination (4-position):
units.
-
-fluorination (2-position):
Application: This is used to improve oral bioavailability. Lowering the
Part 4: Experimental Protocols
To validate these properties in a drug candidate, the following self-validating protocols are recommended.
Protocol A: High-Throughput
Determination (Micro-Shake Flask)
This protocol measures lipophilicity at physiological pH.
-
Preparation: Prepare a 10 mM stock solution of the fluorinated cycloalkane in DMSO.
-
Phase System: Use
-octanol (saturated with buffer) and Phosphate Buffered Saline (PBS, pH 7.4, saturated with octanol). -
Equilibration: Mix 500
L of octanol and 500 L of PBS in a 2 mL chemically resistant vial. -
Spiking: Add 10
L of compound stock. -
Agitation: Vortex for 60 minutes at room temperature. Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases via LC-MS/MS.
-
Calculation:
. -
Validation: Run Propranolol (High
) and Atenolol (Low ) as controls. Acceptance criteria: Controls within of literature values.
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
Fluorination is often employed to block CYP450 oxidation. This assay quantifies that stability.
DOT Diagram: Metabolic Stability Workflow
Figure 2: Step-by-step workflow for determining intrinsic clearance (
Step-by-Step Methodology:
-
Pre-Incubation: Incubate liver microsomes (human/rat, 0.5 mg/mL protein) with the test compound (1
M) in phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes. -
Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold acetonitrile containing an internal standard (e.g., Warfarin). -
Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS. Monitor the parent ion transition.
-
Data Interpretation: Plot
vs. time. The slope determines .-
Success Metric: A fluorinated analog should show a
-fold increase in compared to the non-fluorinated parent if the metabolic soft-spot was successfully blocked.
-
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[3][4] Beilstein Journal of Organic Chemistry.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Wiberg, K. B., et al. (1999). Conformational Preferences of 1,4-Dihalocyclohexanes. The Journal of Organic Chemistry.
Sources
The Fluorine Dance: A Comparative Guide to the Conformational Preferences of Difluorocyclohexanes
For researchers and professionals in drug development and materials science, understanding the conformational landscape of small molecules is paramount. The substitution of hydrogen with fluorine in aliphatic rings like cyclohexane introduces a fascinating interplay of steric and electronic effects that defy simple steric-hindrance models. This guide provides an in-depth comparative analysis of the conformational preferences of 1,1-, 1,2-, 1,3-, and 1,4-difluorocyclohexane isomers, supported by experimental and computational data. We will explore the underlying stereoelectronic forces that dictate these preferences, offering insights crucial for the rational design of fluorinated molecules.
The Unique Nature of the Fluorine Substituent
Traditionally, the conformational preference of a monosubstituted cyclohexane is dominated by steric bulk. This is quantified by the "A-value," which represents the free energy difference (ΔG°) between the axial and equatorial conformers. Larger groups possess larger A-values, indicating a strong preference for the sterically less hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.
However, fluorine is an outlier. Despite its high electronegativity, its van der Waals radius is only slightly larger than that of hydrogen. Consequently, the A-value for a single fluorine substituent is remarkably small, approximately 0.25-0.3 kcal/mol, indicating only a slight preference for the equatorial position[1][2]. When a second fluorine atom is introduced, the conformational equilibrium is no longer governed by simple steric considerations but by a complex balance of hyperconjugation, electrostatic interactions, and the gauche effect.
Isomer-Specific Conformational Analysis
The conformational preferences of difluorocyclohexanes are best understood by examining each constitutional isomer and its corresponding stereoisomers. The primary conformation for all isomers is the chair form, and our analysis will focus on the equilibrium between the two possible chair conformations for each species.
1,1-Difluorocyclohexane
In 1,1-difluorocyclohexane, the two chair conformers resulting from a ring flip are identical, making the molecule conformationally unbiased in terms of one chair being more stable than the other. However, the geminal fluorine atoms introduce a significant electronic effect. The stability of the C-F bond is influenced by an anomeric-like effect, where a lone pair from one fluorine atom (nF) donates electron density into the antibonding orbital of the adjacent C-F bond (σ*CF)[3]. This hyperconjugative interaction helps to rationalize the electronic environment around the C1 carbon. Low-temperature ¹⁹F and ¹³C NMR studies are instrumental in probing these systems. For instance, at -90°C, the triplet observed for the C-3 carbon signal collapses to a doublet, indicating that only the equatorial fluorine maintains a significant coupling, a phenomenon attributed to a back-lobe orbital interaction[4].
trans-1,2-Difluorocyclohexane: A Tale of Two Environments
The trans-1,2 isomer presents a classic case where conformational preference is highly dependent on the surrounding medium. The equilibrium is between a diequatorial (ee) and a diaxial (aa) conformer.
-
In the Gas Phase: Computational studies and experimental observations show that the diaxial (aa) conformer is surprisingly more stable than the diequatorial (ee) conformer[3]. This preference is a manifestation of the gauche effect , also observed in 1,2-difluoroethane. The stability of the gauche arrangement (which the diaxial conformer mimics) is attributed to stabilizing hyperconjugation between the C-H σ bonding orbital and the C-F σ* antibonding orbital[3].
-
In Solution: The preference dramatically flips in polar solvents. The diequatorial (ee) conformer, which possesses a much larger molecular dipole moment, is better stabilized by the solvent's reaction field. Therefore, in solution, the diequatorial conformer becomes the dominant species[3].
cis-1,3-Difluorocyclohexane: The Dominance of 1,3-Diaxial Repulsion
For the cis-1,3 isomer, the conformational equilibrium is between a diequatorial (ee) and a diaxial (aa) form. Here, the diaxial conformer suffers from severe destabilizing interactions. The two axial fluorine atoms are in a syn-1,3-diaxial orientation, leading to strong Pauli repulsion and unfavorable electrostatic interactions between the electron-rich fluorine atoms. As a result, the diequatorial conformer is significantly more stable in all environments. The energy gap in favor of the diequatorial conformer is larger for cis-1,3-difluorocyclohexane than for trans-1,2-difluorocyclohexane because the separating methylene group moves the fluorines far apart in the diequatorial form while forcing them into a highly unfavorable syn-axial arrangement in the diaxial form.
trans-1,4-Difluorocyclohexane: A Counter-Intuitive Axial Preference
The trans-1,4 isomer provides another counter-intuitive result. The equilibrium lies between a diequatorial (ee) and a diaxial (aa) conformer. Based on sterics alone, one would predict the diequatorial form to be overwhelmingly preferred. However, high-level computational studies reveal that the diaxial conformer is more stable than the diequatorial one by approximately 1 kcal/mol in the gas phase.
This unexpected stability is not due to a gauche effect but is attributed to attractive electrostatic interactions. In the diaxial conformation, the negatively charged axial fluorine atoms interact favorably with the slightly positively charged axial hydrogens at the C-2, C-3, C-5, and C-6 positions (C–H···F–C hydrogen bonds). These four stabilizing interactions collectively overcome the inherent steric preference for the equatorial positions.
Comparative Quantitative Data
The relative stabilities of the various difluorocyclohexane isomers and their conformers can be quantified using computational chemistry. The following table summarizes the calculated relative Gibbs free energies (ΔGrel) for the most stable conformer of each isomer relative to 1,1-difluorocyclohexane, which is the global minimum.
| Compound | Conformation | ΔGrel (Gas Phase, kcal/mol) | ΔGrel (DMSO, kcal/mol) |
| 1,1- | - | 0.00 | 0.00 |
| trans-1,2- | Diaxial (aa) | 8.70 | 8.47 |
| Diequatorial (ee) | 8.77 | 6.30 | |
| cis-1,2- | Axial/Equatorial (ae) | 9.35 | 7.20 |
| trans-1,3- | Axial/Equatorial (ae) | 6.92 | 4.99 |
| cis-1,3- | Diequatorial (ee) | 7.58 | 5.21 |
| Diaxial (aa) | 8.90 | 5.62 | |
| trans-1,4- | Diaxial (aa) | 5.99 | 4.41 |
| Diequatorial (ee) | 7.09 | 4.67 | |
| cis-1,4- | Axial/Equatorial (ae) | 6.79 | 4.36 |
| (Data sourced from computational studies presented in Freitas, 2025) |
Experimental & Computational Methodologies
The determination of conformational equilibria relies on a synergy between experimental spectroscopy and theoretical calculations.
Experimental Protocol: Variable-Temperature (VT) NMR Spectroscopy
Variable-Temperature NMR is the primary experimental technique used to study the kinetics and thermodynamics of conformational exchange. By lowering the temperature, the rate of ring-flipping can be slowed on the NMR timescale.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve a pure sample of the difluorocyclohexane isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CS₂, CD₂Cl₂, or acetone-d₆).
-
Initial Spectrum Acquisition: Record a standard ¹H or ¹⁹F NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, rapid ring-flipping often results in time-averaged signals.
-
Stepwise Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for several minutes at each new temperature before acquiring a spectrum.
-
Observation of Coalescence: As the temperature decreases, the exchange rate slows, causing the averaged signals to broaden. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc) .
-
Low-Temperature Spectrum: Continue cooling well below Tc until the signals for the individual conformers become sharp and resolved (the "slow-exchange regime").
-
Data Analysis:
-
Thermodynamics (ΔG°): In the slow-exchange regime, the ratio of the conformer populations can be determined by integrating the corresponding signals. The free energy difference is then calculated using the equation: ΔG° = -RT ln(K_eq) , where K_eq is the equilibrium constant (ratio of conformer populations).
-
Kinetics (ΔG‡): The free energy of activation for the ring-flip process can be calculated from the coalescence temperature and the frequency separation of the signals in the slow-exchange regime.
-
Computational Protocol: DFT Calculations
Computational chemistry provides invaluable insights into the geometries and relative energies of conformers, complementing experimental data.
Step-by-Step Workflow:
-
Structure Generation: Build 3D models of all plausible chair conformers for the given difluorocyclohexane isomer (e.g., diequatorial and diaxial chairs for trans-1,2-).
-
Geometry Optimization: Perform a full geometry optimization for each conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a suitable basis set (e.g., 6-311+G(d,p) or larger). This step finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Solvation Modeling (Optional): To simulate solution-phase behavior, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water, DMSO).
-
Energy Comparison: Compare the calculated Gibbs free energies of the conformers to determine their relative stabilities (ΔG°). A lower Gibbs free energy corresponds to a more stable conformer.
Conclusion
The conformational preferences of difluorocyclohexanes are a compelling demonstration of how subtle stereoelectronic effects can override classical steric considerations. The small A-value of fluorine sets the stage for a delicate balance of forces where hyperconjugation (the gauche effect in trans-1,2-), severe 1,3-diaxial repulsion (cis-1,3-), and intramolecular hydrogen bonding (in trans-1,4-) dictate the most stable arrangements. Furthermore, the significant influence of the solvent on the trans-1,2-isomer highlights the critical role of the molecular environment. For scientists engaged in designing molecules with specific three-dimensional shapes and polarity, such as in the development of pharmaceuticals or liquid crystals, a deep understanding of these non-obvious fluorine effects is not merely academic—it is a crucial tool for predictive molecular engineering.
References
-
Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. [Link]
-
Alabugin, I. V., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]
-
Wiberg, K. B., Hinz, W., Jarret, R. M., & Aubrecht, K. B. (2005). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. The Journal of Organic Chemistry, 70(21). Available from ResearchGate. [Link]
-
Freitas, R. P., et al. (2025). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemPhysChem. [Link]
-
Abraham, R. J., Chambers, E. J., & Thomas, W. A. (1993). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Basso, E. A., et al. (2011). Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. The Journal of Organic Chemistry. Available from ResearchGate. [Link]
-
Mastryukov, V. S., & Osina, E. L. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes. ResearchGate. [Link]
-
Pearson Education. (n.d.). The chair conformer of fluorocyclohexane is 0.25 kcal/mol more stable. Pearson+. [Link]
-
Chegg. (2023). Solved: This is an Organic Chemistry QuestionIn substituted cyclohexanes, the A-value for fluorine is approximately 0.3 kcal/mol. [Link]
-
Reuber, J. (2017). Computational conformational analysis of cyclohexanes [Video]. YouTube. [Link]
-
Reusch, W. (2021). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. [Link]
-
Eliel, E. L., & Manoharan, M. (1981). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. The Journal of Organic Chemistry, 46(9), 1959–1962. [Link]
Sources
Evaluation of 2,2-Difluorocyclohexane-1-carboxylic Acid as a Carboxylic Acid Bioisostere
A Technical Comparison Guide for Medicinal Chemistry Applications
Executive Summary: The "Polar Hydrophobic" Modulator
In the optimization of lead compounds, the carboxylic acid moiety is often a liability due to poor membrane permeability (logD), rapid glucuronidation, or non-specific protein binding. While classical isosteres like tetrazoles or sulfonamides are well-known, 2,2-difluorocyclohexane-1-carboxylic acid (2,2-DFCHC) represents a distinct class of "fluorinated alicyclic" bioisosteres.
This moiety offers a unique strategic advantage: it lowers pKₐ via the inductive effect of the β-fluorines (relative to the carbonyl), thereby altering the ionization profile, while simultaneously increasing lipophilicity and metabolic stability at the typically labile C2 position. This guide evaluates 2,2-DFCHC against its non-fluorinated parent and aromatic alternatives.
Physicochemical Profiling & Comparative Analysis
To understand the utility of 2,2-DFCHC, we must compare it to the standard Cyclohexanecarboxylic Acid (CHCA) and Benzoic Acid (BA).
Table 1: Comparative Physicochemical Properties[1]
| Property | Cyclohexanecarboxylic Acid (CHCA) | This compound (2,2-DFCHC) | Benzoic Acid (BA) |
| Structure | Alicyclic, Lipophilic | Fluorinated Alicyclic, Polar Hydrophobic | Aromatic, Planar |
| pKₐ (Est.) | 4.90 | ~3.2 – 3.5 | 4.20 |
| Electronic Effect | Weak Inductive (+I) | Strong Inductive Withdrawal (-I from β-F) | Resonance Stabilization |
| Conformation | Chair (Eq. preferred) | Chair (Distorted, Dipole-dependent) | Planar |
| Metabolic Liability | High (C3/C4 hydroxylation) | Low (C2 blocked, ring deactivated) | Medium (Glycine conjugation) |
| LogP | ~1.8 | ~2.1 (Modulated by polarity) | 1.87 |
Key Technical Insight: The pKₐ Shift
The introduction of two fluorine atoms at the C2 position creates a strong electron-withdrawing inductive effect. Unlike
-
Result: A pKₐ shift of approximately -1.5 units compared to the parent CHCA.
-
Impact: At physiological pH (7.4), 2,2-DFCHC is more fully ionized than CHCA, yet the lipophilicity of the gem-difluoro group compensates for the anionic charge, often maintaining or improving membrane permeability (the "Fluorine Effect").
Structural & Conformational Analysis
The 2,2-difluoro substitution is not merely an electronic modification; it fundamentally alters the 3D shape of the molecule through the Gauche Effect and dipole minimization.
Conformational Locking
In unsubstituted cyclohexane, the carboxyl group prefers the equatorial position to minimize 1,3-diaxial interactions. In 2,2-DFCHC, the large dipole moment of the C-F bonds interacts with the C=O dipole of the carboxyl group.
-
Dipole Repulsion: The carbonyl oxygen and the fluorine atoms repel each other.
-
Solvent Dependence: In polar solvents (aqueous media), the molecule may adopt conformations that maximize solvent exposure of the polar face, potentially shifting the equilibrium away from the standard chair.
Figure 1: Factors influencing the conformational preference of 2,2-DFCHC. The dipole repulsion often forces the carboxyl group into specific orientations distinct from the parent alkane.
Metabolic Stability: The Blocking Strategy
The cyclohexane ring is a notorious "metabolic soft spot," prone to oxidation by Cytochrome P450 (CYP) enzymes, typically at the C3 and C4 positions.
-
Mechanism: The C-H bond strength is ~98 kcal/mol. The C-F bond strength is ~116 kcal/mol.
-
The 2,2-Difluoro Advantage:
-
Direct Blocking: Prevents metabolic oxidation at the C2 position (alpha-oxidation).
-
Remote Deactivation: The strong electron-withdrawing nature of the gem-difluoro group deactivates the entire ring system, making distal C-H bonds (C3/C4) less electron-rich and therefore less susceptible to electrophilic attack by the high-valent Iron-Oxo species of CYP450.
-
Experimental Protocol: Synthesis of 2,2-DFCHC
Objective: Synthesize this compound from commercially available precursors. Precursor: Ethyl 2-oxocyclohexanecarboxylate (Beta-keto ester).
Step-by-Step Methodology
Reagents Required:
-
Ethyl 2-oxocyclohexanecarboxylate (1.0 eq)
-
DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 - 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Ethanol / Water / LiOH (for hydrolysis)
Workflow:
-
Deoxofluorination (The Critical Step):
-
Setup: Flame-dry a round-bottom flask under Argon. Add Ethyl 2-oxocyclohexanecarboxylate dissolved in anhydrous DCM.
-
Addition: Cool to 0°C. Add DAST dropwise (Exothermic!).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours.
-
Quench: Pour slowly into saturated NaHCO₃ solution (Caution: CO₂ evolution). Extract with DCM.
-
Purification: Flash chromatography (Hexane/EtOAc). Product: Ethyl 2,2-difluorocyclohexanecarboxylate.
-
-
Hydrolysis:
-
Dissolve the ester in EtOH/H₂O (3:1).
-
Add LiOH (3.0 eq). Stir at RT for 4 hours.
-
Acidify with 1M HCl to pH ~2.
-
Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
-
-
Validation (QC):
-
¹⁹F NMR: Look for the characteristic gem-difluoro signal (typically -90 to -110 ppm, AB quartet due to chiral center at C1).
-
¹H NMR: Confirm loss of alpha-protons at C2 and shift of C1 proton.
-
Figure 2: Synthetic pathway for accessing the 2,2-DFCHC moiety.
Strategic Application Guide
When should you deploy 2,2-DFCHC in a drug discovery program?
Decision Matrix
| Scenario | Recommendation | Rationale |
| Parent acid has high metabolic clearance | STRONG CANDIDATE | Deactivates ring oxidation and blocks C2 metabolism. |
| Need to lower LogD without adding polarity | MODERATE CANDIDATE | Lowers pKₐ (increasing ionization) but adds lipophilic F atoms. Net effect on LogD is complex and must be measured. |
| Rigidifying a flexible chain | STRONG CANDIDATE | The cyclohexane ring restricts entropy compared to linear alkyl chains; F-substitution biases specific chair conformers. |
| Replacing a Benzoic Acid | WEAK CANDIDATE | 2,2-DFCHC is sp³ hybridized (3D) vs sp² (planar). Only use if the aromatic ring is a metabolic liability or causing toxicity (e.g., aniline formation). |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
PubChem Compound Summary. (2023). This compound.[1] National Center for Biotechnology Information. Link
Sources
benchmarking the synthesis of 2,2-Difluorocyclohexane-1-carboxylic acid against other methods
Executive Summary & Strategic Importance
2,2-Difluorocyclohexane-1-carboxylic acid is a critical bioisostere in medicinal chemistry. The introduction of the gem-difluoro moiety at the
-
pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the carboxylic acid (typically by 1–2 units compared to the non-fluorinated parent), altering bioavailability and protein binding.
-
Metabolic Stability: Blocking the
-position prevents metabolic oxidation. -
Conformational Locking: The gauche effect associated with the C–F bonds influences the ring pucker, locking the cyclohexane into specific chair conformations that may favor target binding.
This guide benchmarks the synthesis of this target, contrasting the traditional (hazardous) DAST method against the modern, scalable XtalFluor-E protocol.
Comparative Analysis of Synthetic Routes
The synthesis generally proceeds via the deoxyfluorination of ethyl 2-oxocyclohexanecarboxylate followed by ester hydrolysis. The critical differentiator is the fluorinating reagent used in the first step.
Method A: The Legacy Standard (DAST)
Diethylaminosulfur trifluoride (DAST) has historically been the reagent of choice for converting
-
Mechanism: Nucleophilic attack of the carbonyl oxygen on sulfur, followed by fluoride displacement.
-
Performance: High conversion rates (>80%).
-
Critical Flaw: DAST is thermally unstable. It exhibits a low decomposition onset (~60°C) and can detonate violently upon heating. It generates free HF in situ, etching glassware and requiring Hastelloy reactors for scale-up.
Method B: The Modern Benchmark (XtalFluor-E)
Diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) is a crystalline salt developed to address DAST's safety profile.
-
Mechanism: Acts as a fluoride acceptor/activator but requires an exogenous fluoride source (promoter) like Et
N·3HF to complete the reaction. -
Performance: Comparable yields (75–85%) with significantly cleaner impurity profiles.
-
Safety Advantage: Decomposition onset is >119°C. It does not generate free HF until the promoter is added, and even then, the complex is less volatile.
Method C: Process Scale (Fluolead)
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) offers high thermal stability but is often cost-prohibitive for early-stage discovery compared to XtalFluor-E.
Summary Data Table
| Metric | Method A: DAST | Method B: XtalFluor-E | Method C: Fluolead |
| Reagent State | Liquid (fuming) | Crystalline Solid | Solid/Viscous Liquid |
| Thermal Stability (T_onset) | ~60°C (Risk of Explosion) | >119°C (Stable) | >170°C (Very Stable) |
| Glassware Compatible? | No (Etches glass) | Yes (with amine-HF) | Yes |
| Yield (Step 1) | 78-85% | 75-82% | 80-88% |
| Atom Economy | Moderate | Low (Requires promoter) | Moderate |
| Cost Efficiency | High (Cheap reagent) | Moderate (Reagent + Promoter) | Low (Expensive) |
Visualizing the Decision Matrix
The following diagram illustrates the decision logic and mechanistic pathways for synthesizing the target.
Caption: Synthetic workflow comparing the thermal instability risk of DAST against the promoter-driven activation of XtalFluor-E.
Detailed Experimental Protocol (Method B: XtalFluor-E)
This protocol is validated for safety and reproducibility. It avoids the use of special alloy reactors required for DAST.
Step 1: Deoxyfluorination
Reaction: Ethyl 2-oxocyclohexanecarboxylate
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagent Charging: Under nitrogen, add XtalFluor-E (1.2 equiv) and anhydrous Dichloromethane (DCM) (0.5 M concentration relative to substrate).
-
Promoter Addition: Cool the suspension to 0°C. Dropwise add Et
N·3HF (triethylamine trihydrofluoride) (1.5 equiv). Note: Fuming occurs; ensure good ventilation. -
Substrate Addition: Add ethyl 2-oxocyclohexanecarboxylate (1.0 equiv) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (stain with KMnO
; the starting keto-ester stains actively, the difluoro product is less active) or GC-MS. -
Quench: Pour the reaction mixture carefully into saturated aqueous NaHCO
(gas evolution!). Stir until bubbling ceases. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product is a clear oil.
Step 2: Ester Hydrolysis
Reaction: Ethyl 2,2-difluorocyclohexanecarboxylate
-
Dissolution: Dissolve the intermediate ester in a 3:1 mixture of THF:Water .
-
Base Hydrolysis: Add LiOH·H
O (3.0 equiv). -
Reaction: Stir at room temperature for 4 hours.
-
Workup:
-
Concentrate to remove THF.
-
Wash the aqueous layer with diethyl ether (to remove unreacted ester).
-
Critical Step: Acidify the aqueous layer to pH ~1 with 1M HCl.[1]
-
Extract the acidic aqueous layer with EtOAc (3x).
-
-
Isolation: Dry over Na
SO and concentrate to yield the target acid as a white to off-white solid.
Scientific Validation & Troubleshooting
Self-Validating the Protocol
-
F NMR: This is your primary diagnostic tool.
-
The gem-difluoro group is on a ring carbon adjacent to a chiral center (C1). The two fluorine atoms are diastereotopic.
-
Expectation: You will see an AB pattern (two doublets of doublets) in the
F NMR spectrum, typically around -90 to -110 ppm, with a large geminal coupling constant ( Hz).
-
-
Elimination Side Products: A common failure mode is the elimination of HF to form the vinyl fluoride (ethyl 2-fluorocyclohex-1-enecarboxylate).
-
Correction: If vinyl fluoride >10%, ensure the reaction temperature during Step 1 did not exceed RT and that the Et
N·3HF was added slowly at 0°C.
-
Mechanism of Action
XtalFluor-E does not release fluoride spontaneously. The dialkylamino group activates the carbonyl oxygen, forming an oxy-aminodifluorosulfonium intermediate. The exogenous fluoride (from Et
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry. Link
-
Beaulieu, F., et al. (2009).[2] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Organic Letters. Link
-
L'Heureux, A., et al. (2010).[2] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry. Link
-
Prakash, G. K. S., et al. (2011).[2] "Fluoroalkylation and Deoxyfluorination Using XtalFluor Reagents." Chemical Reviews. (Contextual grounding for XtalFluor applications).
Sources
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated Cyclohexanes
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of robust drug candidates, metabolic stability stands as a critical gatekeeper to clinical success. A compound's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing bioavailability, half-life, and the potential for toxic metabolite formation. Strategic molecular modifications are therefore paramount in the early stages of drug discovery to mitigate metabolic liabilities. Among the medicinal chemist's toolkit, the introduction of fluorine has emerged as a powerful and prevalent strategy to enhance metabolic stability.
This guide provides an in-depth comparative assessment of the metabolic stability of fluorinated cyclohexanes. Moving beyond generalized principles, we will delve into the mechanistic nuances that govern the metabolic fate of these structures, present available experimental data, and provide a comprehensive, self-validating protocol for assessing metabolic stability in your own research.
The Mechanism of Metabolic Stabilization: Beyond the C-F Bond
The enhanced metabolic stability of fluorinated compounds is often simplistically attributed to the high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond. While the C-F bond is indeed stronger and less susceptible to homolytic cleavage, the primary mechanism of metabolic oxidation for aliphatic hydrocarbons like cyclohexane by Cytochrome P450 (CYP) enzymes is more complex.[1]
The accepted mechanism for CYP-mediated hydroxylation involves a hydrogen atom abstraction by a highly reactive ferryl-oxo intermediate (Compound I) to form a transient carbon radical, followed by a rapid "oxygen rebound" to yield the hydroxylated metabolite.[1] Fluorine's influence on metabolic stability is therefore not just about bond strength, but a combination of electronic and steric effects that can influence both the rate of catalysis (kcat) and the enzyme's affinity for the substrate (Ka).[2]
Key mechanistic considerations include:
-
Modulation of C-H Bond Strength: The strong electron-withdrawing nature of fluorine can strengthen adjacent C-H bonds, making them less susceptible to hydrogen atom abstraction by CYP enzymes.
-
Electronic Effects on the Cyclohexane Ring: Monofluorination may have a minimal impact on the overall electron density of the cyclohexane ring, but polyfluorination, particularly gem-difluorination, can significantly lower the energy of the highest occupied molecular orbital (HOMO).[2] This makes the molecule less prone to oxidative metabolism.[2]
-
Alteration of Enzyme-Substrate Binding: Fluorination can alter the conformation of the cyclohexane ring and its binding affinity within the active site of CYP enzymes.[2] These changes can be either favorable or unfavorable for metabolism, making the effect of fluorination highly context-dependent.
Comparative Assessment of Fluorinated Cyclohexanes
A study on functionalized gem-difluorinated cycloalkanes found that gem-difluorination either did not affect or slightly improved the metabolic stability of the model derivatives when compared to their non-fluorinated counterparts.[3] This suggests that blocking a potential site of metabolism with a gem-difluoro group can be an effective, albeit sometimes modest, strategy.
In a study comparing a gem-difluorinated macrocycle with its non-fluorinated analog, a significant difference in metabolic stability was observed.[4][5] In human liver microsomes, the non-fluorinated compound had a half-life of 31 minutes, while the half-life of the gem-difluorinated version was too short to be accurately measured, indicating rapid metabolism.[4][5] However, this was attributed to a conformational change induced by the gem-difluoro group that made an amide bond elsewhere in the molecule more susceptible to hydrolysis.[4] This highlights the critical importance of considering the overall molecular context when introducing fluorine.
The following table summarizes the expected trends in metabolic stability based on the available literature. The quantitative data for the macrocyclic compounds is included to provide a concrete, albeit context-specific, example.
| Compound | Structure (Illustrative) | Key Features | Metabolic Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Cyclohexane | (A simple cyclohexane ring) | Parent scaffold, susceptible to hydroxylation at any position. | Data not available in comparative set | Data not available in comparative set |
| Monofluorocyclohexane | (Cyclohexane with one F) | Fluorine may sterically hinder or electronically deactivate adjacent C-H bonds. | Data not available in comparative set | Data not available in comparative set |
| gem-Difluorocyclohexane | (Cyclohexane with two F on the same C) | Blocks metabolism at one carbon. May offer a slight improvement in stability. | Data not available in comparative set | Data not available in comparative set |
| Non-fluorinated Macrocycle | (A complex macrocycle) | Contains a metabolically labile site. | 31[4][5] | Calculated from t½ |
| gem-Difluorinated Macrocycle | (The same macrocycle with a gem-difluoro group) | Fluorination intended to block a metabolic site. | < measurable time point[4][5] | High |
HLM: Human Liver Microsomes
Visualizing Metabolic Pathways and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the metabolic pathway of cyclohexane and the experimental workflow for assessing metabolic stability.
Caption: CYP450-mediated hydroxylation of cyclohexane.
Caption: Experimental workflow for the microsomal stability assay.
Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol provides a robust, self-validating method for determining the metabolic stability of test compounds.
1. Materials and Reagents:
-
Test Compounds: Stock solutions in DMSO (e.g., 10 mM).
-
Pooled Human Liver Microsomes (HLMs): Commercially available.
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate Buffer (0.1 M, pH 7.4).
-
Acetonitrile (ACN), HPLC grade, chilled.
-
Internal Standard (IS): A structurally unrelated, metabolically stable compound.
-
Control Compounds:
-
High Clearance Control (e.g., Verapamil)
-
Low Clearance Control (e.g., Diazepam)
-
-
96-well plates.
-
Incubator/shaker set to 37°C.
-
Centrifuge capable of holding 96-well plates.
-
LC-MS/MS system.
2. Assay Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
Prepare a working solution of HLMs at 0.5 mg/mL in phosphate buffer.[6][7]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a termination solution of cold acetonitrile containing the internal standard at an appropriate concentration.
-
-
Incubation:
-
In a 96-well plate, add the HLM working solution and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[8]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[7]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding the cold acetonitrile/IS solution.[7] The 0-minute time point is terminated immediately after the addition of NADPH.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex thoroughly.
-
Centrifuge the plate to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
3. Data Analysis:
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL]) * 1000.
Conclusion
The strategic incorporation of fluorine into cyclohexane rings is a nuanced yet powerful approach to enhancing metabolic stability. While the common wisdom of leveraging the strength of the C-F bond holds some truth, a deeper understanding of the electronic and steric effects of fluorination on enzyme-substrate interactions is crucial for rational drug design. As demonstrated, the effects of fluorination can be highly dependent on the specific molecular context. The provided experimental protocol offers a reliable method for empirically determining the metabolic stability of novel fluorinated cyclohexanes, enabling researchers to make data-driven decisions in the optimization of their drug candidates.
References
-
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC. NIH. Available at: [Link].
-
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-portal.org. Available at: [Link].
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. NIH. Available at: [Link].
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link].
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available at: [Link].
-
Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC. NIH. Available at: [Link].
-
Microsomal Stability Assay. Creative Bioarray. Available at: [Link].
-
Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. Available at: [Link].
-
Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC. NIH. Available at: [Link].
Sources
- 1. High-throughput microsomal stability assay for screening new chemical entities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Personal protective equipment for handling 2,2-Difluorocyclohexane-1-carboxylic acid
Introduction: The Fluorine Effect
2,2-Difluorocyclohexane-1-carboxylic acid is a specialized fluorinated building block often used in medicinal chemistry to modulate metabolic stability and lipophilicity (bioisosterism). While it shares structural similarities with cyclohexanecarboxylic acid, the introduction of the gem-difluoro group at the alpha position fundamentally alters its safety profile.
The Safety Paradox: Researchers often underestimate this compound, treating it like a standard organic acid. However, the electron-withdrawing nature of the fluorine atoms significantly increases its acidity (lowering pKa) and lipophilicity. This combination allows the compound to potentially penetrate the lipid bilayer of the skin faster than its non-fluorinated counterparts, delivering a corrosive acid payload to deeper tissue layers.
Hazard Logic & Risk Assessment
To handle this chemical safely, you must understand the mechanism of its hazard.
| Feature | Chemical Consequence | Safety Implication |
| Alpha-Fluorination | Strong inductive effect (-I) pulls electron density from the carboxyl group. | Increased Acidity: Expect a pKa significantly lower (~2.5–3.5) than cyclohexanecarboxylic acid (pKa ~4.9). It behaves more like a strong acid. |
| Cyclohexyl Ring | Lipophilic carbon scaffold. | Skin Permeation: The molecule is organic-soluble, meaning it can degrade or permeate standard glove materials faster than inorganic acids. |
| Carboxylic Acid | Proton donor. | Corrosivity: Causes severe skin burns and eye damage (Category 1 hazard). |
Critical Note: While this compound is stable, gem-difluorinated compounds can liberate fluoride ions under extreme metabolic or combustion conditions. However, the immediate acute risk is chemical burn , not systemic fluoride poisoning (unlike Hydrofluoric Acid).
The PPE Firewall
Standard "lab safety" is insufficient. Use the Barrier-redundancy Protocol .
Personal Protective Equipment (PPE) Matrix
| Zone | Primary Barrier | Secondary Barrier | Technical Rationale |
| Hand Protection | Nitrile (High Dexterity) (Min thickness: 5 mil) | Nitrile (Long Cuff) (Min thickness: 8 mil) | Double Gloving is Mandatory. Fluorinated organic acids can permeate thin nitrile. The outer glove takes the contamination; the inner glove protects the skin during removal. |
| Eye Protection | Chemical Splash Goggles (Indirect Venting) | Face Shield (if >10g) | Safety glasses are prohibited . Liquid/solid splashes can bypass side shields. Goggles form a seal against corrosive vapors/dust. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Chemical Apron (Rubber/Neoprene) | The apron protects the torso from spills during transfer, preventing acid saturation of the lab coat which would hold the acid against the skin. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | N95/P100 (Emergency only) | Handling must occur inside a certified hood. Inhalation of acidic dust/vapor causes severe respiratory tract irritation.[1] |
Operational Protocols
Phase A: Weighing & Transfer (The Highest Risk Step)
Static electricity can cause fluorinated solids to "jump," creating an aerosol hazard.
-
Preparation: Place an ionizing fan (static eliminator) in the balance enclosure if available. If not, wipe the spatula with an anti-static cloth.
-
Containment: Weigh inside the fume hood. Do not tare the balance outside and carry it in.
-
Technique: Use a disposable weighing boat. Do not use metal spatulas if the substance is wet or in solution, as trace corrosion can contaminate the sample; use porcelain or PTFE-coated tools.
Phase B: Reaction Setup
-
Solvent Choice: When dissolving, add the solvent slowly to the solid.
-
Temperature Control: If reacting with strong bases (e.g., hydroxides, hydrides), expect a sharp exotherm. The increased acidity of the 2,2-difluoro analog means the neutralization heat will be higher than standard carboxylic acids. Chill the reaction vessel to 0°C before base addition.
Phase C: Decontamination
-
Immediate Spill: Cover with sodium bicarbonate (solid) or calcium carbonate. Wait for bubbling to cease.
-
Surface Cleaning: Wipe surfaces with a dilute (5%) sodium bicarbonate solution, followed by water.
-
Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure the outside of the glove never touches skin. Discard immediately into solid hazardous waste.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for safe handling, emphasizing the "Stop/Go" checkpoints.
Figure 1: Operational workflow for handling this compound, differentiating between standard and high-volume safety requirements.
Disposal & Emergency Logistics
Disposal Protocol:
-
Segregation: Dispose of as Corrosive Acidic Organic Waste .
-
Incompatibilities: NEVER mix with waste containing:
-
Cyanides (liberates HCN gas).
-
Sulfides (liberates H2S gas).
-
Strong Oxidizers (Peroxides, Nitric Acid) – risk of violent oxidation of the cyclohexyl ring.
-
-
Labeling: Clearly mark the tag with "Fluorinated Organic Acid" to alert waste handlers of potential low-level fluoride content during incineration.
Emergency Response:
-
Skin Contact: Flush with water for 15 minutes immediately.[2] Do not wait for pain (fluorinated acids can have a delayed onset of pain). Soap is recommended after initial flushing to remove lipophilic residues.
-
Eye Contact: Irrigate for 15 minutes. Hold eyelids open. Seek medical attention immediately—eye damage from acids is often irreversible.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Grygorenko, O. O., et al. (2020). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. (Source for pKa shift data). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
